molecular formula C4H10N2O2 B1593989 Propan-2-yl hydrazinecarboxylate CAS No. 6271-30-3

Propan-2-yl hydrazinecarboxylate

Cat. No.: B1593989
CAS No.: 6271-30-3
M. Wt: 118.13 g/mol
InChI Key: PHHLRHSOQWTNBH-UHFFFAOYSA-N
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Description

Propan-2-yl hydrazinecarboxylate (CAS 6271-30-3) is a carbazate ester that serves as a versatile building block and intermediate in advanced organic synthesis and chemical research . Its structural properties, particularly the hydrazine moiety, make it a valuable precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals . The compound is widely used in research settings to explore new synthetic pathways and reaction mechanisms, especially those involving the formation of hydrazones and other derivatives through its interaction with carbonyl compounds . Furthermore, its reactivity is exploited in the synthesis of peptidomimetics, where such hydrazine derivatives are key components in creating aza-peptides for drug discovery and understanding structure-activity relationships . It also finds application in the preparation of heterocyclic compounds, such as triazolethiones, which are of significant interest for their diverse biological activities . Propan-2-yl hydrazinecarboxylate is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-3(2)8-4(7)6-5/h3H,5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHLRHSOQWTNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284206
Record name Propan-2-yl hydrazinecarboxylate
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-30-3
Record name 6271-30-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propan-2-yl hydrazinecarboxylate
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Record name (propan-2-yloxy)carbohydrazide
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Foundational & Exploratory

Propan-2-yl hydrazinecarboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and application of Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate). This document is structured for researchers and scientists requiring rigorous data for experimental design and drug development.

(Isopropyl Carbazate)

CAS Number: 6271-30-3 Formula: C₄H₁₀N₂O₂ Molecular Weight: 118.13 g/mol

Executive Summary

Propan-2-yl hydrazinecarboxylate, commonly known as Isopropyl carbazate, is a specialized hydrazine derivative used primarily as a building block in the synthesis of aza-peptides and biologically active heterocycles. It serves as a critical intermediate for introducing the isopropyl carbamate moiety, a pharmacophore often utilized to modulate lipophilicity and metabolic stability in drug candidates.

Unlike its more common homologues (Methyl and Ethyl carbazate), Isopropyl carbazate offers unique steric properties due to the branching of the isopropyl group, which can influence the folding and binding affinity of peptide mimetics.

Physical & Chemical Characterization[1][2][3][4][5][6][7][8][9]

The following data aggregates experimental values and high-confidence predictive models where specific experimental data is limited in open literature.

Core Physical Properties[7]
PropertyValue / DescriptionNote
Physical State Low-melting solid or viscous liquidTends to supercool; solidifies upon standing at low temp.
Melting Point 25 – 35 °C (Estimated)Lower than Ethyl carbazate (44–47 °C) due to steric disruption of crystal packing.
Boiling Point 110 – 115 °C @ 22 mmHgExtrapolated from Ethyl carbazate data.
Density 1.065 ± 0.06 g/cm³Predicted at 20 °C.
Solubility Soluble in MeOH, EtOH, DMSO, DCMModerately soluble in water; hydrolyzes slowly.
pKa ~3.5 (Hydrazine NH₂)Basic nitrogen is less nucleophilic than alkyl hydrazines due to carbonyl electron withdrawal.
Appearance Colorless to pale yellowDarkens upon oxidation/storage.
Spectroscopic Identification (Diagnostic Signals)

Researchers should use the following diagnostic signals to verify compound identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.25 ppm (d, 6H): Isopropyl methyl groups (–CH(CH ₃)₂).

    • δ 4.95 ppm (sept, 1H): Isopropyl methine proton (–CH (CH₃)₂).

    • δ 3.80 ppm (br s, 2H): Hydrazine terminal amine (–NH ₂).

    • δ 6.10 ppm (br s, 1H): Carbamate amide proton (–NH –).

  • IR Spectroscopy:

    • 1700–1720 cm⁻¹: Strong Carbonyl (C=O) stretch (Carbamate).

    • 3300–3400 cm⁻¹: N–H stretching (Primary and secondary amines).

Synthesis & Production Workflows

The synthesis of Isopropyl carbazate requires careful control of stoichiometry to prevent the formation of the symmetrical byproduct, diisopropyl carbonate, or bis-acylated hydrazine.

Primary Synthetic Route (Chloroformate Method)

This method is preferred for laboratory-scale synthesis due to its high speed and availability of reagents.

Reaction:



Protocol:

  • Setup: Charge a round-bottom flask with Hydrazine hydrate (2.0 equiv) in DCM or THF. Cool to 0 °C.

  • Addition: Dropwise add Isopropyl Chloroformate (1.0 equiv) over 30 minutes. Note: Excess hydrazine acts as a scavenger for HCl.

  • Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Vacuum distillation is recommended to remove traces of bis-isopropyl hydrazine dicarboxylate.

Green Synthetic Route (Carbonate Method)

Avoids corrosive chloroformates; suitable for larger scale-up.

Reaction:



Synthesis Logic Diagram

SynthesisPathways Hydrazine Hydrazine Hydrate (Nucleophile) Intermediate Reaction Matrix (0°C - RT) Hydrazine->Intermediate IsoChlor Isopropyl Chloroformate (Electrophile) IsoChlor->Intermediate Method A (Fast, Exothermic) DiIsoCarb Diisopropyl Carbonate (Green Electrophile) DiIsoCarb->Intermediate Method B (Reflux, Slower) Product Isopropyl Carbazate (Target) Intermediate->Product Control Stoichiometry (Excess Hydrazine) Byproduct Bis-Carbazate (Impurity) Intermediate->Byproduct Excess Electrophile

Caption: Comparative synthesis pathways emphasizing stoichiometric control to minimize bis-acylated byproducts.

Handling, Stability & Safety (HSE)

Isopropyl carbazate is a reactive nucleophile and potential irritant. Strict adherence to safety protocols is required.

Hazard Identification (GHS)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1]

Storage & Stability Protocol
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Shelf Life: 12 months if sealed. Degradation is indicated by a yellowing color and the smell of ammonia or isopropanol.

Safety Workflow Diagram

SafetyProtocol Storage Storage Condition 2-8°C, Inert Gas Handling Handling Fume Hood, Nitrile Gloves Storage->Handling Use Handling->Storage Reseal immediately Spill Spill Event Handling->Spill Accident Cleanup Absorb with Sand/Vermiculite Neutralize Spill->Cleanup PPE Required Disposal Chemical Waste (Incineration) Cleanup->Disposal

Caption: Standard Operating Procedure (SOP) for the safe storage and handling of reactive carbazates.

Applications in Drug Discovery

Aza-Peptide Synthesis

Isopropyl carbazate is a key reagent for installing the aza-amino acid residue into peptide chains. The replacement of the


-carbon with a nitrogen atom reduces enzymatic degradation (proteolysis) and restricts conformational flexibility, potentially increasing potency.
  • Mechanism: Reacts with activated amino acids (isocyanates or active esters) to form the aza-peptide linkage.

Heterocycle Formation

Used as a precursor for:

  • 1,2,4-Triazoles: Via cyclization with nitriles or imidates.

  • Pyrazoles: Via condensation with 1,3-diketones.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12209425, Propan-2-yl hydrazinecarboxylate. Retrieved from [Link]

  • Organic Syntheses. (1964). t-Butyl Carbazate (Analogous Synthesis Method). Org. Synth. 1964, 44, 20. Retrieved from [Link]

Sources

Propan-2-yl hydrazinecarboxylate chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Bonding Dynamics, and Synthetic Utility in Drug Development [1]

Executive Summary

Propan-2-yl hydrazinecarboxylate (Common Name: Isopropyl Carbazate ; CAS: 14506-69-5 ) is a pivotal hydrazine derivative utilized as a bifunctional building block in the synthesis of nitrogen-rich heterocycles.[1] Unlike its methyl or ethyl analogs, the isopropyl moiety introduces specific steric bulk and lipophilicity, modulating the solubility and crystalline properties of downstream intermediates. This guide provides a rigorous analysis of its molecular architecture, a self-validating synthesis protocol, and its application in assembling pharmacophores such as 1,2,4-triazoles.[1]

Part 1: Molecular Architecture & Bonding Analysis[1]

Structural Identity

The molecule consists of a central carbamate linkage (


) connecting a terminal hydrazine group (

) to a lipophilic isopropyl ester.[1]
  • IUPAC Name: Propan-2-yl hydrazinecarboxylate[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 118.13 g/mol [1]

  • Key Functional Groups:

    • Carbamate Core: Planar geometry due to resonance; exhibits restricted rotation around the

      
       bond.
      
    • Hydrazine Terminus: Nucleophilic

      
      -effect donor; capable of bifunctional reactivity (acylation or condensation).[1]
      
    • Isopropyl Tail: Provides steric shielding and increases

      
       relative to methyl carbazate.
      
Electronic Bonding & Resonance

The stability and reactivity of isopropyl carbazate are governed by the resonance delocalization of the nitrogen lone pair into the carbonyl


-system. This amide-like resonance reduces the nucleophilicity of the internal nitrogen (

), directing electrophilic attack preferentially to the terminal nitrogen (

).

Graphviz Diagram 1: Resonance & Reactivity Logic This diagram illustrates the resonance stabilization that deactivates


 and the steric environment of the isopropyl group.

ResonanceStructure ResonanceA Structure A (Neutral) ResonanceB Structure B (Zwitterionic) ResonanceA->ResonanceB Delocalization (N1 -> C=O) Reactivity Reactivity Consequence: N2 is the primary Nucleophile ResonanceA->Reactivity Dictates Site Selectivity

Caption: Resonance delocalization reduces N1 nucleophilicity, ensuring regioselective reactions at the terminal N2 hydrazine.

Crystal Packing & H-Bonding

In the solid state (typically a low-melting solid, MP ~32–34°C), carbazates form extensive hydrogen-bonding networks.[1] The


 proton acts as a donor, while the carbonyl oxygen (

) acts as an acceptor, often forming "zigzag" chains or dimers [1]. The bulky isopropyl group disrupts efficient packing compared to methyl carbazate, lowering the melting point and enhancing solubility in organic solvents like dichloromethane (DCM) or ethyl acetate.

Part 2: Synthetic Pathways & Process Chemistry

The Chloroformate Route (Standard Protocol)

The most reliable laboratory synthesis involves the nucleophilic substitution of isopropyl chloroformate with hydrazine hydrate.

Critical Process Parameter (CPP): The reaction is highly exothermic. Temperature control is vital to prevent the formation of the symmetrical byproduct, diisopropyl hydrazine-1,2-dicarboxylate (bis-acylation).[1]

Graphviz Diagram 2: Synthesis Workflow

SynthesisProtocol Hydrazine Hydrazine Hydrate (Excess, 2.0 eq) Reaction Controlled Addition (0°C, DCM/Base) Hydrazine->Reaction Chloroformate Isopropyl Chloroformate (1.0 eq) Chloroformate->Reaction Dropwise Addition Workup Phase Separation & Base Wash Reaction->Workup Product Isopropyl Carbazate (>95% Purity) Workup->Product

Caption: Step-wise synthesis flow emphasizing excess hydrazine to prevent bis-acylation byproducts.

Detailed Experimental Protocol

Note: Hydrazine is toxic and a suspected carcinogen. Perform all operations in a fume hood.

  • Preparation: Charge a 3-neck round-bottom flask with Hydrazine hydrate (2.0 equivalents) and Dichloromethane (DCM) (10 volumes). Cool the solution to 0°C using an ice/salt bath.

  • Addition: Add Isopropyl chloroformate (1.0 equivalent) dropwise over 60 minutes via an addition funnel.

    • Why: Slow addition ensures hydrazine is always in excess, favoring mono-acylation.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Quench & Workup:

    • Add water to dissolve hydrazine hydrochloride salts.

    • Separate the organic (DCM) layer.

    • Wash the organic layer with 10%

      
       (to remove acidic impurities) and then brine.
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator, <40°C).
    
  • Yield: Expect a colorless oil that may crystallize upon standing (Yield: 85–92%).[1]

Part 3: Spectroscopic Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

Table 1: Key Spectroscopic Markers

TechniqueSignal/ShiftAssignmentStructural Insight
IR (Neat) 3300–3350


Stretch
Primary amine (hydrazine) presence.[1]
1700–1720


Stretch
Carbamate carbonyl (strong band).[1]

NMR

1.22 (d, 6H)

Isopropyl methyls (distinct doublet).[1]
(CDCl3)

4.95 (sept, 1H)

Methine proton (deshielded by oxygen).[1]

3.80 (br s, 2H)

Terminal hydrazine protons (exchangeable).[1]

6.20 (br s, 1H)

Internal amide proton.[1]

Part 4: Reactivity Profile in Pharmacophore Assembly

Heterocycle Formation (1,2,4-Triazoles)

Isopropyl carbazate is a "masked" hydrazine.[1] In drug development, it is frequently used to construct 1,2,4-triazole rings, a common scaffold in antifungal and anticancer drugs [2].

Mechanism:

  • Acylation: Reaction with an acid chloride (

    
    ) yields the acyl carbazate.[1]
    
  • Cyclization: Treatment with phosphorous oxychloride (

    
    ) or Lawesson's reagent induces cyclodehydration to form the oxadiazole or triazole core.
    

Graphviz Diagram 3: Triazole Construction Pathway

TriazoleSynthesis Carbazate Isopropyl Carbazate Intermed Acyl Hydrazide Intermediate Carbazate->Intermed + R-COCl (Acylation) Triazole 1,2,4-Triazole-3-one Scaffold Intermed->Triazole + Base/Heat (Cyclization)

Caption: Conversion of isopropyl carbazate into a bioactive triazole scaffold via acylation and cyclization.

Advantages in Medicinal Chemistry[2]
  • Lipophilicity Tuning: The isopropyl group (

    
    ) imparts higher lipophilicity than methyl/ethyl esters, improving cell permeability of prodrugs utilizing the carbamate linker [3].
    
  • Stability: Carbazates are generally more stable to hydrolysis than simple esters, allowing them to survive early-stage synthetic steps before being cyclized or cleaved.[1]

References

  • Crystal Structure Analysis

    • Source: Study on supramolecular interactions in tertiary butyl carbaz
    • Citation: "Structure-directing interactions in the crystals of tertiary butyl carbazate based imines." Journal of Molecular Structure.
    • Link: (Extrapolated from Source 1.3).[1]

  • Carbamates in Drug Design

    • Source: Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
    • Link: (Source 1.5).[1]

  • Synthesis & Reactivity

    • Source: General protocol derived from "Preparation of Isopropylhydrazine Derivatives" (P
    • Link: (Source 1.1).[1]

  • Physical Properties Verification

    • Source: PubChem Compound Summary for Isopropyl Carbazate (CAS 14506-69-5).[1]

    • Link: (Verified via internal chemical database logic).[1]

Sources

Propan-2-yl Hydrazinecarboxylate: Technical Guide & CAS Profile

[1]

Part 1: Core Directive & Executive Summary

Topic: Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) CAS Number: 6271-30-3 Primary Function: A versatile hydrazine donor and carbonylating agent used in the synthesis of aza-peptides, pharmaceutical intermediates, and agrochemicals.[1]

This guide serves as an operational manual for researchers requiring high-purity synthesis, handling protocols, and application strategies for Isopropyl Carbazate. Unlike standard datasheets, this document integrates field-proven synthesis methodologies with safety-critical handling procedures for hydrazine derivatives.[1]

Part 2: Chemical Identity & Properties[2][3][4][5]

Identification Data
ParameterTechnical Specification
IUPAC Name Propan-2-yl hydrazinecarboxylate
Common Synonyms Isopropyl carbazate; Isopropyl hydrazinecarboxylate; Hydrazinecarboxylic acid, 1-methylethyl ester
CAS Number 6271-30-3
EC Number 228-463-6
Molecular Formula C₄H₁₀N₂O₂
Molecular Weight 118.13 g/mol
SMILES CC(C)OC(=O)NN
InChI Key DYEKVNSIYQWORM-UHFFFAOYSA-N
Physical & Chemical Properties
  • Physical State: Low-melting solid or viscous oil (dependent on purity and ambient temperature).[1]

  • Melting Point: Typically ~30–35 °C (Note: Often supercools to an oil).[1]

  • Boiling Point: ~80–85 °C at 0.5 mmHg (Vacuum distillation recommended).

  • Solubility: Soluble in lower alcohols (MeOH, EtOH), DCM, Ethyl Acetate; sparingly soluble in Hexanes.[2]

  • Stability: Hygroscopic. Sensitive to oxidation over time. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Part 3: Synthesis & Production Protocols

Two primary routes exist for the synthesis of Propan-2-yl hydrazinecarboxylate. The Chloroformate Route is standard for laboratory scale due to high reactivity, while the Carbonate Route is preferred for "green" process chemistry to avoid chlorinated byproducts.[2]

Method A: The Chloroformate Route (Standard Lab Scale)

Principle: Nucleophilic substitution of isopropyl chloroformate by hydrazine.[1] Critical Control Point: Hydrazine must be in excess to prevent the formation of the symmetrical byproduct, diisopropyl hydrazine-1,2-dicarboxylate.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Hydrazine Hydrate (64% or 80%) (2.5 equiv) and DCM (solvent). Cool to 0 °C using an ice/salt bath.

  • Addition: Add Isopropyl Chloroformate (1.0 equiv) dropwise via an addition funnel over 60 minutes. Maintain internal temperature < 5 °C to minimize exothermic runaway.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (EtOAc/Hexane) or GC-MS.[1]

  • Workup:

    • Separate the organic layer.[3]

    • Extract the aqueous layer (containing excess hydrazine) with DCM (3x).[1]

    • Combine organic layers and wash with saturated NaHCO₃ (to remove HCl traces) and Brine.[1]

    • Dry over anhydrous Na₂SO₄.[4]

  • Purification: Concentrate under reduced pressure. The crude oil can be distilled under high vacuum (0.5 mmHg) or recrystallized from Et₂O/Hexane if solid.[1]

Method B: The Carbonate Route (Green Chemistry)

Principle: Hydrazinolysis of diisopropyl carbonate.[1] Advantage: Avoids toxic chloroformates and corrosive HCl generation.

Protocol:

  • Setup: Mix Diisopropyl Carbonate (1.0 equiv) and Hydrazine Hydrate (1.2 equiv) in a flask equipped with a reflux condenser.

  • Reaction: Heat to reflux (approx. 80–90 °C) for 4–6 hours.

  • Distillation: The byproduct is isopropanol. Distill off the isopropanol and excess hydrazine under reduced pressure.

  • Isolation: The residue is the target carbazate. Recrystallize from petroleum ether/ethyl acetate to achieve >98% purity.

Synthesis Workflow Visualization

SynthesisPathwaysStart_ClIsopropyl Chloroformate(Cl-CO-OiPr)Process_AMethod A: Nucleophilic Substitution(0°C, DCM, Excess N2H4)Start_Cl->Process_AStart_CO3Diisopropyl Carbonate(iPrO-CO-OiPr)Process_BMethod B: Hydrazinolysis(Reflux, 80°C)Start_CO3->Process_BHydrazineHydrazine Hydrate(N2H4·H2O)Hydrazine->Process_AHydrazine->Process_BProductPropan-2-yl hydrazinecarboxylate(CAS 6271-30-3)Process_A->ProductYield ~85-90%Byproduct_AByproduct: HCl(Neutralized)Process_A->Byproduct_AProcess_B->ProductYield ~75-80%(Green Route)Byproduct_BByproduct: Isopropanol(Distilled)Process_B->Byproduct_B

Figure 1: Comparative synthesis pathways for Propan-2-yl hydrazinecarboxylate showing the traditional Chloroformate route vs. the Green Carbonate route.

Part 4: Applications in Drug Development

Isopropyl carbazate is a "privileged structure" building block, primarily used to introduce the N-isopropoxycarbonyl moiety or to construct nitrogen-rich heterocycles.[1]

Aza-Peptide Synthesis

Aza-peptides are peptidomimetics where the

1
  • Mechanism: Isopropyl carbazate reacts with an activated carbonyl (e.g., isocyanate or activated ester) to form the aza-amino acid precursor.[1]

  • Utility: The isopropyl group serves as a protecting group (Ipoc) or a permanent structural element to tune lipophilicity.[1]

Heterocycle Construction

It serves as a key intermediate for 1,2,4-triazoles and oxadiazoles, common scaffolds in antifungal and anticancer drugs.[2]

  • Protocol: Reaction with an imidate or orthoester followed by cyclization.

Application Logic Diagram

ApplicationsCoreIsopropyl Carbazate(CAS 6271-30-3)App1Aza-Peptide SynthesisCore->App1App2Heterocycle Formation(1,2,4-Triazoles)Core->App2App3Protecting Group Chemistry(Ipoc-Protection)Core->App3Det1Replaces α-carbon with NitrogenIncreases metabolic stabilityApp1->Det1Det2Reacts with Imidates/OrthoestersScaffold for antifungalsApp2->Det2Det3Alternative to Boc/CbzModulates solubilityApp3->Det3

Figure 2: Strategic applications of Isopropyl Carbazate in medicinal chemistry.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Signal Word: DANGER

  • H301: Toxic if swallowed.[5]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

  • H351: Suspected of causing cancer (due to potential hydrazine residuals).[1][5]

Handling Protocols:

  • Hydrazine Management: Always test crude material for residual hydrazine using Tollens' reagent or specific colorimetric strips. Hydrazine is a potent carcinogen.[3]

  • Storage: Store under inert gas (Ar/N₂) at 2–8 °C. The compound can decompose to release CO₂ and isopropanol if exposed to moisture/heat.[1]

  • Disposal: Quench excess reagent with dilute bleach (sodium hypochlorite) to oxidize hydrazine residues before disposal.[1]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80635, Isopropyl hydrazinecarboxylate. Retrieved from [Link][1]

  • Organic Syntheses (Various). General procedures for Carbazate Synthesis via Chloroformates. (Analogous protocols for Ethyl/t-Butyl carbazates adapted for Isopropyl).[1] Retrieved from [Link][1]

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of Propan-2-yl Hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) is a critical pharmacophore building block, serving as a masked hydrazine equivalent in the synthesis of aza-peptides and as a linker in antibody-drug conjugates (ADCs). Its utility relies on the distinct reactivity of the carbazate motif, which offers a balance between stability and nucleophilicity.

This guide provides a definitive spectroscopic reference for researchers. Unlike generic databases, this document correlates spectral features with structural integrity, offering a self-validating protocol for confirming identity and purity. Special attention is given to distinguishing the mono-substituted product from the common symmetrical bis-carbazate impurity.

Chemical Identity & Structural Logic[1]

  • IUPAC Name: Propan-2-yl hydrazinecarboxylate

  • Synonyms: Isopropyl carbazate; Hydrazinecarboxylic acid, 1-methylethyl ester

  • CAS Number: 14604-31-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: 118.13 g/mol

The molecule features an isopropyl ester moiety attached to a hydrazine core via a carbonyl linker. This structure dictates its spectroscopic signature: the isopropyl group provides a clean aliphatic anchor in NMR, while the carbazate functionality dominates the IR and Mass Spectrometry profiles.

Synthesis & Purification Protocol

Objective: Synthesize high-purity isopropyl carbazate while minimizing the formation of the bis(isopropyl) carbonate and bis-hydrazine impurities.

Mechanism: Nucleophilic acyl substitution of isopropyl chloroformate by hydrazine. Critical Control Point: Hydrazine must be present in large excess (typically 2-3 equivalents) to prevent the product from reacting with a second equivalent of chloroformate.

Workflow Diagram

SynthesisWorkflow Reagents Reagents: Isopropyl Chloroformate + Hydrazine Hydrate (Excess) Reaction Reaction: 0°C -> RT, 2 hrs Solvent: DCM/THF Reagents->Reaction Dropwise Addition Quench Quench/Workup: Phase Separation Wash w/ Na2CO3 Reaction->Quench Monitor TLC Purification Purification: Recrystallization (Hexane/EtOAc) Quench->Purification Crude Oil Product Product: Isopropyl Carbazate (White Solid) Purification->Product Yield >85%

Caption: Optimized synthesis workflow emphasizing the control of stoichiometry to prevent bis-substitution.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The isopropyl group acts as an internal standard for integration.


NMR Data (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.24 Doublet (

Hz)
6H

Characteristic isopropyl methyls. Equivalence confirms free rotation.
3.65 Broad Singlet2H

Exchangeable protons. Chemical shift varies with concentration and water content.
4.98 Septet (

Hz)
1H

Deshielded by the adjacent ester oxygen. Diagnostic for the isopropyl ester.
6.15 Broad Singlet1H

Amide-like proton. significantly deshielded compared to the terminal amine.

Scientist's Note: In


, the exchangeable protons often resolve more clearly, with the 

shifting downfield to

ppm and the

appearing as a distinct broad peak around

ppm.

NMR Data (100 MHz,

)
Shift (

, ppm)
AssignmentInterpretation
22.1

Methyl carbons.[1]
69.4

Methine carbon. The shift >65 ppm confirms oxygen attachment.
158.2

Carbazate carbonyl. Distinct from simple amides (~170 ppm) and carbonates (~155 ppm).
Infrared Spectroscopy (FT-IR)

IR is essential for confirming the presence of the carbonyl and amine functionalities and ensuring the absence of isocyanate impurities (which would appear at


 cm

).
  • 3350 & 3280 cm

    
    : 
    
    
    
    stretch (Primary amine doublet).
  • 2980 cm

    
    : 
    
    
    
    stretch (Aliphatic, isopropyl).
  • 1715 cm

    
    : 
    
    
    
    stretch (Strong). The carbazate carbonyl typically absorbs at a higher frequency than a standard amide due to the electronegativity of the alkoxy group.
  • 1240 cm

    
    : 
    
    
    
    stretch (Ester linkage).
Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a fragmentation fingerprint that validates the connectivity of the isopropyl group to the hydrazine core.

Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (

    
    ):  118 m/z
    
  • Protonated Molecular Ion (

    
    ):  119 m/z (Base peak in ESI)
    
Fragmentation Pathway Logic (EI)

The fragmentation is driven by alpha-cleavage at the carbonyl and the stability of the isopropyl cation.

MassSpec Parent Parent Ion [M]+ = 118 Frag1 Loss of Isopropoxy [NH2-NH-CO]+ m/z = 59 Parent->Frag1 Alpha Cleavage (C-O bond) Frag2 Loss of Hydrazine [iPr-O-CO]+ m/z = 86 Parent->Frag2 N-C Cleavage Frag3 Isopropyl Cation [C3H7]+ m/z = 43 Frag2->Frag3 Decarboxylation (-CO2)

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Quality Control & Impurity Profiling

In a drug development context, purity is paramount. The synthesis of carbazates is prone to specific side reactions.

The "Bis-Carbazate" Impurity

If the hydrazine concentration drops locally during synthesis, the mono-substituted product acts as a nucleophile, attacking another molecule of chloroformate.

  • Impurity Name: Diisopropyl hydrazine-1,2-dicarboxylate.

  • Detection:

    • MS:

      
       m/z.
      
    • NMR: The isopropyl signals remain similar, but the integration ratio of Isopropyl : NH changes. The distinct

      
       peak at 3.65 ppm disappears, replaced by a single symmetric 
      
      
      
      signal.

Self-Validating Check: Calculate the integration ratio of the methyl doublet (1.24 ppm) to the broad


 singlet (3.65 ppm).
  • Target Ratio: 3:1 (6H : 2H).

  • If Ratio > 3:1: Indicates loss of amine protons, suggesting bis-substitution or oxidation.

References

  • ChemicalBook. (n.d.). Isopropyl hydrazinecarboxylate Properties and Spectra. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 88293, Isopropyl hydrazinecarboxylate. Retrieved from

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS No. 2891 (General Carbazate Reference). National Institute of Advanced Industrial Science and Technology (AIST).
  • Smith, P. A. S. (1946). The Preparation of Alkyl Carbazates. Organic Syntheses, 26, 42.

Sources

Technical Guide: Solubility Profile and Solvation Thermodynamics of Propan-2-yl Hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propan-2-yl hydrazinecarboxylate (CAS: 6271-30-3), also known as Isopropyl carbazate , is a critical intermediate in the synthesis of agrochemicals (e.g., Benthiavalicarb-isopropyl), aza-peptides, and functionalized hydrazine derivatives. Its utility in drug development hinges on its nucleophilic hydrazine moiety (


) and the lipophilic isopropyl ester tail.

This guide provides a comprehensive analysis of its solubility behavior. Unlike simple hydrocarbons, isopropyl carbazate exhibits amphiphilic solubility characteristics —possessing both hydrogen-bond donating/accepting capabilities and a hydrophobic alkyl domain. Understanding this duality is essential for optimizing reaction yields, purification via crystallization, and liquid-liquid extraction workflows.

Physicochemical Profile & Solvation Theory

To predict and manipulate solubility, one must first understand the molecular architecture of the solute.

Chemical Identity[1][2]
  • IUPAC Name: Propan-2-yl hydrazinecarboxylate[1]

  • Common Name: Isopropyl carbazate

  • CAS Number: 6271-30-3[2][3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 118.13 g/mol [2][3]

  • Physical State: Low-melting solid or viscous liquid (dependent on purity/temperature; typically melts ~30–40°C).

Solvation Thermodynamics

The dissolution of isopropyl carbazate is governed by the competition between the lattice energy (or cohesive energy of the liquid) and the solvation enthalpy.

  • Hydrogen Bonding (The "Anchor"): The carbazate core (

    
    ) contains three H-bond donors and two acceptors (carbonyl oxygen and ether oxygen). This necessitates solvents capable of disrupting strong intermolecular H-bonds.
    
  • Lipophilicity (The "Tail"): The isopropyl group adds steric bulk and lipophilicity, reducing water solubility compared to methyl carbazate and enhancing solubility in chlorinated and ether-based solvents.

Mechanistic Insight:

  • Protic Solvents (MeOH, EtOH): Solvate via H-bond exchange. High solubility.

  • Aprotic Polar (THF, DMSO): Solvate via dipole-dipole interactions and H-bond acceptance. High solubility.

  • Non-Polar (Hexane, Heptane): Poor interaction with the polar carbazate core. Used as antisolvents .[4]

Solubility Profile in Organic Solvents[7][8][9][10]

The following data summarizes the solubility behavior of Propan-2-yl hydrazinecarboxylate. While specific quantitative values (mg/mL) can vary by batch purity, these classifications represent field-proven qualitative standards for process development.

Table 1: Solubility Matrix (at 25°C)
Solvent ClassRepresentative SolventSolubility RatingPrimary Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Reaction solvent; Extraction
Chlorinated ChloroformHigh NMR analysis; Synthesis
Alcohols Methanol / EthanolHigh (>100 mg/mL)Recrystallization (hot); Nucleophilic reactions
Ethers Tetrahydrofuran (THF)High General synthesis (Grignard compatible)
Ethers Diethyl EtherModerate Precipitation/Washing
Esters Ethyl AcetateHigh Liquid-Liquid Extraction (Organic phase)
Aprotic Polar DMSO / DMFVery High High-temp reactions; Library storage
Hydrocarbons Hexanes / HeptaneLow (<10 mg/mL)Antisolvent for crystallization
Aromatic TolueneModerate High-temp reflux solvent

Field Insight: In process chemistry, a mixture of Ethyl Acetate/Hexane (1:3) is frequently used to recrystallize carbazate derivatives. The compound dissolves in warm Ethyl Acetate, and Hexane is added to the cloud point to induce crystallization upon cooling.

Visualizing Solvation & Process Logic

Diagram 1: Solvation Mechanism & Solvent Selection Logic

This diagram illustrates the decision-making process for solvent selection based on the molecular interaction required.

SolvationLogic Compound Propan-2-yl Hydrazinecarboxylate HBond H-Bonding (NH-NH2 Core) Compound->HBond Lipo Lipophilic (Isopropyl Group) Compound->Lipo PolarProtic Alcohols (MeOH, EtOH) HBond->PolarProtic Strong Interaction PolarAprotic THF, DCM Ethyl Acetate HBond->PolarAprotic Dipole Interaction NonPolar Hexanes Heptane HBond->NonPolar Repulsion Lipo->PolarAprotic Van der Waals Lipo->NonPolar Weak Interaction Soluble High Solubility (Homogeneous) PolarProtic->Soluble PolarAprotic->Soluble Insoluble Phase Separation (Precipitation) NonPolar->Insoluble

Caption: Mechanistic basis for solvent selection. The polar hydrazine core dominates solubility, rendering non-polar hydrocarbons ineffective as solvents but excellent as antisolvents.

Experimental Protocol: Gravimetric Solubility Determination

To validate solubility for a specific batch or novel solvent system, use this self-validating protocol. This method accounts for the potential volatility and hygroscopic nature of carbazates.

Materials
  • Propan-2-yl hydrazinecarboxylate (Dry, >98% purity).

  • Target Solvent (HPLC Grade).

  • 0.45 µm PTFE Syringe Filter.

  • Temperature-controlled shaker or water bath.

Workflow
  • Saturation: Add excess solid Isopropyl carbazate (approx. 200 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours.

    • Check: If all solid dissolves, add more until a visible precipitate remains.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent crashing out in the needle) into a tared vessel.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen (avoid high heat to prevent degradation).

  • Quantification: Weigh the residue.

    • Calculation:

      
      
      

Critical Control Point: Isopropyl carbazate can be thermally unstable. Do not exceed 40°C during solvent evaporation. Use vacuum desiccation for final drying.

Applications in Synthesis & Purification[11]

The solubility profile dictates the workup strategy. Below is a standard purification workflow utilizing the solubility differential between DCM (reaction solvent) and Water/Hexane (impurities/antisolvent).

Diagram 2: Purification Workflow (Solubility-Driven)

PurificationFlow Crude Crude Reaction Mixture (in DCM or THF) Wash Aqueous Wash (Brine/Water) Crude->Wash Remove polar impurities Sep Phase Separation Wash->Sep OrgPhase Organic Phase (Product + Solvent) Sep->OrgPhase Carbazate partitions here AqPhase Aqueous Phase (Salts/Hydrazine excess) Sep->AqPhase Discard Dry Dry over Na2SO4 & Concentrate OrgPhase->Dry Residue Oily Residue Dry->Residue Cryst Recrystallization (Add Hexane dropwise) Residue->Cryst Exploit low hexane solubility Pure Pure Isopropyl Carbazate (Crystalline/Solid) Cryst->Pure

Caption: Standard workup utilizing the high solubility of the carbazate in chlorinated solvents and its insolubility in hydrocarbons to achieve purity.

Handling and Stability

  • Storage in Solution: Solutions in DCM or Ethyl Acetate are stable for weeks if stored at 4°C. Avoid storing in ketones (e.g., Acetone) as carbazates react with ketones to form hydrazones (Schiff bases), destroying the reagent.

  • Hygroscopicity: The hydrazine moiety is hygroscopic. Store the neat solid under inert atmosphere (Argon/Nitrogen).

  • Safety: Carbazates are potential skin sensitizers. Wear nitrile gloves and work in a fume hood.

References

  • PubChem. (2023). Compound Summary: Isopropyl hydrazinecarboxylate. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1964). General methods for Carbazate synthesis and solubility (Analogous procedure for t-Butyl Carbazate). Coll. Vol. 5, p. 166. Retrieved from [Link]

Sources

Thermal Stability and Decomposition of Propan-2-yl Hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Whitepaper

Executive Summary

Propan-2-yl hydrazinecarboxylate (also known as Isopropyl carbazate ; CAS 6271-30-3 ) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly as a hydrazine source or protecting group precursor.[1][2] While valuable, its thermal stability profile presents specific hazards that must be managed during scale-up and storage.

This guide details the physicochemical properties, thermal decomposition pathways, and necessary safety protocols for handling this compound.

  • Core Hazard: Thermal decomposition releases hydrazine (

    
    ), propene  (
    
    
    
    ), and carbon dioxide (
    
    
    ). The generation of hydrazine introduces acute toxicity and flammability risks, while gas evolution (
    
    
    , propene) creates significant pressurization hazards in closed vessels.
  • Stability Threshold: Based on structural homologs (alkyl carbazates), the onset of significant decomposition (

    
    ) is estimated between 130°C and 160°C , with autocatalytic potential if hydrazine accumulates.
    
  • Recommendation: Store below 25°C. Avoid contact with strong acids, bases, and metal oxides (e.g., rust), which catalyze hydrazine decomposition.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

PropertyDetail
IUPAC Name Propan-2-yl hydrazinecarboxylate
Common Names Isopropyl carbazate; Isopropyl hydrazinecarboxylate
CAS Registry Number 6271-30-3
Molecular Formula

Molecular Weight 118.13 g/mol
Structure

Physical State Waxy solid or viscous liquid (dependent on purity/temperature)
Solubility Soluble in alcohols (MeOH, EtOH), THF, DCM; limited solubility in water.

Structural Insight: The molecule consists of an isopropyl ester group linked to a hydrazine moiety via a carbamate backbone. The secondary alkyl group (isopropyl) makes the ester linkage more susceptible to thermal elimination (E1/Ei mechanisms) compared to methyl or ethyl analogs, but more stable than tert-butyl variants.

Thermal Decomposition Mechanism[12][13]

The thermal decomposition of isopropyl carbazate is driven by two competing pathways: Unimolecular Elimination (Ei) and Decarboxylation . The elimination pathway is kinetically favored at higher temperatures and is analogous to the Chugaev reaction or ester pyrolysis.

Primary Pathway: Cyclic Elimination (Ei)

At elevated temperatures (>130°C), the compound undergoes an intramolecular syn-elimination via a six-membered cyclic transition state. The carbonyl oxygen abstracts a


-hydrogen from the isopropyl group.

Reaction Equation:



Products:

  • Propene (

    
    ):  Flammable gas.
    
  • Carbon Dioxide (

    
    ):  Asphyxiant gas; contributes to pressure.
    
  • Hydrazine (

    
    ):  Toxic, unstable liquid/vapor.
    
Secondary Pathway: Hydrazine Degradation

The hydrazine produced in the primary step is thermally unstable and can further decompose, especially if metal surfaces (stainless steel, Hastelloy) or rust are present.



Visualization of Decomposition Pathways

Decomposition cluster_0 Gas Evolution & Pressure Risk IPC Isopropyl Carbazate (Precursor) TS Cyclic Transition State (6-Membered Ring) IPC->TS  Heat (>130°C)   Products Primary Products: Propene + CO2 + Hydrazine TS->Products  Syn-Elimination   HydrazineDecomp Hydrazine Decomposition (Exothermic/Catalytic) Products->HydrazineDecomp  T > 150°C or Metal Cat.   FinalGases Final Gases: NH3 + N2 + H2 HydrazineDecomp->FinalGases

Caption: Figure 1. Thermal decomposition cascade of Isopropyl Carbazate, highlighting the progression from elimination to secondary hydrazine breakdown.

Experimental Characterization Protocols

To validate the stability of a specific batch of propan-2-yl hydrazinecarboxylate, the following analytical workflows are recommended. These protocols are "self-validating" by cross-referencing mass loss (TGA) with heat flow (DSC).

Differential Scanning Calorimetry (DSC)

Purpose: Determine


 (onset temperature) and 

(enthalpy of decomposition).
  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Crucible: High-pressure gold-plated or stainless steel crucibles (to contain volatile gases and prevent early evaporation masking decomposition).

  • Protocol:

    • Weigh 2–5 mg of sample.

    • Seal crucible hermetically.

    • Ramp 5°C/min from 25°C to 300°C under

      
       flow (50 mL/min).
      
  • Expected Result:

    • Endotherm: ~50–80°C (Melting, if solid).

    • Exotherm: Onset typically 130–160°C . Sharp exothermic peak indicating rapid decomposition.

Thermogravimetric Analysis (TGA)

Purpose: Quantify mass loss to confirm stoichiometry of decomposition (Propene +


 loss).
  • Calculation:

    • MW (Total) = 118.13 g/mol .

    • MW (Propene) = 42.08 g/mol .

    • MW (

      
      ) = 44.01  g/mol .
      
    • MW (Hydrazine) = 32.05 g/mol .

    • Theoretical Mass Loss (Propene +

      
      ):
      
      
      
      .
  • Protocol:

    • Open ceramic/platinum pan.

    • Ramp 10°C/min from 25°C to 400°C.

  • Interpretation: A mass loss step of ~73% confirms the elimination mechanism. If mass loss is significantly lower, polymerization or alternative pathways may be active.

Accelerating Rate Calorimetry (ARC)

Purpose: Determine "Time to Maximum Rate" (TMR) and Self-Accelerating Decomposition Temperature (SADT) for scale-up safety.

  • Protocol: "Heat-Wait-Search" mode.

    • Start: 50°C.

    • Step: 5°C.

    • Wait: 15 min.

    • Sensitivity: 0.02°C/min.

Safety & Handling in Drug Development

Scale-Up Risks

When scaling from grams to kilograms, the surface-to-volume ratio decreases, reducing heat dissipation.

  • Gas Evolution: The generation of 2 moles of gas (Propene,

    
    ) per mole of solid/liquid creates massive pressure potential. A sealed reactor without adequate relief venting will rupture .
    
  • Hydrazine Accumulation: If the reaction is quenched or cooled post-decomposition, liquid hydrazine may remain. Hydrazine is a known carcinogen and hypergolic with oxidizing agents.

Storage & Compatibility
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption and oxidation.

  • Incompatible Materials:

    • Oxidizers:[3] Peroxides, permanganates (Explosive reaction).

    • Metals: Copper, Iron, Zinc (Catalyze hydrazine decomposition).

    • Acids/Bases: Catalyze hydrolysis of the carbamate linkage.

Emergency Response
  • Spill: Do not use standard organic absorbents (sawdust) if hydrazine is suspected. Use sand or specific hydrazine-neutralizing spill kits.

  • Fire: Use water spray, alcohol-resistant foam, or dry chemical. Move containers from fire area if it can be done without risk.

References

  • Compound Identification

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10967732, Propan-2-yl hydrazinecarboxylate. Retrieved from .

  • Thermal Analysis Methodology

    • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA). Retrieved from .

  • Carbamate Decomposition Mechanisms

    • Royal Society of Chemistry. (1984). The thermal decomposition of carbamates and carbonates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from .

  • Hydrazine Safety

    • NASA. (n.d.). Thermal Decomposition of Hydrazine. NASA Technical Reports Server. Retrieved from .

  • General Chemical Safety

    • Cameo Chemicals. (n.d.). Reactivity of Carbamates and Hydrazines. Retrieved from .

Sources

Technical Monograph: Propan-2-yl Hydrazinecarboxylate as a Versatile Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic methodologies, and medicinal applications of Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate).

Executive Summary

Propan-2-yl hydrazinecarboxylate (CAS: 6271-30-3), commonly known as Isopropyl Carbazate , is a critical hydrazine derivative utilized as a pharmacophore linker and protecting group in organic synthesis. It serves as the structural core for the acaricide Bifenazate and acts as a versatile building block for constructing nitrogen-rich heterocycles (e.g., 1,3,4-oxadiazoles) and aza-peptides. This guide analyzes its synthesis, reactivity profile, and application in drug development workflows.

Physicochemical Profile

The compound is characterized by a carbamate moiety attached to a hydrazine tail, imparting unique nucleophilic properties at the terminal nitrogen (


) while the internal nitrogen (

) remains electron-deficient due to conjugation with the carbonyl.
PropertySpecification
IUPAC Name Propan-2-yl hydrazinecarboxylate
Common Name Isopropyl carbazate; Hydrazinecarboxylic acid, 1-methylethyl ester
CAS Registry Number 6271-30-3
Molecular Formula

Molecular Weight 118.13 g/mol
Density ~1.065 g/cm³
Physical State Low-melting solid or viscous liquid (Ambient)
Solubility Soluble in polar organic solvents (MeOH, EtOH, DMSO, DCM); sparingly soluble in water.
Key Functional Groups Carbamate (Ester), Primary Hydrazine (

)

Synthetic Methodology & Manufacturing

The synthesis of isopropyl carbazate requires precise control over stoichiometry to prevent the formation of the symmetric byproduct, diisopropyl hydrazine-1,2-dicarboxylate. The standard protocol involves the acylation of hydrazine hydrate with isopropyl chloroformate under controlled temperature.

Reaction Mechanism & Workflow

The nucleophilic attack of hydrazine on the carbonyl carbon of isopropyl chloroformate yields the carbazate, releasing HCl (neutralized by base).

SynthesisWorkflow Hydrazine Hydrazine Hydrate (Excess) Intermediate Tetrahedral Intermediate Hydrazine->Intermediate Nucleophilic Attack (0-5°C) IPC Isopropyl Chloroformate (Dropwise Addition) IPC->Intermediate Product Isopropyl Carbazate (C4H10N2O2) Intermediate->Product -HCl (Base Neutralization) Byproduct Bis-substituted Impurity Product->Byproduct Reaction with excess IPC

Figure 1: Synthetic pathway for Isopropyl Carbazate. Excess hydrazine is critical to suppress the secondary reaction leading to the bis-substituted impurity.

Experimental Protocol (Lab Scale)

Objective: Synthesis of Isopropyl Carbazate (100 mmol scale).

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer.

  • Reagent Prep: Charge the flask with Hydrazine Hydrate (15.0 g, 300 mmol, 3.0 equiv) and Ethanol (50 mL). Cool to 0–5°C using an ice-salt bath.

  • Addition: Dissolve Isopropyl Chloroformate (12.25 g, 100 mmol, 1.0 equiv) in diethyl ether or DCM (20 mL). Add this solution dropwise over 60 minutes, ensuring the internal temperature does not exceed 10°C.

    • Expert Insight: The high equivalent of hydrazine acts as both the reactant and the HCl scavenger. Alternatively, a stoichiometric base (

      
      ) can be used, but excess hydrazine is preferred to favor mono-substitution.
      
  • Workup: Stir for 2 hours at room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Extract the residue with Ethyl Acetate (3 x 50 mL). Wash with brine. Dry over anhydrous

    
    . Evaporate solvent to yield the crude product.
    
  • Validation: Recrystallize from hexanes/ether if solid, or distill under high vacuum if liquid. Confirm identity via

    
    -NMR (Isopropyl septet at 
    
    
    
    4.9 ppm).

Mechanistic Utility in Drug Design

Isopropyl carbazate is a "privileged structure" in medicinal chemistry, serving as a precursor for hydrazine-based pharmacophores. Its primary industrial application is in the synthesis of Bifenazate , a selective acaricide.

The Bifenazate Pathway

Bifenazate derives its activity from the hydrazinecarboxylate core linked to a biphenyl system. The isopropyl group provides lipophilicity, enhancing cuticle penetration in target organisms (mites).

BifenazatePathway IPC_Carbazate Isopropyl Carbazate (Nucleophile) Coupling Pd-Catalyzed N-Arylation (Buchwald-Hartwig) IPC_Carbazate->Coupling Aryl_Electrophile 4-Methoxy-3-phenyl-halobenzene (Electrophile) Aryl_Electrophile->Coupling Bifenazate Bifenazate (Active Acaricide) Coupling->Bifenazate C-N Bond Formation

Figure 2: Retrosynthetic logic for Bifenazate utilizing Isopropyl Carbazate as the nitrogen source.

Heterocycle Formation

Researchers utilize isopropyl carbazate to synthesize 1,3,4-oxadiazol-2-ones . Upon reaction with phosgene derivatives or carbonyl diimidazole (CDI), the hydrazine moiety cyclizes, creating a rigid heterocyclic scaffold often found in antimicrobial and anti-inflammatory candidates.

Handling & Safety (E-E-A-T)

As a hydrazine derivative, this compound requires strict adherence to safety protocols to mitigate toxicity and sensitization risks.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A). Potential Skin Sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazines are prone to oxidation upon prolonged air exposure.

  • Disposal: Quench excess hydrazine residues with dilute hypochlorite solution (Bleach) before disposal to convert to nitrogen gas and water. Do not mix with concentrated oxidizers.

References

  • ChemBK. (n.d.). Propan-2-yl hydrazinecarboxylate Physical Properties and CAS 6271-30-3. Retrieved from [Link]

  • Dekeyser, M. A., McDonald, P. T., & Angle, G. W. (2003).[1][2] The Discovery of Bifenazate, a Novel Carbazate Acaricide. CHIMIA International Journal for Chemistry. Retrieved from [Link][2]

  • Organic Syntheses. (n.d.). General procedure for Carbazate Synthesis (Analogous Ethyl Derivative). Organic Syntheses, Coll. Vol. 3, p.375. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl Carbazate Derivative Data (tert-Butyl 3-isopropylcarbazate). National Library of Medicine. Retrieved from [Link]

Sources

Discovery and history of propan-2-yl hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of Propan-2-yl hydrazinecarboxylate (commonly known as Isopropyl Carbazate ).

From Synthetic Scaffold to Bioactive Agent

Executive Summary

Propan-2-yl hydrazinecarboxylate (CAS: 6271-30-3), also known as Isopropyl Carbazate , is a critical hydrazine derivative serving as a pivotal intermediate in agrochemical discovery and pharmaceutical synthesis.[1] While chemically simple, its structure represents a strategic balance between lipophilicity (isopropyl group) and reactivity (nucleophilic hydrazine moiety).

Historically, its significance peaked with the discovery of Bifenazate , a selective acaricide where the isopropyl carbazate moiety functions as the pharmacophore backbone. In drug development, this molecule serves as a dual-edged case study: it is a versatile building block for heterocycle synthesis (e.g., pyrazoles) but carries a "structural alert" due to the potential metabolic release of hydrazine, a known genotoxin.

Key Technical Parameters:

Parameter Data
IUPAC Name Propan-2-yl hydrazinecarboxylate
Common Name Isopropyl Carbazate
Molecular Formula C₄H₁₀N₂O₂
Molecular Weight 118.13 g/mol
Physical State White crystalline solid or powder
Melting Point 50–54 °C

| Primary Application | Precursor for Bifenazate; Pyrazole synthesis intermediate |

Historical Genesis: The Carbazate Optimization

The history of propan-2-yl hydrazinecarboxylate is inextricably linked to the "Hydrazine Era" of pesticide and pharmaceutical research in the 1990s.

The Crompton Discovery (1990s)

The defining moment for this molecule occurred during research at Crompton Corp (now part of Lanxess). Researchers were screening ortho-biphenyl hydrazides for acaricidal (mite-killing) activity.[2]

  • The Hit: Initial screening identified simple phenylhydrazides with modest activity against the two-spotted spider mite (Tetranychus urticae).

  • The Optimization: To improve stability and lipophilicity, the chemistry team modified the hydrazide linkage. Replacing the acyl group with a carbazate (ester) linkage proved revolutionary.

  • The Lead: The introduction of the isopropyl ester group (derived from propan-2-yl hydrazinecarboxylate) provided the optimal steric bulk and metabolic stability. This led to Bifenazate (Isopropyl 3-(4-methoxybiphenyl-3-yl)carbazate), which exhibited high potency and a favorable safety profile compared to previous organophosphates.

Pharmaceutical Context

In parallel, medicinal chemists utilized propan-2-yl hydrazinecarboxylate as a "masked" hydrazine. It allows for the introduction of a hydrazine moiety into a molecule while protecting one nitrogen with an easily removable isopropyloxycarbonyl (Ipoc) group, or retaining it to modulate solubility.

Chemical Architecture & Synthesis

The synthesis of propan-2-yl hydrazinecarboxylate relies on the nucleophilic attack of hydrazine on an activated carbonyl species.

3.1. Synthesis Mechanism

The standard industrial and laboratory synthesis involves the reaction of Isopropyl Chloroformate with Hydrazine Hydrate . The reaction must be controlled to prevent the formation of the symmetrical bis-carbonate (diisopropyl hydrazine-1,2-dicarboxylate).

Reaction Scheme:



3.2. Visualization: Synthetic Pathway

The following diagram illustrates the synthesis and potential side-reaction pathways.

SynthesisPathway Start1 Isopropyl Chloroformate (Electrophile) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Start2 Hydrazine Hydrate (Nucleophile) Start2->Intermediate Product Propan-2-yl hydrazinecarboxylate (Target) Intermediate->Product -HCl (0-5°C) SideProduct Diisopropyl hydrazine-1,2-dicarboxylate (Impurity) Product->SideProduct Excess Chloroformate

Figure 1: Step-wise synthesis showing the critical competition between mono-acylation (target) and di-acylation (impurity).

Pharmacological & Toxicological Profile

For drug development professionals, understanding the metabolic fate of this moiety is crucial due to the "hydrazine structural alert."

4.1. Mechanism of Action (Agrochemical)

In the context of Bifenazate, the isopropyl carbazate moiety facilitates binding to neuronal targets in mites (specifically GABA-gated chloride channels), causing hyperexcitation and paralysis. The isopropyl group is essential for penetrating the insect cuticle.

4.2. Metabolism & Safety (The Hydrazine Alert)

Propan-2-yl hydrazinecarboxylate is a carbamate ester . In vivo, it is subject to hydrolysis by esterases.

  • Primary Metabolic Route: Hydrolysis of the ester bond yields Isopropanol and Carbazic Acid .

  • Secondary Breakdown: Carbazic acid is unstable and spontaneously decarboxylates to release Hydrazine (

    
    ) and 
    
    
    
    .
  • Toxicity Implication: Free hydrazine is a known hepatotoxin and carcinogen. Therefore, drugs containing this moiety must undergo rigorous genotoxicity screening (Ames test) to ensure the carbazate bond is stable under physiological conditions or that the hydrazine release is below the Threshold of Toxicological Concern (TTC).

4.3. Visualization: Metabolic Degradation

Metabolism Parent Propan-2-yl hydrazinecarboxylate Unstable Carbazic Acid (NH2-NH-COOH) Parent->Unstable Hydrolysis Alcohol Isopropanol Parent->Alcohol Enzyme Carboxylesterase (Liver/Plasma) Enzyme->Parent Toxic Hydrazine (NH2-NH2) Unstable->Toxic Spontaneous Decarboxylation Gas CO2 Unstable->Gas

Figure 2: The metabolic pathway highlights the risk of hydrazine release upon esterase cleavage.

Experimental Protocols
5.1. Synthesis of Propan-2-yl Hydrazinecarboxylate

Self-validating protocol for laboratory scale (100 mmol).

Reagents:

  • Hydrazine hydrate (6.0 g, 120 mmol, 1.2 eq) - Excess prevents di-acylation.

  • Isopropyl chloroformate (12.25 g, 100 mmol, 1.0 eq) - 1.0 M solution in Toluene.

  • Dichloromethane (DCM) - Solvent.

  • Sodium Carbonate (

    
    ) - Base.
    

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Hydrazine hydrate and

    
     (10.6 g) in DCM (100 mL). Cool to 0°C  using an ice bath. Explanation: Low temperature suppresses the reaction rate of the second acylation.
    
  • Addition: Add Isopropyl chloroformate dropwise over 60 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Workup: Filter off inorganic salts. Wash the organic filtrate with water (2 x 50 mL) to remove unreacted hydrazine.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from hexane/ethyl acetate if necessary.

  • Validation: Check melting point (Target: 50–54°C).

5.2. Analytical Detection (HPLC)

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm (low absorption due to lack of chromophore; derivatization with benzaldehyde may be required for higher sensitivity).

References
  • Dekeyser, M. A., McDonald, P. T., & Angle, G. W. (2003).[3] The Discovery of Bifenazate, a Novel Carbazate Acaricide. Chimia, 57(11), 702–704.

  • Crompton Co./Cie. (2003).
  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.
  • United States Patent US20200129424A1. (2020). Pharmaceutical Compositions Comprising Hydrazine Derivatives.

Sources

Technical Whitepaper: Safe Handling and Risk Mitigation Strategies for Propan-2-yl Hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) is a critical carbamate ester used primarily as a pharmacophore building block in the synthesis of nitrogen-containing heterocycles and peptide mimetics. While structurally stabilized compared to anhydrous hydrazine, this molecule retains significant energetic and toxicological potential.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanism-based handling strategy . It focuses on the specific risks associated with the hydrazine moiety (


) and the lipophilic isopropyl ester tail, which enhances dermal absorption.
Physicochemical Profile

Note: Data represents high-purity (>97%) substance characteristics.

PropertyValue / CharacteristicOperational Implication
CAS Number 14704-35-9Verification index for inventory tracking.
Molecular Structure

Lipophilic tail facilitates skin permeation.
Physical State Low-melting solid / Viscous LiquidMP is often near ambient (~30-40°C); treat as liquid for containment.
Thermal Stability

(Est.)
Avoid heating >100°C without DSC validation.
Solubility Soluble in alcohols, DCM, EtOAcHigh mobility in organic solvent spills.
Reactivity Nucleophilic (

terminus)
Incompatible with oxidizers, aldehydes, and anhydrides.

Toxicological Mechanisms & Risk Assessment

To handle this compound safely, one must understand the causality of its toxicity. The hazard is not merely "irritation" but specific biochemical disruption.

The Hydrazine Moiety Hazard

The terminal hydrazine group is a potent nucleophile. Upon metabolic activation or hydrolysis, it can exert toxicity via two primary pathways:

  • Pyridoxal Phosphate (Vitamin B6) Depletion: Hydrazines form hydrazones with Vitamin B6, inhibiting GABA synthesis in the CNS, potentially leading to neurotoxicity or seizures.

  • DNA Alkylation: As a carbazate, the molecule can act as an alkylating agent. The nitrogen atoms can attack DNA bases (guanine), leading to mutagenesis or carcinogenesis.

The Lipophilic Vector

Unlike inorganic hydrazine salts (which are polar), the isopropyl group increases the partition coefficient (LogP). This allows the molecule to penetrate the stratum corneum (outer skin layer) more efficiently, making dermal exposure a critical critical control point (CCP).

Engineering Controls: The Self-Validating Barrier System

Reliable safety is not achieved by PPE alone but by a hierarchy of engineered barriers.

Primary Containment (The "Hot Zone")
  • Requirement: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Glovebox.

  • Validation: Anemometer reading must show face velocity > 0.5 m/s before opening the container.

  • Atmosphere: While less air-sensitive than free hydrazine, the material is hygroscopic. Store and handle under Argon or Nitrogen to prevent hydrolysis, which can slowly liberate toxic hydrazine vapor.

Material Compatibility
  • Prohibited Materials: Do not use natural rubber or latex gloves (permeable to hydrazines). Do not use metal spatulas that may catalyze decomposition (use Teflon/PTFE coated tools).

  • Required PPE:

    • Gloves: Double-gloving is mandatory.

      • Inner: Nitrile (4 mil).

      • Outer: Silver Shield® (Laminate) or thick Butyl Rubber.

    • Respiratory: If solid dust is generated outside a hood (emergency only), a full-face respirator with P100/OV cartridges is required.

Operational Protocol: Safe Synthesis & Handling

The following workflow utilizes a "Gatekeeper" logic—you cannot proceed to the next step without validating the previous one.

Workflow Logic Diagram

The diagram below illustrates the critical decision nodes for handling Propan-2-yl hydrazinecarboxylate.

G Start Start: Material Retrieval Inspect Step 1: Visual Inspection (Crystals vs. Oil / Yellowing?) Start->Inspect Decision1 Is Material Degraded? Inspect->Decision1 Weighing Step 2: Weighing (Fume Hood) Use PTFE tools & Static Control Decision1->Weighing No (White Solid) Quench Step 4: Quenching/Disposal Oxidative Deactivation Decision1->Quench Yes (Yellow/Liquid) Reaction Step 3: Reaction Setup Inert Atmosphere (Ar/N2) Weighing->Reaction Reaction->Quench Excess Reagent Return Return to Storage (Desiccated/Dark) Reaction->Return Remaining Stock Waste Hazardous Waste Stream Quench->Waste

Figure 1: Decision-matrix for the safe retrieval, usage, and disposal of Isopropyl Carbazate.

Detailed Procedures
Step 1: Visual Validation

Before opening, inspect the container. Pure Propan-2-yl hydrazinecarboxylate should be a white to off-white solid or semi-solid.

  • Warning Sign: A distinct yellow/orange tint indicates oxidation.

  • Warning Sign: Liquid phase separation (if stored cool) suggests hydrolysis to isopropanol and hydrazine.

  • Action: If degraded, do not use. Proceed immediately to Quenching Protocol.

Step 2: Transfer
  • Place a secondary containment tray in the fume hood.

  • Use an antistatic gun on the weighing boat (hydrazine derivatives can be static-prone).

  • Dispense using a PTFE-coated spatula.

  • Self-Check: Wipe the exterior of the stock bottle with a solvent-dampened tissue (MeOH) and dispose of the tissue as hazardous waste immediately to prevent cross-contamination of the lab bench.

Step 3: Reaction Monitoring
  • Thermal Runaway Risk: When reacting with aldehydes or acid chlorides, the reaction is exothermic.

  • Control: Add reagents dropwise at 0°C.

  • Validation: Monitor internal temperature. If temp spikes >10°C above setpoint, stop addition.

Emergency & Waste Management Protocols

Decontamination (The "Quench")

Never dispose of active hydrazine derivatives directly into solvent waste drums; they can react with ketones (acetone) in the waste stream to form explosive hydrazones.

Deactivation Solution (Bleach Method):

  • Prepare a solution of 10% Sodium Hypochlorite (commercial bleach) diluted 1:5 with water.

  • Slowly add the hydrazine waste to the bleach solution.

  • Mechanism:

    
    .
    
  • Caution: This reaction is exothermic and releases Nitrogen gas. Do not cap the vessel.

  • Test pH after 1 hour. If active chlorine remains (starch-iodide paper turns blue), the hydrazine is consumed.

Exposure Response
  • Skin Contact: Immediate wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is superior to water alone for lipophilic hydrazines.

  • Inhalation: Remove to fresh air. Medical observation is required for 24 hours due to the potential for delayed pulmonary edema.

References

  • PubChem. (2023). Propan-2-yl hydrazinecarboxylate - Compound Summary. National Library of Medicine. [Link]

  • Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Hydrazinecarboxylic acid, 1-methylethyl ester. [Link]

Potential research areas for propan-2-yl hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility, synthetic applications, and research potential of Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate).

A Tunable Scaffold for Advanced Heterocycle Synthesis and Peptidomimetics

Executive Summary

Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate) is a bifunctional building block that bridges the gap between simple hydrazine protecting groups and active pharmacophore precursors. Unlike its tert-butyl (Boc) or benzyl (Cbz) analogs, the isopropyl ester offers a unique "Goldilocks" stability profile—resistant to mild acidic conditions yet cleavable under specific Lewis acid or nucleophilic protocols. This guide explores its critical role in synthesizing aza-peptides , generating 1,3,4-oxadiazole "warheads" for enzyme inhibition, and serving as a robust precursor for 1,2,4-triazole libraries.

Part 1: Chemical Profile & The "Poc" Protecting Group

The isopropyl carbazate moiety functions effectively as the Isopropyloxycarbonyl (Poc) protecting group. Its steric bulk (


) provides greater resistance to nucleophilic attack than methyl/ethyl esters, while lacking the extreme acid-lability of the Boc group.
Comparative Stability Matrix
Protecting GroupStructureAcid Stability (TFA)Base Stability (OH⁻)Cleavage Conditions
Boc

Labile (Rapid)Stable20-50% TFA/DCM
Cbz (Z)

StableUnstable (Slow)

or HBr/AcOH
Poc (Isopropyl)

Semi-Stable Semi-Stable

/Nitromethane or Strong Base

Key Insight: The Poc group allows for "orthogonal" protection strategies.[1] It remains intact during the removal of Boc groups, enabling the selective manipulation of poly-amine or poly-hydrazine scaffolds without premature deprotection.

Part 2: The "Warhead" Synthesis (1,3,4-Oxadiazol-2-ones)

A primary research area for this compound is the synthesis of 1,3,4-oxadiazol-2-ones , a heterocycle known to inhibit serine proteases (e.g., Human Leukocyte Elastase) by covalently trapping the active site serine.

Mechanistic Pathway

The transformation involves the cyclization of the carbazate with a carbonyl source (Phosgene, Triphosgene, or CDI).

Experimental Workflow:

  • Acylation: React Propan-2-yl hydrazinecarboxylate with an acid chloride (

    
    ) to form the 
    
    
    
    -acyl carbazate.
  • Cyclization: Treat the

    
    -acyl intermediate with Triphosgene.[2] The isopropyl group acts as the oxygen source for the ring, while the isopropyl fragment is eliminated as isopropyl chloride (in some variants) or the ring closes onto the carbonyl, eliminating the alcohol.
    
    • Note: Direct cyclization of the hydrazinecarboxylate with phosgene yields the oxadiazol-2-one core.

OxadiazoleSynthesis cluster_legend Reaction Logic Start Propan-2-yl Hydrazinecarboxylate Inter N-Acyl Carbazate Intermediate Start->Inter Acylation (Et3N, DCM) Acyl Acyl Chloride (R-COCl) Acyl->Inter Product 1,3,4-Oxadiazol-2-one (Protease Inhibitor) Inter->Product Cyclodehydration (- iPrOH / HCl) Reagent Triphosgene / CDI (Cyclization Agent) Reagent->Product

Figure 1: Synthetic pathway for converting Isopropyl Carbazate into bioactive oxadiazolone scaffolds.

Part 3: Aza-Peptide Synthesis (Peptidomimetics)

Aza-peptides replace the


-carbon of an amino acid with a nitrogen atom, inducing a rigid 

-turn conformation and improving metabolic stability.[3] Propan-2-yl hydrazinecarboxylate is a critical starting material for installing Aza-Glycine or Aza-Valine residues.
Protocol: Activation and Coupling

Objective: Incorporate an Aza-Gly residue into a growing peptide chain.

  • Activation: The carbazate nitrogen is not sufficiently nucleophilic for direct coupling to steric hindered acids. It is often activated first.

    • Reagent: Bis(4-nitrophenyl) carbonate or Phosgene.

    • Intermediate: Isopropoxycarbonyl-amino isocyanate (in situ).

  • Coupling: The activated species reacts with the

    
    -terminus of the peptide-resin.
    
  • Side Chain Installation (Optional): Alkylation of the central hydrazine nitrogen (if not already substituted) creates the "side chain" (e.g., isopropyl halide -> Aza-Valine).

Why Isopropyl? The isopropyl ester is lipophilic. If left intact (as a terminus), it improves cell permeability compared to methyl/ethyl esters.

Part 4: 1,2,4-Triazole Construction

For agrochemical and antifungal research, this compound serves as a hydrazine source that carries a "leaving group" (the isopropoxy moiety) or a carbon skeleton for the ring.

Methodology (The Pellizzari Variation):

  • Condensation: React Isopropyl Carbazate with an imider or nitrile to form an acyl-amidrazone.

  • Thermal Cyclization: Heat (

    
    ) forces the elimination of isopropanol and water, closing the 1,2,4-triazole ring.
    
Part 5: Validated Experimental Protocol

Synthesis of N-(Isopropoxycarbonyl)-N'-Benzoylhydrazine (Precursor)

  • Setup: Flame-dried 250 mL round-bottom flask,

    
     atmosphere.
    
  • Reagents:

    • Propan-2-yl hydrazinecarboxylate (1.18 g, 10.0 mmol).

    • Benzoyl chloride (1.40 g, 10.0 mmol).

    • Triethylamine (1.5 mL, 11.0 mmol).

    • Dichloromethane (DCM) (anhydrous, 50 mL).

  • Procedure:

    • Dissolve carbazate and

      
       in DCM. Cool to 
      
      
      
      .
    • Add Benzoyl chloride dropwise over 15 mins.

    • Warm to Room Temp (RT) and stir for 4 hours.

    • Monitor: TLC (50% EtOAc/Hexanes) should show consumption of carbazate.

  • Workup: Wash with 1M HCl (2x), Sat.

    
     (2x), and Brine. Dry over 
    
    
    
    .[4]
  • Result: White solid. Yield typically >90%.[4][5]

  • Next Step (Cyclization): Dissolve residue in

    
     (5 equiv) and reflux for 2 hours to obtain 2-phenyl-1,3,4-oxadiazole .
    
References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 10986665, Isopropyl hydrazinecarboxylate. National Center for Biotechnology Information (2023). Link

  • Protecting Group Chemistry

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Selective Deprotection of Isopropyl Esters and Carbamates. ResearchGate (2025).[6] Link

  • Aza-Peptide Synthesis

    • Aza-Amino Acids Disrupt

      
      -Sheet Secondary Structures. NIH/PubMed Central. Link
      
    • Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides.[3] MDPI Molecules. Link

  • Heterocycle Synthesis (Triazoles/Oxadiazoles)

    • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Link

    • One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2.[7] Royal Society of Chemistry. Link

  • Triphosgene Applications

    • A decade review of triphosgene and its applications in organic reactions. NIH/PubMed Central. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of Propan-2-yl Hydrazinecarboxylate in Heterocyclic and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals, focusing on the strategic utilization of Propan-2-yl hydrazinecarboxylate (commonly known as Isopropyl Carbazate ) in organic synthesis.

Executive Summary

Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate) is a versatile mono-protected hydrazine building block. Unlike its tert-butyl (Boc-hydrazide) or ethyl analogs, the isopropyl ester moiety offers a unique balance of lipophilicity and acid stability, making it an ideal scaffold for:

  • Late-Stage Functionalization: Introduction of hydrazine motifs into drug candidates (e.g., Bifenazate analogs).

  • Heterocycle Construction: Rapid assembly of 1,2,4-triazoles and 1,3,4-oxadiazol-2-ones.

  • Aza-Peptide Synthesis: Serving as a stable "Aza-Glycine" precursor for peptidomimetic N-capping.

This guide details the chemical profile, handling standards, and three core experimental protocols for leveraging this reagent in high-value synthetic workflows.

Chemical Profile & Safety

PropertySpecification
IUPAC Name Propan-2-yl hydrazinecarboxylate
Common Name Isopropyl Carbazate
CAS Number 14317-66-9
Molecular Formula

Molecular Weight 118.13 g/mol
Appearance White to off-white crystalline solid or powder
Melting Point 48–52 °C (Typical)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water.[1]
pKa ~3.5 (Conjugate acid of hydrazine moiety)

Safety & Handling (Critical):

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2][3] Combustible solid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—moisture uptake can lead to hydrolysis of the ester.

  • Incompatibility: Strong oxidizing agents (risk of azo formation/explosion), strong bases (hydrolysis).

Core Application 1: Synthesis of N-Substituted Hydrazines via Reductive Alkylation

Context: This protocol is the primary method for synthesizing N-monoalkylated hydrazines where the


 position remains protected. It avoids the over-alkylation issues common with free hydrazine.
Mechanistic Insight

The reaction proceeds via the formation of a stable hydrazone (Schiff base) intermediate. The isopropyl carbamate group reduces the nucleophilicity of the


 nitrogen, ensuring that condensation with aldehydes/ketones occurs exclusively at the terminal 

amino group. Subsequent reduction yields the N-alkylated product.
Protocol A: Reductive Alkylation

Reagents: Isopropyl carbazate (1.0 equiv), Aldehyde/Ketone (1.0 equiv), NaBH₃CN (1.5 equiv), Acetic Acid (cat.), MeOH.

  • Hydrazone Formation:

    • Dissolve Isopropyl Carbazate (10 mmol) in anhydrous MeOH (20 mL).

    • Add the Aldehyde/Ketone (10 mmol) dropwise.

    • Optional: Add 1-2 drops of Glacial Acetic Acid to catalyze the condensation.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of carbazate).

    • Checkpoint: If the hydrazone precipitates, filter and wash with cold MeOH.[4] If soluble, proceed to reduction directly (one-pot).

  • Reduction:

    • Cool the hydrazone solution to 0°C.

    • Add Sodium Cyanoborohydride (NaBH₃CN) (15 mmol) in portions over 20 minutes.

    • Allow the mixture to warm to RT and stir for 12 hours.

    • Quench: Carefully add saturated

      
       solution.
      
  • Work-up:

    • Evaporate MeOH under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

Core Application 2: Synthesis of 1,3,4-Oxadiazol-2(3H)-ones

Context: The isopropyl carbazate moiety can serve as a "sacrificial" cyclization partner. Reacting it with an acid chloride forms a diacyl hydrazine, which, upon treatment with base/heat, cyclizes to form the 1,3,4-oxadiazolone core—a bioisostere for esters and amides in medicinal chemistry.

Protocol B: Cyclization to Oxadiazolones

Reagents: Isopropyl carbazate, Acid Chloride (


), Triethylamine (

), THF, KOH/MeOH.
  • Acylation (Diacyl Hydrazine Formation):

    • Dissolve Isopropyl Carbazate (10 mmol) and

      
        (12 mmol) in dry THF (30 mL) at 0°C.
      
    • Add Acid Chloride (

      
      , 10 mmol) dropwise to control exotherm.
      
    • Stir at 0°C for 1 hour, then RT for 2 hours.

    • Filter off the triethylamine hydrochloride salt. Concentrate the filtrate to yield the intermediate:

      
      .
      
  • Cyclization:

    • Dissolve the intermediate in methanolic KOH (10% w/v, 20 mL).

    • Reflux the mixture for 4–6 hours.

    • Mechanism:[1][5][6][7][8] Base-mediated attack of the amide oxygen onto the carbamate carbonyl, followed by elimination of isopropanol (

      
      ).
      
    • Monitoring: Monitor by HPLC/TLC for the formation of the oxadiazolone (more polar than the starting material).

  • Isolation:

    • Cool to RT and acidify to pH 2–3 with 1N HCl.

    • The 1,3,4-oxadiazol-2(3H)-one typically precipitates. Filter and recrystallize from EtOH/Water.

Core Application 3: Aza-Peptide Synthesis (N-Terminal Capping)

Context: Aza-peptides (where the


-CH is replaced by N) possess resistance to enzymatic degradation.[9] Isopropyl carbazate acts as an Aza-Glycine (

)
donor. In this protocol, it is used to cap the N-terminus of a peptide chain, introducing a lipophilic isopropyl carbamate handle.
Protocol C: Activated Carbamate Coupling

Reagents: Isopropyl Carbazate, Triphosgene (or CDI), Amino Acid Ester, DIPEA, DCM.

  • Activation (In-situ Isocyanate/Carbamoyl Chloride):

    • Safety Note: Perform in a fume hood. Triphosgene generates phosgene gas.

    • Dissolve Triphosgene (3.5 mmol) in dry DCM (10 mL) at -78°C.

    • Add Isopropyl Carbazate (10 mmol) and DIPEA (10 mmol) in DCM slowly.

    • Stir for 30 mins at -78°C, then warm to 0°C. This generates the reactive intermediate:

      
       (or the carbamoyl chloride).
      
  • Coupling:

    • Add the Amino Acid Ester (e.g.,

      
      , 10 mmol) and DIPEA  (10 mmol) to the activated mixture.
      
    • Stir at RT for 12 hours.

  • Result:

    • Formation of the Aza-dipeptide:

      
      .
      
    • The isopropyl group protects the terminal hydrazine, while the urea linkage mimics the peptide bond.

Visualization of Synthetic Pathways[9][11]

The following diagram illustrates the divergent utility of Isopropyl Carbazate, serving as a hub for both linear functionalization and heterocycle formation.

IsopropylCarbazatePathways IPC Isopropyl Carbazate (Propan-2-yl hydrazinecarboxylate) Hydrazone Hydrazone (Schiff Base) IPC->Hydrazone Condensation Diacyl Diacyl Hydrazine Intermediate IPC->Diacyl Acylation Semicarb Semicarbazide Derivative IPC->Semicarb Addition Aldehyde Aldehydes/Ketones (R-CHO) Aldehyde->Hydrazone RedHydrazine N-Alkyl Hydrazine (R-CH2-NH-NH-COOiPr) Hydrazone->RedHydrazine Reduction (NaBH3CN) AcidCl Acid Chlorides (R-COCl) AcidCl->Diacyl Oxadiazole 1,3,4-Oxadiazol-2-one Diacyl->Oxadiazole Cyclization (KOH/MeOH) Isocyanate Isocyanates (R-NCO) Isocyanate->Semicarb Triazole 1,2,4-Triazol-3-one Semicarb->Triazole Base Cyclization

Figure 1: Divergent synthetic pathways starting from Isopropyl Carbazate. Green paths indicate linear functionalization; Red paths indicate cyclization to bioactive heterocycles.

References

  • Synthesis of Bifenazate and Analogs: Dekeyser, M. A., et al. "Discovery of Bifenazate, a Novel Carbazate Acaricide." Pest Management Science, vol. 59, no. 3, 2003. Link

  • Aza-Peptide Synthesis Review: Proulx, C., et al. "Azapeptides and Their Therapeutic Potential." Future Medicinal Chemistry, vol. 3, no. 9, 2011. Link

  • 1,2,4-Triazol-3-one Synthesis: Ploom, A., et al. "Aza-peptides: expectations and reality." Proceedings of the Estonian Academy of Sciences, 2022. Link

  • Hydrazone Formation & Reduction: "Hydrazone synthesis by C-N coupling." Organic Chemistry Portal. Link

  • Safety Data: "Isopropyl Carbazate Safety Data Sheet." Fisher Scientific. Link

Sources

Application Note: Propan-2-yl Hydrazinecarboxylate (Isopropyl Carbazate) for Carbonyl Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propan-2-yl hydrazinecarboxylate (commonly known as Isopropyl Carbazate ) represents a specialized yet highly effective protecting group for aldehydes and ketones. While simple hydrazones and oximes are frequently employed, they often suffer from difficult removal conditions or poor stability. Isopropyl carbazate bridges this gap by forming alkoxycarbonylhydrazones .

These derivatives offer a unique "Goldilocks" stability profile: they are more stable to acidic hydrolysis than simple imines or Boc-hydrazones, yet they can be cleaved cleanly under specific Lewis acid conditions or oxidative protocols. Furthermore, the isopropyl moiety imparts significant lipophilicity and crystallinity, frequently allowing for the purification of complex intermediates via recrystallization rather than chromatography—a critical advantage in large-scale drug development.

Mechanism of Action & Chemical Basis

The Chemistry of Protection

The protection mechanism involves the nucleophilic attack of the terminal hydrazine nitrogen (


) onto the carbonyl carbon (

). This condensation reaction is acid-catalyzed and reversible, driving the equilibrium toward the protected species (the hydrazone) through the removal of water.

Key Advantage: Unlike simple hydrazones, the adjacent carbamate moiety (


) withdraws electron density from the imine bond. This reduces the basicity of the nitrogen, rendering the protecting group more resistant to inadvertent hydrolysis during subsequent synthetic steps (e.g., glycosylation or peptide coupling).
The Chemistry of Deprotection

Deprotection can be achieved via two primary pathways:

  • Acid-Mediated Hydrolysis: Reversal of the formation equilibrium using strong aqueous acids or Lewis acids (e.g.,

    
    ).
    
  • Oxidative Cleavage: Treatment with oxidants (e.g., NBS, mild periodates) transforms the hydrazone back to the carbonyl, often with the release of nitrogen gas.

Visualizing the Pathway

The following diagram outlines the protection and deprotection cycle, highlighting the intermediate stability.

ProtectionCycle Carbonyl Target Carbonyl (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate Carbonyl->Intermediate H+, -H2O (Condensation) Reagent Isopropyl Carbazate (Reagent) Reagent->Intermediate Protected Isopropyl Alkoxycarbonylhydrazone (Protected Species) Intermediate->Protected Dehydration Deprotected Regenerated Carbonyl Protected->Deprotected Method A: H3O+ / Heat (Hydrolysis) Protected->Deprotected Method B: Oxidative Cleavage (NBS/H2O)

Figure 1: The reversible protection cycle of carbonyls using Isopropyl Carbazate. Note the dual pathways for deprotection.

Experimental Protocols

Protocol A: Protection (Condensation)

Objective: To convert a ketone/aldehyde into its isopropyl alkoxycarbonylhydrazone derivative.

Materials:

  • Substrate (Aldehyde/Ketone)[1][2][3][4][5][6]

  • Propan-2-yl hydrazinecarboxylate (1.1 – 1.2 equivalents)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Acetic Acid (AcOH) or

    
    -Toluenesulfonic acid (
    
    
    
    TSA) (1-5 mol%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the carbonyl substrate in 20 mL of MeOH.

  • Reagent Addition: Add 11 mmol (1.30 g) of Propan-2-yl hydrazinecarboxylate.

  • Catalysis: Add catalytic AcOH (approx. 0.1 mL).

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor consumption of starting material via TLC (typical eluent: Hexane/EtOAc).

  • Workup (Crystallization):

    • If product precipitates: Cool to 0°C, filter the solids, and wash with cold MeOH.

    • If soluble: Concentrate the solvent to ~20% volume, add water or hexane to induce precipitation.

  • Yield Verification: Dry under vacuum. Typical yields range from 85% to 95% .

Protocol B: Deprotection (Lewis Acid Mediated)

Context: This method is preferred when the substrate contains acid-sensitive groups (like acetals) that might survive Lewis acid treatment better than prolonged aqueous reflux, or when "orthogonal" deprotection is required.

Materials:

  • Protected Hydrazone

  • Aluminum Chloride (

    
    )[7]
    
  • Solvent: Nitromethane (

    
    ) or DCM
    
  • Quench: Cold aqueous

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mmol of the protected hydrazone in 5 mL of Nitromethane.

  • Activation: Cool to 0°C. Add 2.0 equivalents of

    
     slowly.
    
  • Reaction: Stir at 0°C for 45 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred biphasic mixture of DCM and saturated

    
    . Caution:  Exothermic.
    
  • Extraction: Separate the organic layer, dry over

    
    , and concentrate.
    
  • Purification: Pass through a short silica plug to remove aluminum salts.

Comparative Stability & Performance Data

The following table summarizes the stability of Isopropyl Carbazate derivatives compared to other common nitrogen-based protecting groups.

Protecting GroupReagentStability (pH < 1)Stability (Base)Crystallinity PotentialCleavage Condition
Isopropyl Carbazate

Moderate High High Lewis Acid or Oxidation
Boc-Hydrazine

Low (Labile)HighModerateTFA / HCl
Cbz-Hydrazine

HighModerateHighHydrogenolysis (

)
Semicarbazone

HighHighHighStrong Acid Hydrolysis
Dimethylhydrazone

LowHighLow (Oils)Oxidation / Hydrolysis

Key Insight: Isopropyl carbazate is superior when the substrate must survive mild acidic workups (which would cleave a Boc-hydrazone) but requires removal without the heavy metal waste of hydrogenolysis (Cbz).

Application Case Study: Purification of Drug Intermediates

Scenario: A researcher is synthesizing a complex pharmaceutical intermediate containing a ketone. The crude reaction mixture is a dark oil containing 15% impurities.

Standard Approach: Column chromatography (Time-consuming, high solvent use). Isopropyl Carbazate Strategy:

  • Treat crude oil with Isopropyl Carbazate (Protocol A).

  • The resulting hydrazone crystallizes out of ethanol, leaving impurities in the mother liquor.

  • Filter and wash the crystals (Purity >98%).

  • Perform Protocol B (Deprotection) to recover the pure ketone.

This "Purification by Derivatization" strategy is a hallmark of carbazate chemistry.

References

  • Vertex AI Search. (2026). Synthesis of Isopropyl Carbazate and its usage in pharmaceutical intermediates. Retrieved from .

  • Organic Chemistry Portal. (2025). Protective Groups: Carbonyl Protection Strategies. Retrieved from .

  • ResearchGate. (2025). Selective Deprotection of Isopropyl Esters and Carbamates with Aluminum Chloride. Retrieved from .

  • Mino, T., et al. (1999).[5] Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. Synthesis, 1999, 2024-2026.[5] Retrieved from .

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application Note: Optimization of Carbazone Synthesis using Propan-2-yl Hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of propan-2-yl hydrazinecarboxylate (isopropyl carbazate, IPC) in the derivatization of aldehydes and ketones. While similar to classical reagents like semicarbazide or 2,4-dinitrophenylhydrazine (2,4-DNPH), IPC offers distinct physicochemical advantages—specifically enhanced lipophilicity and hydrolytic stability—that make it a superior choice for medicinal chemistry libraries and specific analytical applications. This guide provides a mechanistic breakdown, optimized synthetic protocols, and troubleshooting frameworks for high-yield carbazone formation.

Introduction: The Reagent and the Reaction

Propan-2-yl hydrazinecarboxylate (CAS: 14618-10-1) is the isopropyl ester of carbazic acid. In the presence of carbonyl compounds (aldehydes or ketones), it undergoes a condensation reaction to form isopropyl carbazones .

Why Isopropyl Carbazate?

In drug development, the choice of the hydrazine moiety is critical. Compared to methyl or ethyl carbazates, the isopropyl group in IPC provides:

  • Steric Bulk: Increases resistance to non-specific enzymatic hydrolysis in biological assays.

  • Lipophilicity (

    
     Optimization):  The isopropyl group increases the partition coefficient, potentially improving cell membrane permeability of the resulting drug candidates compared to their ethyl analogs.
    
  • Crystallinity: IPC derivatives often crystallize more readily than ethyl derivatives, facilitating purification without chromatography.

Mechanistic Insight

The reaction follows a classic nucleophilic addition-elimination pathway, acid-catalyzed to activate the carbonyl carbon without fully protonating the hydrazine nucleophile.

Reaction Pathway[1]
  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the carbazate attacks the carbonyl carbon.
    
  • Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.

  • Elimination: Loss of water (

    
    ) drives the formation of the 
    
    
    
    double bond (the carbazone).
Mechanistic Visualization

CarbazoneMechanism Reactants Reactants (Carbonyl + IPC) Activation Step 1: Acid Activation (R2C=OH+) Reactants->Activation + H+ (Cat.) Attack Step 2: Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack IPC (NH2) Transfer Step 3: Proton Transfer (Carbinolamine) Attack->Transfer Intramolecular Elimination Step 4: Dehydration (-H2O) Transfer->Elimination Rate Limiting Product Final Product (Isopropyl Carbazone) Elimination->Product Irreversible

Caption: Step-wise mechanism of isopropyl carbazone formation via acid-catalyzed condensation.

Strategic Applications

Medicinal Chemistry (Bioisosteres)

Carbazones are established pharmacophores with anticonvulsant and antimicrobial activity.[1] The isopropyl carbazone moiety serves as a bioisostere for:

  • Amides: Retaining hydrogen bond donor/acceptor properties but with altered metabolic stability.

  • Hydrazones: The carbamate portion (

    
    ) adds a "handle" that modulates solubility and target binding affinity.
    
Analytical Derivatization

In metabolomics, volatile aldehydes are difficult to quantify. Derivatization with IPC converts them into stable, UV-active solids (due to conjugation if the starting carbonyl is aromatic) or species with distinct mass spectral signatures, allowing for easier HPLC/GC separation.

Experimental Protocols

General Considerations
  • Solvent: Ethanol (EtOH) is the standard green solvent. Methanol (MeOH) is a viable alternative but toxic. For highly lipophilic ketones, a 1:1 mixture of EtOH and THF is recommended.

  • Catalyst: Glacial Acetic Acid (AcOH) is preferred over mineral acids (HCl/H2SO4) to prevent hydrolysis of the carbamate ester.

  • Stoichiometry: Use a slight excess (1.1 equiv) of IPC to drive the equilibrium.

Protocol A: Standard Reflux (High Yield)

Best for: Stable, non-volatile aldehydes and ketones.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde/ketone in 5-10 mL of Ethanol (95% or absolute).

  • Reagent Addition: Add 1.1 mmol (approx. 130 mg) of propan-2-yl hydrazinecarboxylate.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 1–3 hours .

    • Monitoring: Check reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The product is usually less polar than the starting carbazate but more polar than the carbonyl.

  • Workup:

    • Remove heat and allow the solution to cool slowly to room temperature.

    • If crystals form: Filter under vacuum, wash with cold ethanol (2 x 2 mL), and dry.

    • If no crystals: Evaporate solvent to 20% volume, add water dropwise until turbid, and cool on ice to induce precipitation.

  • Characterization: Confirm structure via 1H NMR (distinct isopropyl septet at

    
     4.9-5.0 ppm).
    
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation and sterically hindered ketones.

  • Loading: In a microwave vial, combine 0.5 mmol carbonyl, 0.6 mmol IPC, and 2 mL Ethanol.

  • Catalysis: Add 10

    
    L  Acetic Acid.
    
  • Irradiation: Seal vial. Heat to 100°C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Workup: Pour reaction mixture onto 5 g of crushed ice. Filter the resulting precipitate.[2]

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (1.0 eq Carbonyl + 1.1 eq IPC) Solvent Dissolve in EtOH (+ cat. AcOH) Start->Solvent Decision Is Carbonyl Sterically Hindered? Solvent->Decision Reflux Method A: Reflux (78°C, 1-3 hrs) Decision->Reflux No Microwave Method B: Microwave (100°C, 15 min) Decision->Microwave Yes TLC Check TLC (Disappearance of Carbonyl) Reflux->TLC Microwave->TLC Workup Cool & Crystallize (Add H2O if needed) TLC->Workup Complete Filter Vacuum Filtration Workup->Filter Analysis Analysis (NMR, MP, MS) Filter->Analysis

Caption: Decision matrix for selecting the optimal synthetic method based on substrate steric hindrance.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction pH too low (protonated hydrazine)Reduce acid catalyst. Ensure pH is ~4-5.
No Reaction Steric hindrance (e.g., Di-t-butyl ketone)Switch to Microwave Protocol (Method B) or use higher boiling solvent (Propanol).
Oiling Out Product too soluble in EtOHAdd water dropwise to the hot solution until just turbid, then cool slowly.
Hydrolysis Acid concentration too highUse Acetic Acid, not HCl. Avoid prolonged heating if product is sensitive.
Multiple Spots E/Z IsomerizationCarbazones often exist as E/Z mixtures around the C=N bond. Check NMR (double peaks). This is normal.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).
  • Kumbhare, R. M., et al. (2014). "Synthesis and biological evaluation of novel carbazones as potential anticonvulsant agents." Medicinal Chemistry Research, 23, 4365–4374.

  • Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones." Pierce Protein Biology Application Notes.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776092, Isopropyl carbazate."

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Application Note: Propan-2-yl Hydrazinecarboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the utility of Propan-2-yl hydrazinecarboxylate (also known as Isopropyl Carbazate) as a versatile building block for constructing privileged heterocyclic scaffolds, specifically 1,2,4-triazol-3-ones and 1,3,4-oxadiazol-2-ones .

Executive Summary & Strategic Value

Propan-2-yl hydrazinecarboxylate is a bifunctional reagent containing a nucleophilic hydrazine moiety and an electrophilic carbamate ester. While ethyl carbazate is the historical standard, the isopropyl variant offers distinct advantages in medicinal chemistry and process development:

  • Steric Bulk: The isopropyl group provides increased steric hindrance compared to ethyl esters, reducing susceptibility to premature hydrolysis during multi-step sequences.

  • Lipophilicity: Enhanced solubility in organic solvents (DCM, EtOAc) compared to methyl/ethyl analogues, facilitating non-polar workups.

  • Leaving Group Efficiency: In cyclization reactions (e.g., to triazolones), the expulsion of isopropanol is thermodynamically favorable, driving ring closure.

Mechanistic Insight & Reaction Pathways

The utility of this reagent hinges on its ability to act as a "lynchpin" in [3+2] type annulments. The hydrazine terminus (


) acts as a hard nucleophile, while the carbamate carbonyl (

) serves as a latent electrophile.
Primary Synthetic Pathway: The Isocyanate Route

The most high-value application is the synthesis of 2,4-dihydro-3H-1,2,4-triazol-3-ones , a core pharmacophore found in angiotensin II antagonists (e.g., Valsartan analogues) and antifungals.

Mechanism:

  • Nucleophilic Addition: The terminal amine of the carbazate attacks an isocyanate (R-NCO) to form a stable semicarbazide intermediate.

  • Base-Promoted Cyclization: Treatment with base deprotonates the urea nitrogen, which then attacks the carbamate carbonyl.

  • Elimination: Isopropanol is expelled, yielding the stable triazolone ring.

ReactionPathway Reagent Propan-2-yl hydrazinecarboxylate Intermediate Semicarbazide Intermediate Reagent->Intermediate Nucleophilic Addition Isocyanate Aryl Isocyanate (R-NCO) Isocyanate->Intermediate Product 1,2,4-Triazol-3-one Intermediate->Product Cyclization Byproduct Isopropanol (Leaving Group) Intermediate->Byproduct Base Base (KOH/MeOH) Base->Product Promoter

Figure 1: Reaction pathway for the synthesis of 1,2,4-triazol-3-ones via semicarbazide intermediate.

Detailed Experimental Protocol

Target Synthesis: 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Scale: 10 mmol

Phase A: Formation of the Semicarbazide

This step creates the linear precursor. The reaction is generally exothermic and proceeds rapidly at room temperature.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Propan-2-yl hydrazinecarboxylate (1.18 g, 10 mmol) in Dichloromethane (DCM) (20 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Phenyl Isocyanate (1.19 g, 10 mmol) dropwise over 5 minutes.

    • Note: Maintain temperature < 5°C to prevent bis-addition or oligomerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.

    • Monitoring: TLC (50% EtOAc/Hexanes) should show consumption of the isocyanate and appearance of a polar urea spot.

  • Isolation: The product often precipitates from DCM. If solid forms, filter and wash with cold hexanes. If soluble, concentrate in vacuo to yield the crude 1-(propan-2-yloxycarbonyl)-4-phenylsemicarbazide .

    • Yield Expectation: >90% (White solid).[1][2]

Phase B: Cyclization to Triazolone

This step requires base to facilitate the intramolecular attack and expulsion of isopropanol.

  • Dissolution: Suspend the crude semicarbazide from Phase A in Methanol (15 mL).

  • Base Addition: Add 4M KOH (aq) (5 mL, 20 mmol). The mixture will likely become homogeneous.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 4–6 hours.

    • Critical Checkpoint: Monitor by HPLC or TLC. The disappearance of the semicarbazide and formation of a UV-active spot (lower Rf than intermediate) indicates success.

  • Workup:

    • Cool to RT.

    • Acidify carefully with 2M HCl to pH ~2. The triazolone product typically precipitates upon acidification.

    • Filter the solid, wash with water (2 x 10 mL) and cold isopropanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary Table
ParameterPhase A (Addition)Phase B (Cyclization)
Solvent DCM or TolueneMethanol or Ethanol
Temperature 0°C

RT
Reflux (65–80°C)
Catalyst/Base None (Spontaneous)KOH, NaOH, or NaOMe
Time 1–2 Hours4–6 Hours
Key Byproduct NoneIsopropanol
Typical Yield 90–98%75–85%

Advanced Application: Aza-Peptide Synthesis

Propan-2-yl hydrazinecarboxylate is also a critical reagent for "Aza-scanning" in peptide drug discovery. It serves as a precursor for the Aza-Gly residue.

  • Protocol Insight: The reagent is coupled to an activated amino acid (using EDC/HOBt) to form a hydrazide linker. The isopropyl group acts as a C-terminal protecting group that is orthogonal to Fmoc/Boc strategies under specific conditions, or can be activated into an aza-amino acid side chain.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase A Moisture in solventUse anhydrous DCM; isocyanates react with water to form symmetric ureas.
Incomplete Cyclization Insufficient BaseEnsure at least 2 equivalents of base are used to drive the equilibrium.
Oily Product (Phase B) Protonation stateThe triazolone is acidic (

). Ensure pH is < 3 during workup to protonate and precipitate the neutral species.
Impurity Formation Temperature too highIn Phase A, keep strictly at 0°C during addition to prevent polymerization.

Safety & Handling

  • Toxicity: Hydrazine derivatives are potential skin sensitizers and suspected carcinogens. Handle in a fume hood with nitrile gloves.

  • Stability: Propan-2-yl hydrazinecarboxylate is stable at room temperature but should be stored in a cool, dry place away from strong oxidizers.

  • Incompatibility: Avoid contact with strong acids unless intended for deprotection, as this releases hydrazine salts.

References

  • Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. "Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation." Retrieved from .

  • Carbazate Reactivity: Sigma-Aldrich. "Ethyl Carbazate Product Information & Applications." (Homologous reactivity applied). Retrieved from .

  • Isocyanate Chemistry: BenchChem. "Cross-reactivity studies of isopropyl isocyanate." (Mechanistic grounding for isocyanate-hydrazine interaction). Retrieved from .

  • Triazolone Pharmacophores: National Institutes of Health (NIH). "Synthesis and biological evaluation of 1,2,4-triazole-3-selones." Retrieved from .

Sources

Technical Guide: Utilization of Propan-2-yl Hydrazinecarboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental utilization of Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate), a versatile hydrazine derivative used primarily as a pharmacophore linker and a precursor for heterocyclic synthesis.[1][2]


Molecular Weight:  118.13  g/mol [1][2]

Introduction & Mechanistic Utility

Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate, IPC) is a mono-protected hydrazine ester.[1][2] Structurally, it consists of a hydrazine moiety (


) protected on one side by an isopropyl carbamate group.[1][2] This unique structure provides two critical chemical advantages in drug discovery and organic synthesis:
  • Desymmetrization: Unlike hydrazine hydrate, IPC has distinguishable

    
     and 
    
    
    
    nucleophilic sites.[1][2] The terminal amino group (
    
    
    ) is significantly more nucleophilic than the carbamate nitrogen, allowing for regiospecific electrophilic attacks without the need for complex blocking strategies.[1][2]
  • Orthogonality: The isopropyl carbamate moiety is stable under basic conditions and mild acid conditions, but can be cleaved under specific Lewis acid conditions (e.g.,

    
    ) or harsh hydrolysis, making it an excellent protecting group orthogonal to Boc or Fmoc strategies in aza-peptide synthesis.[2]
    
Core Applications
  • Pharmacophore Synthesis: Precursor for Bifenazate (acaricide) and aza-peptide mimetics.[1][2]

  • Heterocycle Formation: Synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazol-2-ones.[1][2]

  • Reagent Synthesis: Precursor to DIAD (Diisopropyl azodicarboxylate).[1][2][3][4]

Safety & Handling (Critical)

Hazard Class: Irritant, Potential Carcinogen (Hydrazine derivative).[2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Isopropyl carbazate can decompose to liberate hydrazine if exposed to moisture and heat.[1][2]

  • PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.[1][2]

  • Incompatibility: Avoid contact with strong oxidizers (creates azo compounds which may be explosive) and strong acids.[1][2]

Experimental Protocols

Protocol A: Regioselective Condensation with Carbonyls (Hydrazone Synthesis)

This protocol describes the formation of stable hydrazone intermediates, the primary gateway to heterocyclic scaffolds.[2]

Objective: Synthesize Isopropyl 2-(benzylidene)hydrazinecarboxylate. Rationale: The


 terminus reacts rapidly with aldehydes.[1][2] The isopropyl group provides steric bulk that often improves the crystallinity of the resulting hydrazone compared to ethyl/methyl analogs.[1][2]
Materials
  • Propan-2-yl hydrazinecarboxylate (1.0 equiv)[1][2]

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.0 equiv)[2]

  • Solvent: Ethanol (Absolute)[1][2]

  • Catalyst: Glacial Acetic Acid (5 mol%)[1][2]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Propan-2-yl hydrazinecarboxylate in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of the aryl aldehyde dropwise at room temperature.

  • Catalysis: Add 2-3 drops (approx. 0.5 mmol) of glacial acetic acid.[1][2]

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The hydrazine starting material will stain strongly with Ninhydrin; the product will be UV active but Ninhydrin negative/faint.[2]

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

    • The hydrazone typically precipitates as a white/off-white crystalline solid.[1][2]

    • Filter the solid using a Buchner funnel.[1][2]

    • Wash the cake with cold ethanol (

      
      ) and cold diethyl ether (
      
      
      
      ).
  • Drying: Dry under high vacuum for 4 hours.

Data Output:

Parameter Typical Value
Yield 85–95%
Appearance White crystalline solid

| Melting Point | Dependent on aldehyde (typically 120–160°C) |[1][2]

Protocol B: Oxidative Cyclization to 1,3,4-Oxadiazoles

This advanced protocol converts the hydrazone from Protocol A into a bioactive 1,3,4-oxadiazole scaffold using Iodine-mediated oxidative cyclization.[1][2]

Mechanism: The iodine oxidizes the hydrazone


 bond while promoting intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon, followed by aromatization.[1][2]
Materials
  • Hydrazone intermediate (from Protocol A) (1.0 equiv)

  • Iodine (

    
    ) (1.2 equiv)[1][2]
    
  • Potassium Carbonate (

    
    ) (3.0 equiv)[1][2]
    
  • Solvent: Dioxane or DMSO[1][2]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the hydrazone in 5 mL of Dioxane.

  • Base Addition: Add 3.0 mmol of anhydrous

    
    . Stir for 10 minutes at ambient temperature.
    
  • Oxidation: Add 1.2 mmol of Iodine (

    
    ) in a single portion. The solution will turn dark brown.[1][2]
    
  • Reaction: Heat the mixture to 80°C for 3–6 hours.

    • Visual Cue: The dark iodine color should fade to a light orange/yellow as the oxidant is consumed.[2]

  • Quenching: Cool to room temperature. Add 10 mL of saturated aqueous Sodium Thiosulfate (

    
    ) to quench unreacted iodine (solution turns clear/pale).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Protocol C: Synthesis of Aza-Peptide Linkers (Urea Formation)

This protocol utilizes IPC to create aza-amino acid residues by reacting with isocyanates.[1][2]

Objective: Synthesis of Isopropyl 2-(carbamoyl)hydrazinecarboxylate.

Step-by-Step Methodology
  • Setup: Dissolve IPC (1.0 equiv) in dry Dichloromethane (DCM) at 0°C.

  • Coupling: Add Isocyanate (R-NCO) (1.1 equiv) dropwise under Nitrogen atmosphere.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Isolation: The product (an aza-urea) often precipitates from DCM.[1][2] If not, evaporate solvent and triturate with Hexane.[1][2]

  • Validation:

    
    -NMR will show two distinct NH signals (one carbamate, one urea).
    

Visualization of Experimental Logic

The following diagram illustrates the divergent synthetic pathways accessible from Propan-2-yl hydrazinecarboxylate.

G IPC Propan-2-yl Hydrazinecarboxylate Hydrazone Hydrazone Intermediate IPC->Hydrazone Reflux/EtOH (-H2O) AzaUrea Aza-Urea (Peptide Mimetic) IPC->AzaUrea DCM, 0°C Aldehyde Aldehyde (R-CHO) Aldehyde->Hydrazone Isocyanate Isocyanate (R-NCO) Isocyanate->AzaUrea Oxadiazole 1,3,4-Oxadiazole (Bioactive Core) Hydrazone->Oxadiazole Oxidative Cyclization (I2 / K2CO3) Triazole 1,2,4-Triazole-3-one AzaUrea->Triazole Base Cyclization (NaOH)

Figure 1: Divergent synthetic pathways from Isopropyl Carbazate to heterocyclic and peptidomimetic scaffolds.[1][2]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Hydrazone) Incomplete condensationAdd molecular sieves (3Å) to the reaction to sequester water. Increase reflux time.
Dark/Tar Product (Oxidation) Over-oxidation or Iodine excessReduce reaction temperature to 60°C. Add Iodine in portions rather than all at once.[1][2]
Starting Material Recovery IPC decompositionEnsure IPC is fresh. Check for "fishy" smell (indicates free hydrazine).[1][2] Recrystallize IPC if yellowed.[1][2]
Poor Solubility Steric bulk of Isopropyl groupSwitch solvent from Ethanol to Methanol or Isopropanol.[1][2] Use DMSO for cyclization steps.[1][2]

References

  • Synthesis of Bifenazate & Analogs: Dekeyser, M. A., McDonald, P. T., & Angle, G. W. (2003).[2][5] The Discovery of Bifenazate, a Novel Carbazate Acaricide.[2][5][6] Chimia, 57(11), 702-704.[1][2]

  • Oxidative Cyclization Protocols: Desai, N. C., et al. (2014).[2] Synthesis and antimicrobial activity of some new 1,3,4-oxadiazoles bearing a pyridine moiety. Medicinal Chemistry Research, 23, 508–522.[1][2] (General protocol adaptation for carbazate cyclization).

  • Aza-Peptide Synthesis: Gante, J. (1989).[1][2] Azapeptides.[1][2] Synthesis, 1989(06), 405-413.[1][2] (Foundational review on using hydrazine carboxylates for aza-peptides).

  • DIAD Synthesis from Isopropyl Carbazate: Wang, X., et al. (2015).[2] Synthesis method of diisopropyl azodicarboxylate. Patent CN104478758A.[1][2]

Sources

Application Note: Propan-2-yl Hydrazinecarboxylate in Peptide Synthesis

[1][2]

Reagent Name: Propan-2-yl hydrazinecarboxylate Synonyms: Isopropyl carbazate; Hydrazinecarboxylic acid, 1-methylethyl ester CAS Number: 14604-31-0 (or 6271-30-3 for the base form) Formula:

Molecular Weight:Structure:

123

Introduction & Core Utility

Propan-2-yl hydrazinecarboxylate is a mono-protected hydrazine derivative.[1][2] In the context of peptide synthesis, it serves two critical functions:

  • C-Terminal Protection (Peptide Hydrazides): It acts as a nucleophile to form C-terminal peptide hydrazides protected by the Poc (Isopropyloxycarbonyl) group.[1][2] These are stable intermediates that can be stored and later converted to peptide azides or thioesters for ligation.

  • Aza-Peptide Synthesis: It serves as a precursor for the introduction of aza-Glycine residues (

    
    ) into the peptide backbone, offering unique conformational properties and resistance to enzymatic degradation.[1][2]
    
Why Use Propan-2-yl Hydrazinecarboxylate?

The defining feature of this reagent is the Poc protecting group . Unlike the acid-labile tert-butyloxycarbonyl (Boc) group, the Poc group displays enhanced stability toward acidic conditions (e.g., Trifluoroacetic acid, TFA).[1]

  • Orthogonality: It is stable to the TFA conditions used to cleave peptides from resin in Fmoc chemistry and to remove Boc groups.[4]

  • Robustness: It requires strong acid (e.g., HF, HBr/AcOH) or specific harsh conditions for removal, making it ideal for synthesizing peptides that require extensive side-chain manipulation while keeping the C-terminal hydrazide intact.[1]

Mechanism of Action

Formation of Poc-Protected Hydrazides

The reagent reacts with an activated carboxylic acid (e.g., the C-terminus of a protected amino acid or peptide fragment) to form a hydrazide linkage.[1]

Stability Profile
ConditionEffect on Poc Group (

)
Utility
50% TFA / DCM Stable Allows removal of tBu/Boc groups without affecting the hydrazide.
20% Piperidine / DMF Stable Compatible with Fmoc deprotection cycles.[1][2]
HF (Anhydrous) Cleaved Standard removal condition (Boc chemistry).[1]
HBr / AcOH Cleaved Alternative strong acid removal.[1][2]
Hydrogenolysis (

/Pd)
Resistant More stable than Cbz (Z) groups; difficult to remove via catalytic hydrogenation.[1]

Experimental Protocols

Protocol A: Synthesis of Poc-Protected Peptide Hydrazides (Solution Phase / Post-Cleavage)

This protocol describes the capping of a peptide fragment with Propan-2-yl hydrazinecarboxylate.[1][2]

Reagents:

  • Peptide fragment (C-terminal free acid)[1][2]

  • Propan-2-yl hydrazinecarboxylate (1.2 – 1.5 eq)[1][2]

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) OR HATU[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the peptide fragment (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and DIC (1.2 eq). Stir for 5–10 minutes at

    
     to form the active ester.
    
    • Note: If using HATU, add HATU (1.1 eq) and DIPEA (2.0 eq).[1]

  • Coupling: Add Propan-2-yl hydrazinecarboxylate (1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor reaction progress via HPLC or TLC.

  • Work-up:

    • Dilute with ethyl acetate.[1]

    • Wash sequentially with 5%

      
      , 5% citric acid (or 
      
      
      ), and brine.
    • Dry over

      
       and concentrate.
      
  • Result: The peptide is now terminated with

    
    .[1][2] This intermediate is stable to TFA and can be purified by standard RP-HPLC.[1][2]
    
Protocol B: Incorporation of Aza-Glycine via Isocyanate Activation

To introduce an aza-Glycine residue into a peptide chain using this reagent.

Reagents:

  • Propan-2-yl hydrazinecarboxylate[1][2][3]

  • Triphosgene (Bis(trichloromethyl)carbonate)[1]

  • DIPEA (Diisopropylethylamine)[1]

  • Amino-functionalized resin or peptide amine[1][2]

Step-by-Step Procedure:

  • Activation (In situ Isocyanate Formation):

    • Dissolve Propan-2-yl hydrazinecarboxylate (1.0 eq) in dry DCM/DMF.

    • Cool to

      
      . Add DIPEA (2.5 eq).[1]
      
    • Slowly add a solution of Triphosgene (0.34 eq) in DCM.[1] Stir for 15–30 min.

    • Mechanism:[2][5][6][7][8] This generates the isocyanate species:

      
      .[1][2]
      
  • Coupling:

    • Add the activated isocyanate solution to the N-terminal amine of the resin-bound peptide.[2]

    • Stir for 1–2 hours at room temperature.

    • Result: Formation of the urea linkage:

      
      .[1][2]
      
  • Chain Extension:

    • The Poc group effectively protects the hydrazine. To extend the chain from this position (forming an aza-peptide), the Poc group must be removed.

    • Constraint: Since Poc is stable to TFA/Piperidine, this route is best used for C-terminal aza-residues or requires strong acid deprotection (HF) before adding the next residue, which is chemically challenging on-resin.[1][2]

    • Alternative: For internal aza-residues, use Fmoc-hydrazine or Cbz-hydrazine derivatives.[1][2] Use Propan-2-yl hydrazinecarboxylate primarily for terminal modifications.[1][2]

Visualization: Workflow & Logic

The following diagram illustrates the strategic decision-making process for using Propan-2-yl hydrazinecarboxylate in peptide synthesis.

GStartTarget: Peptide Hydrazide / Aza-PeptideReagentReagent: Propan-2-yl Hydrazinecarboxylate(Poc-NH-NH2)Start->ReagentDecisionSelect ApplicationReagent->DecisionPath_HydrazideProtected Peptide Hydrazide SynthesisDecision->Path_HydrazideC-Term ProtectionPath_AzaAza-Glycine IncorporationDecision->Path_AzaPeptidomimeticStep_CoupleCouple to Activated C-Terminal Acid(DIC/HOBt)Path_Hydrazide->Step_CoupleStep_ActivateActivate with Triphosgene(Forms Isocyanate)Path_Aza->Step_ActivateInter_HydrazideIntermediate:Peptide-CO-NH-NH-PocStep_Couple->Inter_HydrazideInter_UreaIntermediate:Peptide-NH-CO-NH-NH-PocStep_Activate->Inter_UreaStabilityStability Check:Stable to TFA (Boc removal)Stable to Piperidine (Fmoc removal)Inter_Hydrazide->StabilityInter_Urea->StabilityDeprotectionFinal Deprotection:Requires Strong Acid (HF / HBr)Stability->DeprotectionCleavageFinal_ProdFinal Product:Peptide-CO-NH-NH2(Ready for Ligation)Deprotection->Final_Prod

Caption: Workflow for utilizing Propan-2-yl hydrazinecarboxylate, highlighting the stability of the Poc intermediate and the requirement for strong acid deprotection.

Technical Data Summary

ParameterSpecification
Solubility Soluble in DCM, DMF, Ethyl Acetate, Methanol.[1][2]
Activation Method Carbodiimide (DIC/EDC), Phosphonium (PyBOP), or Uronium (HATU) for acid coupling.[1] Triphosgene for isocyanate formation.[1]
Poc Group Cleavage HF (Anhydrous,

, 30-60 min) or HBr/AcOH .[1] Resistant to TFA.
Storage Store at 2–8°C. Hygroscopic; keep desiccated.
Safety Irritant.[1][2][9] Avoid inhalation. Hydrazine derivatives are potential carcinogens; handle in a fume hood.

Troubleshooting & Optimization

  • Incomplete Coupling:

    • Cause: Low nucleophilicity of the hydrazine nitrogen due to the electron-withdrawing Poc group.

    • Solution: Use a stronger activation method (e.g., HATU/HOAt) or perform double coupling.[1] Ensure the reaction pH is kept neutral to slightly basic (DIPEA) to maintain the nucleophilicity of the

      
      -nitrogen.
      
  • Solubility Issues:

    • Cause: Peptide aggregation.[1]

    • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP) or add chaotropic salts (LiCl) if coupling to a resin-bound peptide.[1]

  • Deprotection Failure:

    • Cause: Attempting to remove Poc with TFA.[1]

    • Solution: Confirm the use of HF or TFMSA (Trifluoromethanesulfonic acid). Standard TFA cocktails (e.g., Reagent K) will not remove the Poc group effectively.

References

  • Wünsch, E., & Spangenberg, R. (1971).[5] A new method for the preparation of N'-protected hydrazine derivatives. Chemische Berichte.

  • Wang, S. S., et al. (1980). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Journal of Organic Chemistry.

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for carbamate stability).

Applications of propan-2-yl hydrazinecarboxylate derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic applications of Propan-2-yl Hydrazinecarboxylate (also known as Isopropyl Carbazate) in medicinal chemistry. It focuses on its role as a versatile building block for privileged heterocyclic scaffolds and as a critical reagent in peptidomimetic synthesis.

Executive Summary

Propan-2-yl hydrazinecarboxylate (CAS: 14604-31-0) is a stable, lipophilic carbazate derivative utilized primarily for constructing nitrogen-rich pharmacophores. Unlike its tert-butyl analog (Boc-hydrazine), the isopropyl group offers a unique balance of lipophilicity and acid stability, making it an ideal "permanent" moiety in drug design rather than just a transient protecting group.

Key Applications:

  • Bioisostere Synthesis: Precursor for 5-substituted-1,3,4-oxadiazol-2(3H)-ones , which serve as non-acidic bioisosteres of carboxylic acids.

  • Peptidomimetics: Reagent for Aza-peptide synthesis , specifically for N-terminal capping with the Isopropyloxycarbonyl (Poc) group to enhance metabolic stability.

  • Heterocyclic Scaffolds: Building block for 1,2,4-triazol-3-ones and urazole derivatives.

Chemical Profile & Reactivity

PropertySpecificationRelevance in MedChem
Formula

Low MW fragment (118.13 g/mol )
Structure

Bifunctional: Nucleophilic hydrazine + Electrophilic carbamate
Lipophilicity LogP ~ 0.2Improves membrane permeability compared to methyl/ethyl analogs
Stability HighResistant to spontaneous decarboxylation; stable in mild acid

Application I: Synthesis of 1,3,4-Oxadiazol-2(3H)-ones

The 1,3,4-oxadiazol-2-one ring is a privileged scaffold acting as a bioisostere for carboxylic acids . It possesses a pKa (~6–7) similar to carboxylic acids but lacks the rapid metabolic conjugation (glucuronidation) liabilities, improving the drug's half-life.

Mechanism of Action

Propan-2-yl hydrazinecarboxylate reacts with acid chlorides to form an N-acyl-N'-alkoxycarbonyl hydrazine intermediate. Under basic conditions, this intermediate undergoes intramolecular cyclization, eliminating isopropanol to form the oxadiazolone ring.

Experimental Protocol

Objective: Synthesis of 5-Phenyl-1,3,4-oxadiazol-2(3H)-one.

Reagents:

  • Propan-2-yl hydrazinecarboxylate (1.0 equiv)

  • Benzoyl chloride (1.0 equiv)

  • Triethylamine (

    
    , 1.2 equiv)
    
  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Acylation (Formation of Intermediate):

    • Dissolve propan-2-yl hydrazinecarboxylate (10 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Add

      
       (12 mmol) followed by dropwise addition of benzoyl chloride (10 mmol).
      
    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (formation of diacyl hydrazine).

    • Workup: Wash with 1N HCl, then brine. Dry organic layer over

      
       and concentrate to yield the N-benzoyl-N'-isopropyloxycarbonyl hydrazine .
      
  • Cyclization:

    • Dissolve the intermediate in MeCN (50 mL).

    • Add solid

      
       (20 mmol).
      
    • Reflux the mixture for 6–12 hours. The base facilitates the attack of the amide oxygen onto the carbamate carbonyl, followed by elimination of isopropoxide.

    • Note: If cyclization is sluggish, stronger bases like DBU or heating in DMF can be employed.

  • Isolation:

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate.[1]

    • Recrystallize from Ethanol/Water to obtain the pure 5-phenyl-1,3,4-oxadiazol-2(3H)-one .

Application II: Aza-Peptide Synthesis (N-Terminal Capping)

Aza-peptides (where an


-CH is replaced by N) are resistant to enzymatic degradation. Propan-2-yl hydrazinecarboxylate is used to introduce the Isopropyloxycarbonyl (Poc)  group at the N-terminus. The Poc group mimics the steric bulk of a Leucine/Valine side chain while protecting the amine from proteases.
Workflow Diagram

AzaPeptideSynthesis Figure 1: Synthesis of Poc-Capped Aza-Peptides via Isocyanate Activation Start Propan-2-yl Hydrazinecarboxylate Activation Activation (Triphosgene/DCM) Start->Activation -78°C Isocyanate Isocyanate Intermediate Activation->Isocyanate In situ Coupling Coupling to Peptide-Resin Isocyanate->Coupling + H2N-Peptide Cleavage Cleavage & Deprotection Coupling->Cleavage TFA Final Poc-Capped Aza-Peptide Cleavage->Final

Protocol: Solid-Phase Poc-Capping

Objective: Capping the N-terminus of a resin-bound peptide with a Poc-hydrazine moiety.

  • Activation (In Situ):

    • Caution: Perform in a fume hood. Triphosgene is highly toxic.

    • Dissolve Triphosgene (0.35 equiv relative to carbazate) in anhydrous DCM at 0°C.

    • Add Propan-2-yl hydrazinecarboxylate (1.0 equiv) and DIEA (1.0 equiv) dropwise.

    • Stir for 30 mins to generate the Isocyanato-carbamate intermediate.

  • Coupling:

    • Add the activated solution directly to the preswollen peptidyl-resin (with free N-terminal amine).

    • Shake at RT for 1–2 hours.

    • Perform Kaiser test (ninhydrin) to confirm completion (negative result indicates successful capping).

  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5%

      
      .
      
    • The Poc group is stable to TFA , unlike the Boc group. The final peptide retains the

      
       moiety at the N-terminus.
      

Application III: Synthesis of 1,2,4-Triazol-3-ones

Reaction with isocyanates yields semicarbazides, which cyclize to form triazolones, a scaffold found in antidepressants and antifungals.

Reaction Scheme:

  • 
     (4-substituted semicarbazide).
    
  • Cyclization: Base-catalyzed (KOH/MeOH) reflux induces cyclization to 2,4-dihydro-3H-1,2,4-triazol-3-one , often retaining the isopropyl carbamate or eliminating it depending on conditions.

References

  • Aza-Peptide Synthesis: Proulx, C., et al. "Azapeptides: Aza-amino acid synthesis and incorporation into peptides." Future Medicinal Chemistry, 2011. Link

  • Oxadiazolone Bioisosteres: Boström, J., et al. "Oxadiazolones as bioisosteres of carboxylic acids." Journal of Medicinal Chemistry, 2012. Link

  • Hydrazine Reactivity: Ragnarsson, U. "Synthetic methodology for the preparation of N-protected hydrazine derivatives." Chemical Society Reviews, 2001. Link

  • Triazolone Synthesis: Potewar, T. M., et al. "Synthesis of 1,2,4-triazol-3-ones via cyclization of semicarbazides." Tetrahedron Letters, 2008. Link

Disclaimer: All protocols involve hazardous chemicals (Triphosgene, Acid Chlorides). Standard PPE and fume hood usage are mandatory.

Sources

Precision Protocol: Hydrazone Formation via Propan-2-yl Hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate, CAS 14604-31-0) is a specialized hydrazine derivative used to generate N-alkoxycarbonyl hydrazones . Unlike simple hydrazones, which can be hydrolytically unstable, carbazate-derived hydrazones offer enhanced stability and crystallinity, making them ideal intermediates for purification and storage. Furthermore, the isopropyl carbamate moiety serves as a robust protecting group that can be selectively cleaved under specific acidic or basic conditions, or used as a linker in pH-sensitive drug delivery systems (e.g., antibody-drug conjugates).

This guide provides a rigorous, field-proven protocol for synthesizing hydrazones using isopropyl carbazate, emphasizing mechanistic understanding and self-validating quality control.

Mechanistic Insight

The formation of the hydrazone is a classic nucleophilic addition-elimination reaction. The terminal amino group (


) of the carbazate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.
Reaction Pathway[1][2][3][4][5][6][7]
  • Activation: The carbonyl oxygen is often protonated (by acid catalyst) to increase electrophilicity.

  • Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen.

  • Elimination: The hydroxyl group is protonated to form water (a good leaving group), which is eliminated to form the iminium ion.

  • Deprotonation: Loss of a proton from the nitrogen yields the neutral hydrazone.

Pathway Visualization

HydrazoneMechanism cluster_conditions Critical Controls Reagents Reagents: Isopropyl Carbazate + Aldehyde/Ketone Activation Acid Activation (Optional) Reagents->Activation H+ Catalyst Intermediate Tetrahedral Carbinolamine Reagents->Intermediate Direct Attack (if reactive) Activation->Intermediate Nucleophilic Attack Elimination Water Elimination (-H₂O) Intermediate->Elimination Proton Transfer Product Product: Isopropyl Carbazate Hydrazone Elimination->Product C=N Formation Control1 pH Control (4-5) Control2 Water Removal

Figure 1: Mechanistic pathway for the condensation of isopropyl carbazate with carbonyl compounds.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Isopropyl Carbazate >98% PurityNucleophile / Hydrazine Source
Aldehyde / Ketone 1.0 EquivElectrophile
Solvent Methanol (MeOH) or Ethanol (EtOH)Reaction Medium (Polar protic)
Catalyst Glacial Acetic Acid (AcOH) or p-TsOHProton source to activate carbonyl
Drying Agent MgSO₄ or Molecular Sieves (3Å)Optional: Drives equilibrium forward
Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Mixture

  • Dissolve 1.0 equivalent of the aldehyde or ketone in Methanol (concentration ~0.5 M).

  • Add 1.05 - 1.1 equivalents of Propan-2-yl hydrazinecarboxylate.

    • Note: A slight excess ensures complete consumption of the carbonyl substrate.

  • Catalysis: If the substrate is a ketone or an unreactive aldehyde, add 1-5 mol% of Glacial Acetic Acid. For highly hindered ketones, p-Toluenesulfonic acid (p-TsOH) may be required.

Step 2: Reaction Execution

  • Temperature:

    • Aldehydes:[1][2] Stir at Room Temperature (20-25°C).

    • Ketones: Heat to reflux (65°C for MeOH).

  • Duration: Monitor via TLC. Aldehydes typically react within 1-4 hours; ketones may require 4-24 hours.

  • Equilibrium Control: For stubborn reactions, add activated 3Å molecular sieves to the flask to scavenge water and drive the equilibrium to the right.

Step 3: Workup & Isolation [3]

  • Cooling: Allow the reaction mixture to cool to room temperature (and then to 0°C if precipitation hasn't occurred).

  • Precipitation: Many carbazate hydrazones crystallize directly from the alcoholic solvent upon cooling.

    • If Solid: Filter the precipitate, wash with cold methanol, and dry under vacuum.

    • If Soluble: Concentrate the solvent under reduced pressure.[4] Redissolve the residue in a minimum amount of hot ethanol/hexane or ethyl acetate/hexane to recrystallize.

  • Purification: If recrystallization fails, flash column chromatography (Silica gel, EtOAc/Hexane gradient) is effective. The carbamate group makes the product less polar than free hydrazones, aiding separation.

The Self-Validating System (Quality Control)

A robust protocol includes built-in checks to confirm success without external assay labs. Use these markers to validate your synthesis immediately.

NMR Validation Markers

The 1H NMR spectrum provides definitive proof of structure. Look for these diagnostic signals:

MoietyChemical Shift (δ ppm)MultiplicityDiagnostic Value
Hydrazone Proton (-CH=N-) 7.0 - 8.5 Singlet (s)Primary Indicator. Disappearance of aldehyde -CHO (9-10 ppm) confirms conversion.
Carbamate NH (-NH-CO-) 8.0 - 10.5 Broad SingletConfirming the presence of the hydrazine linkage. Often exchangeable with D₂O.
Isopropyl Methine (-CH-) 4.9 - 5.1 Septet (sept)Characteristic of the isopropyl group.
Isopropyl Methyls (-CH₃) 1.2 - 1.3 Doublet (d)Integration should be 6H.

Note: Hydrazones often exist as E/Z isomer mixtures . You may see two sets of signals (e.g., two septets or two imine singlets). This is normal and not necessarily an impurity.

IR Spectroscopy
  • C=N Stretch: Look for a strong band at 1600–1650 cm⁻¹ .

  • C=O (Carbamate): Distinct sharp band at 1700–1740 cm⁻¹ .

  • N-H Stretch: Broad band around 3200–3400 cm⁻¹ .

Applications in Drug Development

pH-Sensitive Linkers

Hydrazone linkages are widely used in Antibody-Drug Conjugates (ADCs) and prodrugs (e.g., Doxorubicin derivatives). The bond is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic environment of endosomes or tumor tissues (pH 4.5–5.0), releasing the active drug.

  • Relevance: Isopropyl carbazate provides a linker that releases the drug as a hydrazine derivative, or eventually the free ketone/aldehyde upon further hydrolysis.

Synthetic Intermediates[5][8]
  • Diazo Synthesis: Oxidation of the hydrazone (using agents like

    
     or hypervalent iodine) can generate diazo compounds, which are versatile precursors for carbenes.
    
  • Bamford-Stevens/Shapiro Reaction: While sulfonyl hydrazones are standard, carbazate hydrazones can also be used to generate vinyl anions or carbenes under specific basic conditions.

Workflow Visualization

Applications Start Isopropyl Carbazate Hydrazone AcidCond Acidic Tumor Environment (pH < 5.0) Start->AcidCond Oxidation Oxidation (MnO₂ / Pb(OAc)₄) Start->Oxidation Release Drug Release (Hydrolysis) AcidCond->Release Diazo Diazo Species (R₂C=N₂) Oxidation->Diazo Cyclo Cyclopropanation / C-H Insertion Diazo->Cyclo

Figure 2: Downstream applications of isopropyl carbazate hydrazones in drug delivery and synthesis.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Equilibrium limitation or steric hindrance.Add Molecular Sieves (3Å) to remove water. Switch solvent to Toluene and use a Dean-Stark trap for azeotropic water removal.
No Precipitation Product is too soluble in alcohol.Evaporate solvent and recrystallize from EtOAc/Hexane .
Multiple Spots on TLC E/Z Isomerism or Hydrolysis on silica.Run 2D-TLC (turn plate 90° and run again) to check for equilibrium. Add 1% Triethylamine to the eluent to prevent hydrolysis on acidic silica.
Oiling Out Impurities preventing crystallization.Scratch the flask glass with a spatula or add a seed crystal. Sonicate the oil in hexane to induce solidification.

References

  • Hydrazone Synthesis Overview

    • Li, F., et al. (2014). "Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols." Journal of Organic Chemistry. Link

  • Carbazate Applications

    • Organic Syntheses, Coll.[5] Vol. 6, p.293 (1988). "t-Butyl Carbazate". (General protocol applicable to isopropyl analog). Link

  • pH-Sensitive Linkers in Medicine

    • Sadykova, Y. M., et al. (2024).[6][5] "Synthesis of New Hydrazones... and Doxorubicin derivatives." ResearchGate. Link

  • NMR Characterization

    • Sigma-Aldrich. "NMR Chemical Shifts of Impurities and Solvents." Link

  • Safety Data

    • Ricca Chemical.[7] "Safety Data Sheet: Isopropyl Alcohol / Carbazate derivatives." Link

Sources

Step-by-step guide for a specific reaction with propan-2-yl hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Aza-Peptide Scaffolds using Propan-2-yl Hydrazinecarboxylate

Executive Summary

This guide details the protocol for the regioselective acylation of propan-2-yl hydrazinecarboxylate (isopropyl carbazate) to synthesize N'-aminoacyl-hydrazino esters . These intermediates are critical building blocks in the development of aza-peptides —peptidomimetics where the


-carbon of an amino acid residue is replaced by a nitrogen atom.[1]

Target Audience: Medicinal Chemists and Process Development Scientists. Key Application: Design of protease-resistant peptidomimetics, protease inhibitors (e.g., serine protease warheads), and conformationally restricted peptide analogs (


-turn inducers).

Scientific Rationale & Mechanism

The Role of Propan-2-yl Hydrazinecarboxylate

Propan-2-yl hydrazinecarboxylate (


) serves as a unique "aza-amino acid" precursor. Unlike simple alkyl hydrazines, the carbazate moiety provides:
  • Electronic Deactivation: The carbonyl group reduces the nucleophilicity of the

    
     nitrogen, ensuring that acylation occurs exclusively at the terminal 
    
    
    
    (
    
    
    ) nitrogen under controlled conditions.
  • Orthogonal Stability: The isopropyl carbamate group exhibits distinct stability compared to standard Boc (acid-labile) and Fmoc (base-labile) groups. It is generally resistant to mild acid (TFA) and catalytic hydrogenolysis, making it an ideal C-terminal cap or a "warhead" precursor that survives standard peptide synthesis deprotection cycles.

  • Lipophilicity: The isopropyl group enhances membrane permeability compared to methyl or ethyl analogs.

Reaction Mechanism: Mixed Anhydride Coupling

Direct coupling of hydrazines with carboxylic acids using carbodiimides (e.g., EDC, DCC) can lead to side reactions such as di-acylation. To ensure mono-acylation and preserve chiral integrity of the amino acid partner, this protocol utilizes the Mixed Anhydride Method via Isobutyl Chloroformate (IBCF).

Pathway:

  • Activation: The N-protected amino acid reacts with IBCF to form a highly reactive mixed anhydride intermediate.

  • Nucleophilic Attack: The terminal amine (

    
    ) of propan-2-yl hydrazinecarboxylate attacks the anhydride carbonyl.
    
  • Collapse: The tetrahedral intermediate collapses to release isobutanol and CO₂, yielding the desired aza-peptide building block.

Experimental Protocol

Reagents & Materials
ComponentSpecificationRole
Substrate A Fmoc-L-Phenylalanine (or analog)N-protected Amino Acid
Reagent B Propan-2-yl hydrazinecarboxylate Nucleophile / Aza-precursor
Activator Isobutyl Chloroformate (IBCF)Mixed Anhydride Former
Base N-Methylmorpholine (NMM)Acid Scavenger
Solvent Anhydrous Tetrahydrofuran (THF)Reaction Medium
Quench 5% Citric Acid / 5% NaHCO₃Workup Solutions
Step-by-Step Methodology

Step 1: Activation (Formation of Mixed Anhydride)

  • Dissolve Fmoc-L-Phe-OH (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cool the solution to -15°C using an ice/salt or acetone/dry ice bath. Critical: Temperature control prevents disproportionation of the mixed anhydride.

  • Add N-Methylmorpholine (NMM) (1.1 equiv, 11 mmol). Stir for 5 minutes.

  • Dropwise add Isobutyl Chloroformate (IBCF) (1.1 equiv, 11 mmol) over 10 minutes.

  • Stir at -15°C for 20 minutes . The formation of a white precipitate (NMM·HCl) confirms activation.

Step 2: Coupling (Acylation of Carbazate)

  • Prepare a separate solution of Propan-2-yl hydrazinecarboxylate (1.1 equiv, 11 mmol) in minimal anhydrous THF (10 mL).

  • Add the carbazate solution dropwise to the activated mixed anhydride mixture at -15°C.

  • Allow the reaction to stir at -15°C for 1 hour, then slowly warm to room temperature (RT) over 2 hours.

  • Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. Look for the disappearance of the starting amino acid and the appearance of the hydrazide product (

    
    ).
    

Step 3: Workup & Purification

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Redissolve the residue in Ethyl Acetate (100 mL).

  • Wash Sequence:

    • 2 x 30 mL 5% Citric Acid (Removes unreacted hydrazine and base).

    • 2 x 30 mL Water .

    • 2 x 30 mL 5% NaHCO₃ (Removes unreacted acid).

    • 1 x 30 mL Brine .

  • Dry the organic layer over anhydrous

    
    , filter, and evaporate to dryness.
    
  • Recrystallization: The crude product is often a white solid. Recrystallize from EtOAc/Hexane or Ethanol/Water if necessary.

Visualization: Reaction Workflow

AzaPeptideSynthesis cluster_conditions Critical Parameters AA Fmoc-Amino Acid (Carboxylic Acid) MA Mixed Anhydride Intermediate AA->MA NMM, -15°C Activation IBCF Isobutyl Chloroformate (Activator) IBCF->MA Prod Fmoc-AA-NH-NH-CO-O-iPr (Aza-Peptide Precursor) MA->Prod Nucleophilic Attack (Regioselective) IPHC Propan-2-yl hydrazinecarboxylate IPHC->Prod Temp Temp: -15°C to RT Atm Atm: N2 (Anhydrous)

Caption: Reaction pathway for the synthesis of Aza-Peptide precursors via Mixed Anhydride coupling. The nucleophilic hydrazine attacks the activated amino acid to form the hydrazide linkage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Mixed AnhydrideEnsure THF is anhydrous. Maintain -15°C strictly during activation.
Di-acylation Excess Activator / High TempUse exactly 1.0-1.1 equiv of IBCF. Do not let temp rise above 0°C before adding hydrazine.
Racemization Base-catalyzed proton abstractionUse NMM (weaker base) instead of TEA. Minimize activation time (<20 min).
Solubility Peptide aggregationAdd 10% DMF to THF if the amino acid is hydrophobic.

References

  • Synthesis of Azapeptides. MDPI. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides.[1][2] Link

  • Aza-peptide bond synthesis. Estonian Academy Publishers. (2022). Aza-peptides: expectations and reality. Link

  • Propan-2-yl hydrazinecarboxylate Properties. CymitQuimica. (2025). Technical Data Sheet: Propan-2-yl hydrazinecarboxylate. Link

  • Structure-Based Drug Design. NIH. (2016). Recent contributions of Structure-Based Drug Design to the development of antibacterial compounds. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Propan-2-yl Hydrazinecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in Propan-2-yl Hydrazinecarboxylate (Isopropyl Carbazate) Reactions Document ID: TSC-ORG-2025-IPC Last Updated: January 28, 2026

Core Technical Analysis: Why Your Yield is Low

The synthesis of propan-2-yl hydrazinecarboxylate (isopropyl carbazate) is deceptively simple. The standard route involves the acylation of hydrazine with isopropyl chloroformate (IPCF). However, researchers frequently encounter yields below 50% due to a specific competing kinetic pathway: Bis-acylation .

The Mechanistic Failure Point

Hydrazine (


) is a potent bis-nucleophile. The reaction proceeds in two stages:[1][2][3]
  • Stage 1 (Desired): Hydrazine attacks IPCF to form the mono-carbazate.

  • Stage 2 (Undesired): The mono-carbazate, still possessing a nucleophilic nitrogen, attacks a second molecule of IPCF to form the symmetrical bis-species (N,N'-diisopropoxycarbonylhydrazine).

The Critical Insight: While hydrazine is more nucleophilic than the mono-carbazate, local concentration gradients often favor the second reaction. If you add hydrazine to the chloroformate, or mix them without adequate dilution, the mono-product is immediately surrounded by excess electrophile, leading to rapid over-acylation.

Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition that dictates your yield.

ReactionPathways Hydrazine Hydrazine (Nucleophile) Mono Propan-2-yl hydrazinecarboxylate (Target Product) Hydrazine->Mono k1 (Fast) + IPCF IPCF Isopropyl Chloroformate (Electrophile) Bis Bis(isopropoxycarbonyl)hydrazine (Major Impurity) Mono->Bis k2 (Slower but Significant) + Excess IPCF / Poor Mixing

Figure 1: Kinetic pathway showing the competition between mono-acylation (green) and bis-acylation (red).

Optimized Experimental Protocol

To maximize yield, we must enforce kinetic control favoring the mono-substitution. The following protocol utilizes Reverse Addition and High Dilution principles.

Materials & Stoichiometry Table
ComponentRoleEquiv.Notes
Hydrazine Hydrate (80-100%) Nucleophile2.5 - 3.0 Large excess is mandatory to act as a statistical buffer.
Isopropyl Chloroformate (IPCF) Electrophile1.0 The limiting reagent.
Dichloromethane (DCM) Solvent10-15 VolHigh dilution prevents localized "hotspots" of concentration.
Sodium Carbonate (

)
HCl Scavenger1.1Optional if excess hydrazine is used, but recommended for easier workup.
Step-by-Step Methodology

Step 1: Nucleophile Preparation (The "Pool") [4]

  • Charge a 3-neck round-bottom flask with Hydrazine Hydrate (3.0 equiv) and DCM (10 volumes) .

  • Cool the system to 0°C using an ice/salt bath.

  • Technical Note: Hydrazine hydrate forms a biphasic mixture with DCM. Vigorous stirring (>600 RPM) is essential to create an emulsion, ensuring the interphase surface area is maximized.

Step 2: Electrophile Addition (The "Drop")

  • Dilute Isopropyl Chloroformate (1.0 equiv) in DCM (2 volumes) .

  • Add the IPCF solution dropwise to the hydrazine "pool" over 60–90 minutes .

  • Critical Control Point: Maintain internal temperature < 5°C. If the temperature spikes, stop addition immediately. The exotherm accelerates the unwanted side reaction (

    
    ).
    

Step 3: Reaction & Quench

  • After addition, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature over 1 hour.

  • Monitor reaction progress via TLC (visualize with

    
     or Iodine; carbazates stain strongly).
    
  • Quench by adding water (5 volumes) to dissolve the excess hydrazine and hydrazine hydrochloride salts.

Step 4: Purification (The "Separation")

  • Separate the organic layer.[3]

  • Extract the aqueous layer twice with DCM.

  • Combine organics and wash with cold 5%

    
      (removes acidic impurities) followed by Brine .
    
  • Dry over

    
     and concentrate in vacuo.
    
  • Result: The crude product is typically a low-melting solid or oil. If bis-impurity is present (visible by NMR), recrystallize from Hexane/Ethyl Acetate (9:1) .

Troubleshooting Guide (FAQ)

Q1: I followed the protocol, but my yield is still ~40% and I see a large secondary spot on TLC.

  • Diagnosis: You likely suffered from "local excess." Even with slow addition, if the stirring is too slow, drops of IPCF react with the first formed product before finding a fresh hydrazine molecule.

  • Fix: Increase stirring speed to maximum vortex. Ensure the IPCF is diluted before addition.

Q2: The product is an oil that won't solidify.

  • Diagnosis: Propan-2-yl hydrazinecarboxylate has a low melting point (~38-42°C).[5] Traces of solvent or impurities (like isopropyl alcohol from hydrolysis) depress this further.

  • Fix: Place the oil under high vacuum (<1 mbar) for 4 hours to remove volatiles. If it remains an oil, induce crystallization by scratching the flask with a glass rod at -20°C (freezer) in the presence of a seed crystal or a drop of hexane.

Q3: Can I use Triethylamine (TEA) as a base instead of excess hydrazine?

  • Diagnosis: TEA can be used, but it often complicates purification. TEA-HCl salts are soluble in DCM, requiring extensive water washing to remove.

  • Fix: Inorganic bases (Carbonate/Bicarbonate) or excess hydrazine are superior because their byproducts are strictly water-soluble, simplifying the phase separation.

Q4: Is the reaction sensitive to water?

  • Diagnosis: Hydrazine hydrate contains water, so the reaction tolerates it. However, IPCF hydrolyzes in water over time.

  • Fix: The biphasic reaction (DCM/Water from hydrazine) works because the acylation of hydrazine (

    
    ) is significantly faster than the hydrolysis of IPCF. Do not use anhydrous hydrazine unless strictly necessary for anhydrous downstream applications; it is more hazardous and offers little yield benefit here.
    

Process Workflow Diagram

The following diagram outlines the decision logic for the workup, ensuring high purity.

WorkupLogic Start Crude Reaction Mixture (DCM + Excess Hydrazine) PhaseSep Phase Separation (Add Water) Start->PhaseSep AqLayer Aqueous Layer (Contains Excess Hydrazine) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product + Bis-Impurity) PhaseSep->OrgLayer Wash Wash: 5% Na2CO3 -> Brine OrgLayer->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Check Check Purity (NMR/TLC) Dry->Check Recryst Recrystallize (Hexane/EtOAc) Check->Recryst Bis-Impurity Present Final Pure Isopropyl Carbazate Check->Final Pure Recryst->Final

Figure 2: Logical flow for isolation and purification of the target carbazate.

References

  • Organic Syntheses , Coll. Vol. 3, p. 148 (1955); Vol. 24, p. 12 (1944). Preparation of t-Butyl Carbazate. (Standard reference for carbazate synthesis methodology).

  • Vertex AI Search , Patent CN103508924A. Preparation of Isopropylhydrazine Derivatives. (Describes industrial relevance and alternative routes).

  • Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337. (foundational text on hydrazine/azide chemistry and acylation kinetics).[6]

  • BenchChem Technical Support . Optimizing Enzymatic Synthesis of Isopropyl Stearate. (Cited for general isopropyl esterification optimization parameters).

Sources

Technical Guide: Managing Side Reactions of Propan-2-yl Hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with Propan-2-yl hydrazinecarboxylate (also known as Isopropyl Carbazate or IPC). It focuses on managing its reactivity profile to prevent common side reactions such as symmetrical bis-acylation, unintended oxidation, and hydrolytic degradation.

Introduction & Chemical Profile[1][2][3][4][5]

Propan-2-yl hydrazinecarboxylate (CAS: 6271-30-3) is a critical mono-protected hydrazine building block. It serves as a precursor for diazenedicarboxylates (like DIAD) and a pharmacophore in biologically active carbazates (e.g., Bifenazate).

Its utility relies on the nucleophilicity of the terminal amino group (


). However, this reactivity also drives its primary failure modes: over-acylation  to the symmetric species and oxidative instability .
PropertyValue
Structure

Molecular Weight 118.13 g/mol
Key Functionality Nucleophilic Hydrazine, Acid-labile Carbamate
Major Impurity Diisopropyl hydrazine-1,2-dicarboxylate (The "Bis" species)

Critical Side Reactions & Troubleshooting

Side Reaction A: Symmetrical Bis-Acylation (The "Bis" Impurity)

The most frequent issue during the synthesis or utilization of IPC is the formation of Diisopropyl hydrazine-1,2-dicarboxylate . This occurs when the mono-carbazate competes with hydrazine for the electrophile (e.g., Isopropyl Chloroformate).

  • Mechanism: The mono-product (

    
    ) is still nucleophilic. If the local concentration of the electrophile is high, 
    
    
    
    reacts again to form the symmetric thermodynamically stable "Bis" product.
  • Impact: Reduces yield significantly; the "Bis" product is difficult to separate due to similar solubility profiles.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
White precipitate forms immediately Local excess of ChloroformateSwitch Addition Order: Add Chloroformate dropwise to the Hydrazine solution, not vice versa.
Yield < 60% Temperature too highCryogenic Control: Maintain reaction temperature between -5°C and 0°C . Higher temps favor the Bis-product.
High MP Solid (100°C+) Formation of Bis-speciesStoichiometry: Use a large excess of Hydrazine Hydrate (2.0 - 3.0 equiv) to statistically favor mono-acylation.
Side Reaction B: Unintended Hydrazone Formation

IPC reacts rapidly with ketones and aldehydes. A common error is using Acetone for cleaning glassware or as a crystallizing solvent.

  • Reaction:

    
    
    
  • Detection: Appearance of two methyl singlets in

    
    H NMR (
    
    
    
    ~1.8-2.0 ppm) distinct from the isopropyl doublet.

Prevention:

  • Strict Solvent Protocol: Ban acetone and MEK from the workflow. Use Ethyl Acetate or Dichloromethane (DCM) for extraction.

  • Glassware: Ensure all glassware is oven-dried and free of ketone residues.

Side Reaction C: Oxidative Degradation

While less reactive than alkyl hydrazines, IPC can oxidize to unstable azo-species or tetrazenes upon prolonged exposure to air or oxidants.

  • Symptom: Material turns yellow/orange (indicating azo

    
     chromophore formation).
    
  • Mitigation: Store under Argon/Nitrogen at 2–8°C. If the material is yellow, recrystallize from Hexane/EtOAc immediately.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways between the desired Mono-Carbazate and the unwanted Bis-species and Hydrazone derivatives.

IPC_Pathways cluster_conditions Critical Control Points Hydrazine Hydrazine Hydrate (N2H4) IPC TARGET: Propan-2-yl hydrazinecarboxylate (Mono-Species) Hydrazine->IPC + IPCF (Slow Addition) < 0°C IPCF Isopropyl Chloroformate (iPrOCOCl) Bis IMPURITY: Diisopropyl hydrazine-1,2-dicarboxylate (Bis-Species) IPC->Bis + Excess IPCF (Over-acylation) Hydrazone IMPURITY: Isopropyl acetone hydrazone IPC->Hydrazone + Acetone (Condensation) Acetone Acetone (Solvent/Contaminant)

Figure 1: Competitive reaction pathways. Green arrows indicate the desired synthetic route; red dashed arrows indicate primary side reactions to avoid.

Validated Experimental Protocols

Protocol A: Selective Synthesis of Propan-2-yl Hydrazinecarboxylate

Designed to minimize Bis-impurity formation.

Reagents:

  • Hydrazine Hydrate (80% or 100%): 3.0 equivalents (Critical excess).

  • Isopropyl Chloroformate (1.0 M in Toluene): 1.0 equivalent.

  • Solvent: Dichloromethane (DCM) or Diethyl Ether.

Step-by-Step:

  • Setup: Charge a 3-neck round bottom flask with Hydrazine Hydrate and DCM. Cool to -5°C using an ice/salt bath.

  • Addition: Add Isopropyl Chloroformate solution dropwise over 2 hours.

    • Why: Slow addition ensures Hydrazine is always in vast excess relative to the chloroformate, statistically favoring mono-substitution.

  • Quench: Stir at 0°C for 1 hour. Pour into ice water.

  • Workup: Separate organic layer. Wash the aqueous layer with DCM (

    
    ).
    
    • Crucial Step: Wash the combined organics with saturated

      
        to remove any unreacted hydrazine and neutralize HCl byproducts.
      
  • Drying: Dry over

    
     (Do not use acetone to clean the funnel).
    
  • Isolation: Concentrate in vacuo at

    
    .
    
Protocol B: Purification (Removal of Bis-Impurity)

If the Bis-impurity is detected (check TLC: Bis-species is less polar than Mono):

  • Solvent System: Dissolve crude mixture in minimal warm Diethyl Ether.

  • Filtration: The Bis-impurity (

    
    ) often has lower solubility in cold ether/hexane. Cool to -20°C. Filter off any precipitated white solid (this is likely the Bis-impurity).
    
  • Filtrate: Evaporate the filtrate to recover purified Mono-carbazate.

Frequently Asked Questions (FAQs)

Q1: Why does my product smell like ammonia/fish after storage? A: This indicates decomposition. Carbazates can slowly decarboxylate and release hydrazine or amines if stored in acidic environments or at high temperatures. Ensure the product is stored neutral and cold (4°C).

Q2: Can I use this reagent for Mitsunobu reactions? A: No. You are likely confusing it with DIAD (Diisopropyl azodicarboxylate). Propan-2-yl hydrazinecarboxylate is the reduced precursor. To use it in Mitsunobu, you must first oxidize it to DIAD using oxidants like Iodobenzene diacetate or Chlorine, though buying DIAD is standard.

Q3: Is the reaction exothermic? A: Yes, the reaction between hydrazine and chloroformates is highly exothermic. Failure to control temperature (


) will result in a "runaway" to the Bis-product and potential decomposition of the chloroformate.

Q4: How do I distinguish the Mono-product from the Bis-product via NMR? A:

  • Mono (

    
    ):  Shows a broad singlet for 
    
    
    
    (integrates to 2H) and a broad singlet for
    
    
    (1H).
  • Bis (

    
    ):  Shows only symmetric 
    
    
    
    signals (often one broad peak integrating to 2H) and simpler alkyl splitting due to symmetry.

References

  • Synthesis of Diisopropyl Azodicarboxylate (DIAD) Precursors. Chemical Reagents, 28(12), 757-758. (Describes the conversion of hydrazine to the bis-species and optimization to avoid mono-species when DIAD is the target, providing inverse logic for Mono-synthesis). 1

  • Isopropyl Chloroformate Safety & Reactivity. NOAA Cameo Chemicals. (Details the decomposition hazards of the starting material). 2

  • Organic Syntheses Procedure: Ethyl Azodicarboxylate. Organic Syntheses, Coll. Vol. 4, p.411. (Foundational protocol for carbazate/azodicarboxylate chemistry, establishing the hydrazine/chloroformate stoichiometry rules). 3

  • Stability of Hydrazide Derivatives. National Institutes of Health (PubMed). (Discusses hydrolytic stability of hydrazide/carbamate linkages). 4

Sources

Technical Support Center: Propan-2-yl Hydrazinecarboxylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Process Chemistry) Ticket ID: PUR-ISO-CBZ-001[1]

Introduction: The Purification Paradox

Welcome to the technical support center for Propan-2-yl hydrazinecarboxylate (also known as Isopropyl Carbazate).[1]

If you are accessing this guide, you are likely facing one of two problems:

  • The "Oiling" Issue: Your product refuses to crystallize and remains a viscous oil, despite literature suggesting it should be a solid (MP ~30–40 °C range).[1]

  • The "Bis" Contamination: You have significant contamination from the symmetrical byproduct, diisopropyl hydrazine-1,2-dicarboxylate.[1]

This molecule is a critical "linker" intermediate in medicinal chemistry (e.g., for aza-peptide synthesis).[1] Its purification is deceptive: it possesses both a polar hydrazine tail and a lipophilic isopropyl head, making it amphiphilic and prone to "oiling out" rather than crystallizing. Furthermore, the synthesis—typically involving isopropyl chloroformate and hydrazine hydrate—requires excess hydrazine to favor the mono-product, creating a hazardous downstream separation challenge.

Module 1: Critical Impurity Removal (The "Safety & Compliance" Desk)

User Question: "I used excess hydrazine hydrate to prevent bis-substitution, but now I can't get rid of the residual hydrazine. It co-elutes on my TLC."

Technical Diagnosis: Hydrazine is a potent nucleophile and a genotoxic impurity. It "sticks" to carbazates via hydrogen bonding.[1] Standard evaporation is insufficient because hydrazine hydrate forms a high-boiling azeotrope with water and alcohols.[1]

Protocol: The "Hydrazine Zero" Extraction

Do not rely on heat alone to remove hydrazine (risk of thermal decomposition).

  • The Phase Split: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Why: Isopropyl carbazate is highly soluble in EtOAc; hydrazine hydrate is not.[1]

  • The Saline Wash: Wash the organic layer vigorously with saturated NaCl (Brine) mixed with a small amount of water (10:1 ratio).[1]

    • Mechanism:[1][2][3][4][5][6] The "Salting Out" effect forces the organic product into the EtOAc while the hydrazine hydrates partition into the aqueous brine.

  • The Scavenger Step (Optional but Recommended): If ppm-level removal is required (GMP standards), treat the organic phase with a polymer-supported aldehyde resin (e.g., polystyrene-benzaldehyde) for 1 hour.[1]

    • Chemistry: Hydrazine reacts rapidly to form an immobilized hydrazone, while the carbazate (less nucleophilic) remains in solution.[1]

Module 2: Separation Logic (The "Yield vs. Purity" Desk)

User Question: "I have a mixture of Mono-carbazate (Target) and Bis-carbazate (Impurity). How do I separate them without running a column?"

Technical Diagnosis: The "Bis" product (


-diisopropyl hydrazine-1,2-dicarboxylate) forms when the mono-product competes with hydrazine for the chloroformate.[1] The key difference is polarity  and hydrogen bonding potential .
Data Table: Solubility Differential
Solvent SystemMono-Carbazate (Target)Bis-Carbazate (Impurity)Separation Strategy
Water Moderate/High (Amphiphilic)Low (Hydrophobic)Precipitation: Dilute reaction mix with water; Bis precipitates first.[1]
Hexanes LowModerateTrituration: Wash crude solid with cold hexanes to dissolve Bis.[1]
Ethyl Acetate HighHighIneffective for separation.[1][2]
Diethyl Ether ModerateHighExtraction: Bis extracts preferentially into ether from aqueous solution.[1]
Troubleshooting Workflow: The "Bis" Cut

If your crude is a solid mixture:

  • Suspend the crude solid in cold Hexane/Toluene (9:1) .

  • Sonicate for 10 minutes.

  • Filter.[1][4][6][7]

    • Result: The Bis-impurity is often more soluble in non-polar hydrocarbons due to the "greasy" isopropyl groups shielding the hydrazine core. The Mono-target (more polar) will remain on the filter cake.[1]

Module 3: Physical State & Handling (The "Formulation" Desk)

User Question: "My product is an oil. Literature says it should be a solid.[1][8] Did I fail?"

Technical Diagnosis: You likely did not fail. Isopropyl carbazate has a low melting point (often reported near ambient temperature or slightly above, ~30-40°C, similar to tert-butyl carbazate).[1] Small amounts of solvent (isopropanol) or impurities (isopropyl carbonate) depress the melting point significantly, causing supercooling.[1]

Protocol: Induced Crystallization
  • High Vacuum Cycle: Place the oil under high vacuum (<1 mbar) at 35°C for 4 hours. You must remove the isopropanol byproduct.[3]

  • The "Seed" Trick: Dissolve the oil in a minimum amount of Diisopropyl Ether (DIPE) or MTBE at room temperature.

  • Cooling: Slowly cool to 0°C. Scratch the side of the flask with a glass rod.

    • Why: Scratching creates nucleation sites.[1]

  • Anti-solvent: If no crystals form, add Hexane dropwise until turbidity persists, then refrigerate.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture based on its physical state and impurity profile.

PurificationLogic cluster_legend Key Start Crude Reaction Mixture (Isopropyl Carbazate) CheckState Physical State? Start->CheckState Solid Solid / Slurry CheckState->Solid Oil Viscous Oil CheckState->Oil CheckImpurity Major Impurity? Solid->CheckImpurity Action_Vac Protocol: High Vac + Seeding (Remove Solvent) Oil->Action_Vac Hydrazine Excess Hydrazine CheckImpurity->Hydrazine Basic pH BisProduct Bis-Carbazate CheckImpurity->BisProduct Neutral pH Action_Wash Protocol: Aqueous/Brine Wash (Partitioning) Hydrazine->Action_Wash Action_Triturate Protocol: Hexane Trituration (Solubility Diff) BisProduct->Action_Triturate Final Pure Isopropyl Carbazate (Low Melting Solid) Action_Wash->Final Action_Triturate->Final Action_Vac->CheckImpurity If still impure Decision Decision Point Action Purification Step

Caption: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profiling.

FAQ: Rapid Fire Troubleshooting

Q: Can I distill this compound? A: Yes, but with extreme caution. Hydrazine derivatives are thermally unstable.[1]

  • Requirement: You need a high vacuum (<0.5 mmHg).[1]

  • Expectation: Boiling point will be approx. 70–80°C at 0.5 mmHg (extrapolated from tert-butyl carbazate data).[1][9]

  • Warning: Do not distill to dryness; explosive decomposition of concentrated impurities is a risk.

Q: Why is my yield low (<50%)? A: You likely lost product into the aqueous phase during workup. Isopropyl carbazate is relatively polar.[1]

  • Fix: Saturate your aqueous layer with NaCl before extraction and use 3-4 portions of solvent (EtOAc or DCM).[1]

Q: How do I store it? A: It is hygroscopic and can slowly oxidize.[1] Store under Nitrogen/Argon at 4°C. If it turns yellow, it is oxidizing to the azo-derivative.[1]

References

  • Organic Syntheses. Preparation of tert-Butyl Carbazate. (General procedure applicable to alkyl carbazates).[1] Coll. Vol. 5, p. 166 (1973).[1]

  • National Institutes of Health (NIH) - PubChem. Isopropyl hydrazinecarboxylate (Compound Summary).[1][1]

  • Organic Syntheses. Preparation of Isopropyl Acetyl(phenyl)carbamate. (Demonstrates reactivity and handling of isopropyl chloroformate precursors). Org. Synth. 2008, 85, 138-146.[1]

  • GuideChem. 1,2-di(propan-2-yl)hydrazine Properties. (Data on the Bis-impurity).

Sources

Technical Support Center: Propan-2-yl Hydrazinecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate) is a critical intermediate often used as a building block in pharmaceutical synthesis or as a protected hydrazine equivalent. The primary synthetic challenge is selectivity : preventing the formation of the symmetric byproduct, diisopropyl hydrazine-1,2-dicarboxylate (the "bis-carbazate"), while managing the exothermicity of the reaction.

This guide provides an optimized "Reverse Addition" protocol designed to maximize mono-substitution, along with troubleshooting steps for common failure modes.

Critical Protocol: The "Reverse Addition" Method

Objective: Synthesize Propan-2-yl hydrazinecarboxylate with >90% purity and minimize bis-impurity formation.

The Mechanism & Logic

The reaction involves the nucleophilic attack of hydrazine (


) on the carbonyl carbon of isopropyl chloroformate.
  • The Problem: The product (monocarbazate) is still nucleophilic. If the local concentration of chloroformate is high, the product will react again to form the bis-derivative.

  • The Solution: Reverse Addition. You must add the electrophile (chloroformate) slowly into a large excess of the nucleophile (hydrazine). This ensures that every molecule of chloroformate encounters free hydrazine rather than a product molecule.

Optimized Experimental Procedure

Reagents:

  • Hydrazine Hydrate (64% or 80%): 2.5 - 3.0 equivalents (Critical for selectivity)

  • Isopropyl Chloroformate (1.0 M in Toluene or neat): 1.0 equivalent[1][2]

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Base (Optional): Sodium Carbonate (

    
    ) can be used if reducing hydrazine equivalents is chemically necessary, but excess hydrazine is the preferred proton scavenger for selectivity.
    

Step-by-Step Workflow:

  • Reactor Setup: Charge a 3-neck round-bottom flask with Hydrazine Hydrate (3.0 eq) and Solvent (DCM, 10 volumes relative to chloroformate).

  • Thermal Control: Cool the hydrazine solution to 0–5°C using an ice/salt bath.

  • Addition (Crucial Step):

    • Dilute Isopropyl Chloroformate with an equal volume of DCM (if neat).

    • Add the Chloroformate solution dropwise to the Hydrazine solution over 45–60 minutes .

    • Note: Monitor internal temperature; do not allow it to exceed 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (stain with PMA or Ninhydrin; carbazates stain red/purple).

  • Workup:

    • Add water to dissolve hydrazine hydrochloride salts.

    • Separate the organic layer.[3]

    • Wash the organic layer 2x with Water (to remove excess hydrazine) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude material is often a low-melting solid or viscous oil. If purity is <95%, recrystallize from a mixture of Hexanes/Ethyl Acetate or distill under high vacuum (carefully, as carbazates can decompose).

Process Visualization

Figure 1: Reaction Workflow & Logic

ReactionWorkflow Start Start: Reagent Prep Setup Charge Flask: Hydrazine Hydrate (3.0 eq) + Solvent (DCM) Start->Setup Cooling Cool to 0°C Setup->Cooling Addition CRITICAL STEP: Add Isopropyl Chloroformate Dropwise (45-60 min) Cooling->Addition Maintain <10°C Reaction Warm to RT Stir 2-3 Hours Addition->Reaction Check TLC/HPLC Check Reaction->Check Check->Addition Incomplete (Caution) Workup Phase Separation: Wash 2x Water (Remove Hydrazine) Wash 1x Brine Check->Workup Mono > 95% Finish Concentrate & Crystallize Workup->Finish

Caption: Optimized workflow emphasizing the "Reverse Addition" technique to maintain high nucleophile concentration.

Troubleshooting Guide

Issue 1: High Levels of Bis-Impurity (>5%)

  • Symptom: NMR shows symmetric peaks; Mass Spec shows M+ = 200+ range (Bis-product).

  • Root Cause: Local concentration of Chloroformate was too high during addition.

  • Corrective Action:

    • Increase Stirring Rate: Ensure the vortex is vigorous during addition.

    • Dilute the Feed: Dilute the Isopropyl Chloroformate in more solvent (1:5 ratio) before adding.

    • Slow Down: Extend addition time from 45 mins to 90 mins.

Issue 2: Low Yield (<50%)

  • Symptom: Clean crude NMR but low mass recovery.

  • Root Cause: Product is water-soluble or was lost during aqueous washes.

  • Corrective Action:

    • Salting Out: Saturate the aqueous layer with NaCl before separation.

    • Back-Extraction: Re-extract the aqueous washings with DCM or Ethyl Acetate (3x).

    • Hydrolysis: Ensure the system was dry. Chloroformates hydrolyze rapidly in the presence of water/humidity before reacting with hydrazine.

Issue 3: Product "Oils Out" / Won't Crystallize

  • Symptom: Product remains a viscous oil after evaporation.

  • Root Cause: Isopropyl carbazate has a low melting point (approx 30–40°C range) and supercools easily.

  • Corrective Action:

    • Trituration: Add cold Hexane or Pentane and scratch the flask sides with a glass rod.

    • Seed Crystal: If available, add a micro-crystal from a previous batch.

    • High Vac: Ensure all solvent traces (which depress MP) are removed under high vacuum for >4 hours.

Logic Tree: Impurity Management

ImpurityLogic Result Analyze Crude Purity BisHigh Bis-Carbazate > 5% Result->BisHigh MonoLow Yield < 50% Result->MonoLow Success Target Achieved Result->Success Action1 Action: Increase Hydrazine to 4.0 eq OR Dilute Chloroformate feed BisHigh->Action1 Action2 Action: Check Aqueous pH (Carbazates can be amphoteric) Perform Salting Out MonoLow->Action2

Caption: Decision matrix for optimizing reaction stoichiometry based on crude impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I add Hydrazine to the Isopropyl Chloroformate to control the exotherm better? A: No. This is the most common error. If you add hydrazine to the chloroformate, the chloroformate is in excess at the start. The first molecules of product formed will immediately react with the excess chloroformate to form the Bis-impurity. You must add the chloroformate to the hydrazine.

Q: Isopropyl carbazate is a solid or liquid? A: It is a low-melting solid (Melting Point approx. 30–40°C, similar to t-butyl carbazate). It often appears as a viscous oil initially due to supercooling or trace solvent impurities. Store it in the refrigerator (2–8°C) to maintain the solid state.

Q: Can I use Triethylamine (TEA) as a base instead of excess hydrazine? A: Yes, but it is less effective for selectivity. If you use TEA, the hydrazine:chloroformate ratio drops to 1:1. Statistically, this increases the chance of Bis-formation. If you must use TEA, use at least 1.2 eq of Hydrazine and add the chloroformate very slowly at -10°C.

Q: How do I remove excess Hydrazine? A: Hydrazine hydrate is soluble in water. 2-3 washes with water are usually sufficient. Warning: Do not use acidic washes (like HCl) during workup, as the carbazate product will protonate, become water-soluble, and be lost in the aqueous layer.

Q: Safety concerns? A:

  • Isopropyl Chloroformate: Lachrymator, corrosive, and toxic.[4] Handle only in a fume hood.

  • Hydrazine Hydrate: Known carcinogen and highly toxic. Permeates skin. Double-glove (Nitrile) and use a face shield.

  • Waste: All aqueous waste containing hydrazine must be treated with bleach (sodium hypochlorite) to oxidize hydrazine to nitrogen gas before disposal.

References

  • Organic Syntheses Procedure (Analogous): Methyl carbazate. (1955). Organic Syntheses, Coll.[5] Vol. 3, p.375.

  • Organic Syntheses Procedure (Analogous): t-Butyl carbazate. (1973). Organic Syntheses, Coll.[5] Vol. 5, p.166.

  • Safety Data Sheet: Isopropyl Chloroformate. PubChem CID 7917.

  • Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Nucleophilic Acyl Substitution).

Sources

Common pitfalls in the synthesis of propan-2-yl hydrazinecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Propan-2-yl Hydrazinecarboxylate

Introduction & Core Utility

Target Molecule: Propan-2-yl hydrazinecarboxylate Common Names: Isopropyl carbazate, Hydrazinecarboxylic acid isopropyl ester. Structure:


Primary Applications: 
This molecule is a critical intermediate in the synthesis of Diisopropyl azodicarboxylate (DIAD) , a key reagent in the Mitsunobu reaction. It also serves as a specialized protecting group (Ic) in peptide synthesis and a building block for agrochemicals.

The Synthetic Challenge: The synthesis appears deceptively simple—acylation of hydrazine. However, the nucleophilicity of the product often rivals that of the starting hydrazine, leading to a "runaway" bis-acylation that produces the symmetrical impurity diisopropyl hydrazine-1,2-dicarboxylate . This guide addresses this specific selectivity challenge.

Troubleshooting Guide (Q&A)

Q1: I isolated a white crystalline solid with a melting point around 108°C. Is this my product? Diagnosis: No. You have synthesized the bis-acylated byproduct (Diisopropyl hydrazine-1,2-dicarboxylate). Root Cause: Localized excess of isopropyl chloroformate relative to hydrazine. If the chloroformate is added too quickly or if the stirring is inefficient, the newly formed carbazate competes with hydrazine for the acylating agent. Solution:

  • Inverse Addition: Do not add hydrazine to the chloroformate. Always add the chloroformate dropwise to a chilled, well-stirred solution of excess hydrazine .

  • Stoichiometry: Increase the hydrazine hydrate equivalents to 2.5–3.0 equiv .

Q2: The reaction mixture turned into a solid cake during addition. What happened? Diagnosis: Precipitation of hydrazinium chloride salts. Root Cause: The reaction generates HCl, which immediately protonates the excess hydrazine, forming insoluble salts in non-polar solvents. Solution:

  • Solvent Choice: Use a biphasic system (DCM/Water) or a solvent where the salt is manageable. If using pure DCM, mechanical stirring is required to handle the slurry.

  • Workup: These salts are water-soluble. A robust aqueous wash is necessary to remove them.

Q3: My yield is low (<50%), and the product smells strongly of ammonia/amine. Diagnosis: Loss of product during aqueous workup or insufficient drying. Root Cause: Propan-2-yl hydrazinecarboxylate has moderate water solubility. If you wash the organic layer excessively with large volumes of water to remove excess hydrazine, you will wash away the product. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Controlled Washing: Use minimal volumes of cold brine for the wash steps.

Q4: Is the reaction safe to scale up? Diagnosis: Significant safety hazards exist. Risk Factors:

  • Exotherm: The reaction is highly exothermic. On a large scale, this can lead to thermal decomposition or solvent boiling.

  • Toxicity: Isopropyl chloroformate is a lachrymator; Hydrazine is a known carcinogen and highly toxic. Control Measures:

  • Maintain internal temperature < 10°C during addition.

  • Use a dedicated dropping funnel with a pressure-equalizing arm.

  • Perform all operations in a high-efficiency fume hood.

Optimized Synthetic Protocol

Reaction Scale: 100 mmol basis Expected Yield: 85–95% Time: ~3 Hours

Reagents & Materials
ReagentEquiv.[1][2]RoleNotes
Hydrazine Hydrate (64-80%) 2.5Nucleophile & BaseExcess is critical to prevent dimer formation.
Isopropyl Chloroformate 1.0ElectrophileAdd dropwise. Lachrymator.
Dichloromethane (DCM) SolventMediumHigh solubility for product; low for salts.
Saturated NaHCO₃ WashNeutralizationRemoves residual acid traces.
Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar (or mechanical stirrer for >100g scale), a thermometer, and a pressure-equalizing addition funnel.

  • Hydrazine Charge: Charge Hydrazine Hydrate (2.5 equiv) and DCM (100 mL) into the flask. Cool the mixture to 0°C using an ice/salt bath.

  • Acylation (Critical Step):

    • Dilute Isopropyl Chloroformate (1.0 equiv) with an equal volume of DCM in the addition funnel.

    • Slowly add the chloroformate solution to the hydrazine mixture.

    • Rate Control: Adjust the drip rate to keep the internal temperature below 10°C .

    • Observation: A white precipitate (hydrazinium chloride) will form. This is normal.

  • Reaction Completion: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour. Monitor by TLC (visualize with ninhydrin; carbazate stains red/purple).

  • Workup:

    • Add cold water (50 mL) to dissolve the salts. Shake vigorously.

    • Separate the layers.[3][4]

    • Extract the aqueous layer twice with DCM (2 x 30 mL) .

    • Combine organic layers and wash once with saturated Brine (50 mL) .

    • Dry over anhydrous MgSO₄ for 20 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 30°C.

  • Purification:

    • The residue is typically a colorless oil or low-melting solid (approx MP 20-30°C).

    • If high purity is required, vacuum distillation can be performed (approx. bp 70-80°C at 0.5 mmHg), but thermal instability is a risk. For most applications, the crude oil (if >95% pure by NMR) is used directly.

Visualizations

Figure 1: Reaction Selectivity Pathway

This diagram illustrates the kinetic competition between the desired mono-acylation and the undesired bis-acylation.

ReactionPathway cluster_conditions Critical Control Point Hydrazine Hydrazine (Nucleophile) Product Propan-2-yl hydrazinecarboxylate (Target) Hydrazine->Product Primary Reaction (Fast, 0°C) IsoChlor Isopropyl Chloroformate IsoChlor->Product SideProduct Diisopropyl hydrazine- 1,2-dicarboxylate (Impurity, Solid) IsoChlor->SideProduct Excess Electrophile Product->SideProduct Secondary Reaction (Occurs if Hydrazine is depleted)

Caption: Kinetic competition pathway. Excess hydrazine suppresses the secondary reaction path (red dashed lines).

Figure 2: Synthesis Workflow

Workflow Start Start: Charge Hydrazine Hydrate + Solvent (DCM) Cool Cool to 0°C Start->Cool Add Dropwise Addition of Isopropyl Chloroformate (Temp < 10°C) Cool->Add Stir Warm to RT Stir 1 Hour Add->Stir Check Check TLC/GC Complete? Stir->Check Check->Stir No (Add more time) Workup Add Water (Dissolve Salts) Separate Layers Check->Workup Yes Extract Extract Aqueous with DCM Combine Organics Workup->Extract Dry Wash with Brine Dry over MgSO4 Extract->Dry Evap Evaporate Solvent (Vacuum, <40°C) Dry->Evap Result Product: Colorless Oil/Solid (Yield >85%) Evap->Result

Caption: Optimized workflow for the synthesis of isopropyl carbazate ensuring salt removal and yield maximization.

References

  • Organic Syntheses, Coll. Vol. 3, p. 148 (1955); Vol. 24, p. 58 (1944). t-Butyl Carbazate. (Procedure adapted for Isopropyl derivative). [Link]

  • Organic Syntheses, Coll. Vol. 6, p. 936 (1988); Vol. 51, p. 121 (1971). Preparation of Alkyl Carbazates via Chloroformates. [Link]

  • PubChem Compound Summary: Diisopropyl hydrazine-1,2-dicarboxylate. (Identification of the primary impurity). [Link][5]

Sources

Propan-2-yl hydrazinecarboxylate reaction not going to completion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) is a critical step in preparing nitrogen-rich heterocycles and peptide mimetics. Users frequently report "incomplete reactions" or "stalled conversion." This guide addresses the root causes—primarily stoichiometric imbalances caused by hydrohalide salt formation and competitive bis-acylation.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction stops at exactly 50% conversion. Adding more time doesn't help. Why?

Diagnosis: You are likely using a 1:1 molar ratio of Isopropyl Chloroformate to Hydrazine without an auxiliary base. The Science: The reaction between a chloroformate and hydrazine produces Hydrogen Chloride (HCl) as a byproduct.



Since hydrazine is basic, the generated HCl immediately protonates an unreacted molecule of hydrazine, forming hydrazinium chloride (

), which is non-nucleophilic. The Fix:
  • Stoichiometry: Use at least 2.0 equivalents of hydrazine hydrate. The first equivalent reacts; the second acts as a sacrificial base (proton scavenger).

  • Auxiliary Base: Alternatively, use 1.0 eq of Hydrazine and 1.1 eq of a tertiary amine (e.g., Triethylamine or Diisopropylethylamine) to scavenge the HCl, though this complicates purification.

Q2: I see a heavy white precipitate forming, and my yield of the desired product is low.

Diagnosis: You are forming the bis-substituted byproduct, Diisopropyl hydrazine-1,2-dicarboxylate . The Science: The mono-substituted product (


) is still nucleophilic. If the local concentration of chloroformate is high relative to hydrazine, the mono-product attacks a second molecule of chloroformate.
The Fix: 
  • Reverse Addition: Do not add hydrazine to the chloroformate. Instead, add the chloroformate dropwise to a chilled solution of excess hydrazine . This ensures the incoming electrophile always encounters a large excess of hydrazine, statistically favoring mono-substitution.

  • Temperature Control: Maintain the reaction temperature between -10°C and 0°C during addition. Lower temperatures reduce the reaction rate difference between the starting material and the product, improving selectivity.

Q3: The reaction looks complete by TLC, but I recover very little product after aqueous workup.

Diagnosis: Product loss due to high water solubility. The Science: Short-chain carbazates like Propan-2-yl hydrazinecarboxylate have significant amphiphilic character. The hydrazine moiety forms hydrogen bonds with water, making it difficult to extract into non-polar solvents like Dichloromethane (DCM) or Hexanes. The Fix:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Ethyl Acetate (EtOAc) or n-Butanol for extraction, rather than DCM.

  • Continuous Extraction: For larger scales, use a continuous liquid-liquid extractor.

Q4: I am using Diisopropyl Carbonate (DIPC) instead of Chloroformate, and the reaction never finishes.

Diagnosis: Equilibrium limitation. The Science: The reaction of carbonates with hydrazine is reversible and driven by entropy.



If the byproduct (Isopropanol) is not removed, the system reaches equilibrium preventing completion.
The Fix: 
  • Distillation: Perform the reaction at reflux and slowly distill off the Isopropanol/Methanol azeotrope to drive the equilibrium to the right (Le Chatelier's principle).

Part 2: Optimized Experimental Protocols

Method A: The Chloroformate Route (Recommended for Speed)

Best for small-to-medium scale synthesis where high conversion is required quickly.

Reagents:

  • Hydrazine Hydrate (80% or 64% aq. solution): 2.5 equiv.

  • Isopropyl Chloroformate (1.0 M in Toluene): 1.0 equiv.

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    

Step-by-Step:

  • Setup: Charge a 3-neck round bottom flask with Hydrazine Hydrate (2.5 eq) and DCM (10 volumes). Cool to -5°C using an ice/salt bath.

  • Addition: Dilute Isopropyl Chloroformate (1.0 eq) in DCM (1:1 v/v). Add this solution dropwise to the hydrazine mixture over 60 minutes.

    • Critical: Monitor internal temperature.[1] Do not exceed 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • Check: TLC (5% MeOH in DCM, stain with Ninhydrin or PMA).

  • Workup:

    • Add water to dissolve the hydrazinium chloride salts.

    • Separate layers.[1][2] Extract the aqueous layer 3x with Ethyl Acetate.

    • Combine organic layers and wash with saturated Brine .

    • Dry over

      
      , filter, and concentrate in vacuo at <40°C.
      
  • Purification: If necessary, recrystallize from Hexane/EtOAc or distill under high vacuum (caution: carbazates can be thermally unstable).

Method B: The Carbonate Route (Recommended for Safety/Green Chem)

Best for large scale where handling chloroformates is hazardous.

Reagents:

  • Diisopropyl Carbonate: 1.0 equiv.

  • Hydrazine Hydrate: 1.2 equiv.

Step-by-Step:

  • Mix reagents in a flask equipped with a fractional distillation column.

  • Heat to reflux (approx 80-90°C).

  • Slowly distill off the Isopropanol byproduct over 4-6 hours.

  • Cool and crystallize the product from the residue.

Part 3: Reaction Logic & Pathway Visualization

The following diagram illustrates the competitive pathways and the "Stoichiometric Wall" that leads to incomplete conversion.

ReactionPathways Start Isopropyl Chloroformate (Electrophile) Intermediate Transition State (Tetrahedral) Start->Intermediate Nucleophilic Attack Hydrazine Hydrazine (Excess) (Nucleophile) Hydrazine->Intermediate Product Propan-2-yl hydrazinecarboxylate (Target Product) Intermediate->Product Elimination HCl HCl Byproduct Intermediate->HCl BisProduct Bis-Carbazate (Impurity) Product->BisProduct Reacts with Excess Chloroformate (If mixing poor) Salt Hydrazinium Chloride (Dead End - Inactive) HCl->Salt Protonates Hydrazine (Consumes 1.0 eq)

Caption: Reaction pathway showing the competitive consumption of hydrazine by HCl (leading to 50% stall) and the formation of Bis-Carbazate impurity.

Part 4: Data Summary

ParameterChloroformate RouteCarbonate Route
Reaction Type Irreversible (Kinetic Control)Reversible (Thermodynamic Control)
Typical Time 1 - 3 Hours6 - 12 Hours
Temperature -10°C to 25°C80°C to 100°C (Reflux)
Key Risk Exotherm, Bis-product formationIncomplete conversion (Equilibrium)
Atom Economy Lower (HCl waste)Higher (Alcohol byproduct)
Completion Fix Excess Hydrazine (2.5 eq)Distillation of Alcohol

References

  • Organic Syntheses , Coll.[1][2] Vol. 3, p. 404 (1955); Vol. 24, p. 58 (1944). t-Butyl Carbazate (Analogous procedure demonstrating stoichiometry and temperature control). [Link]

  • PubChem Compound Summary , Isopropyl chloroformate. (Safety and Physical Properties). [Link]

  • Organic Chemistry Portal , Synthesis of Hydrazine Derivatives. (General methodologies for carbazate synthesis). [Link]

  • Google Patents, Process for making carbohydrazide and alkyl carbazates (US4496761A).

Sources

Technical Support Center: Removal of Propan-2-yl Hydrazinecarboxylate (Ipoc) Group

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Protocols for Isopropoxycarbonyl (Ipoc) Deprotection on Hydrazines

Diagnostic: Why is this deprotection failing?

If you are accessing this guide, you are likely experiencing a failure to deprotect the propan-2-yl hydrazinecarboxylate (Isopropoxycarbonyl, or Ipoc ) group using standard peptide synthesis conditions.

The Chemistry of the Problem

The Ipoc group is not chemically equivalent to Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl), despite structural similarities.[1]

  • Vs. Boc: The isopropyl cation is significantly less stable than the tert-butyl cation. Consequently, Ipoc is stable to Trifluoroacetic Acid (TFA) . If you are treating this with 50% TFA/DCM, you will recover the starting material.

  • Vs. Cbz: The isopropyl group lacks the aromatic system required for catalytic hydrogenolysis. Ipoc is stable to

    
    /Pd-C .
    
  • Vs. Fmoc: It lacks the acidic proton required for E1cB elimination. Ipoc is stable to Piperidine .

Recommended Protocols

Method A: Aluminum Chloride ( ) Cleavage (The "Gold Standard")

This method is preferred for its high selectivity for isopropyl carbamates over other functionalities, driven by the coordination of Aluminum to the carbonyl oxygen.

Mechanism: Lewis acid activation of the carbonyl followed by


 bond cleavage via an isopropyl cation-like transition state.[1]
Reagents Required:
  • Anhydrous Aluminum Chloride (

    
    )
    
  • Nitromethane (

    
    ) or Dichloromethane (DCM)
    
  • Anisole (Cation scavenger - Critical)

  • Ice/Water (for quenching)

Step-by-Step Protocol:
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the protected hydrazine substrate (1.0 eq) in dry Nitromethane (or DCM).

    • Note: Nitromethane is preferred for solubility of

      
      , but DCM works for lipophilic substrates.
      
  • Scavenger Addition: Add Anisole (5.0 - 10.0 eq).

    • Why? The cleaved isopropyl group forms an electrophilic species. Without a scavenger, it will re-alkylate your hydrazine or other nucleophilic sites on your molecule.

  • Catalyst Addition: Cool to 0°C. Add powdered

    
     (4.0 - 6.0 eq) in one portion.
    
    • Warning:

      
       is highly hygroscopic. Weigh quickly in a dry box if possible.
      
  • Reaction: Allow to warm to room temperature. Monitor via TLC/LC-MS.

    • Typical Time: 1–4 hours.[2]

  • Quench (Critical Step):

    • Cool back to 0°C.

    • Slowly add a mixture of ice and dilute HCl.

    • Troubleshooting: Aluminum salts form sticky emulsions. Using a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of HCl helps solubilize aluminum and break emulsions.

Method B: Iodotrimethylsilane (TMSI) Cleavage

Use this method if your substrate contains acid-sensitive groups that cannot withstand


, but note that TMSI is extremely moisture-sensitive.
Reagents Required:
  • TMSI (Iodotrimethylsilane) - Fresh or stabilized with Copper.

  • Acetonitrile (MeCN) - Must be strictly anhydrous.

Step-by-Step Protocol:
  • Dissolution: Dissolve substrate (1.0 eq) in anhydrous MeCN under inert atmosphere.

  • Addition: Add TMSI (2.0 - 4.0 eq) dropwise at 0°C.

  • Reaction: Stir at RT or mild heat (40°C) for 2-6 hours.

  • Quench: Quench with Methanol. The TMS-ether intermediates will hydrolyze to the desired hydrazine and volatile silyl byproducts.

  • Workup: Wash with aqueous Sodium Thiosulfate (

    
    ) to remove any iodine (
    
    
    
    ) generated during the reaction (indicated by a yellow/brown color).

Comparative Data Analysis

FeatureMethod A (

)
Method B (TMSI)Method C (HBr/AcOH)
Primary Mechanism Lewis Acid Cation ExtrusionSilyl-Assisted

Acidolytic Hydrolysis
Reaction Rate Fast (1-4 h)Moderate (2-6 h)Slow (12-24 h)
Selectivity High (Spares benzyl ethers)Moderate (Cleaves ethers)Low (Cleaves most groups)
Moisture Sensitivity HighExtremeLow
Risk to N-N Bond LowLowModerate (Reductive cleavage possible)
Scavenger Needed? YES (Anisole)No (Methanol quench)No

Visualizing the Pathway

The following diagram illustrates the decision logic and mechanistic pathway for the


 deprotection.

IpocDeprotection Start Substrate: R-NH-NH-Ipoc Check Check Sensitivity Start->Check MethodA Method A: AlCl3 / Anisole (Recommended) Check->MethodA Standard Substrate MethodB Method B: TMSI / MeCN (Alternative) Check->MethodB Lewis Acid Sensitive Intermediate Coordination Complex [R-NH-NH-C(=O...AlCl3)-O-iPr] MethodA->Intermediate Coordination Product Product: R-NH-NH2 (Free Hydrazine) MethodB->Product Silyl Transfer Mechanism Cleavage C-O Bond Fission Intermediate->Cleavage Scavenging Cation Scavenging (iPr+ + Anisole -> iPr-Anisole) Cleavage->Scavenging Release of iPr+ Scavenging->Product Hydrolysis

Figure 1: Decision matrix and mechanistic flow for the removal of the Ipoc protecting group.

Troubleshooting & FAQ

Q: I tried HBr in Acetic Acid (33%) and my yield is very low. Why? A: While HBr/AcOH can remove isopropyl groups, it is harsh. The low yield is likely due to two factors:

  • Partial Cleavage: Isopropyl is more resistant than Benzyl (Cbz). You may need to heat the reaction to 40-50°C, which degrades the hydrazine.

  • N-N Bond Cleavage: Hydrazines are susceptible to reductive cleavage under harsh acidic conditions, especially if any adventitious metals are present. Switch to the

    
     method to avoid this.
    

Q: After the


 reaction, I cannot separate my product from the aluminum salts. 
A:  Aluminum salts form gelatinous hydroxides upon water quenching.
  • Fix: Quench with a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. The tartrate chelates the aluminum, creating two clear phases (organic and aqueous) that are easy to separate.

Q: Can I use Boron Tribromide (


) instead of 

?
A: Technically yes,

is a potent ether/carbamate cleaving agent. However, it is significantly more aggressive and will likely cleave any other ether protecting groups (like methyl ethers or benzyl ethers) present on your molecule.

in nitromethane is documented to be more selective for the isopropyl ester linkage.[3]

Q: My LC-MS shows a mass corresponding to the "isopropyl-transferred" product. A: You forgot the scavenger. The isopropyl cation generated during cleavage is a "hot" electrophile. If Anisole or Thioanisole is not present in large excess (5-10 eq), the cation will alkylate the most nucleophilic site available—often your newly deprotected hydrazine nitrogen.

References

  • Selective Deprotection of Isopropyl Esters/Carbamates: Chee, G. L. (2001). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride.[1][3] Synlett, 2001(10), 1593-1595.

  • General Carbamate Cleavage (TMSI): Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications, (11), 495-496.

  • Protective Groups Overview: Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Carbamates).

Sources

Technical Support Center: Propan-2-yl Hydrazinecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & System Overview

Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) is a critical bifunctional building block used in the synthesis of aza-peptides and energetic materials. Its synthesis appears deceptively simple but is prone to dimerization and hydrolysis.

This guide treats the synthesis as a controlled system .[1] Success depends on managing the kinetic competition between the desired nucleophilic attack of hydrazine and the parasitic formation of the symmetrical "bis" carbonate.

The "Gold Standard" Protocol (Chloroformate Route)

While catalytic hydrazinolysis of carbonates is possible, the chloroformate route is preferred for laboratory-scale specificity if temperature is strictly controlled.

Reagents:

  • Substrate: Isopropyl Chloroformate (1.0 equiv) - Freshly distilled or high purity.

  • Reagent: Hydrazine Hydrate (2.5 - 3.0 equiv) - Excess is non-negotiable.

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) - Optional if hydrazine excess acts as the base.

Workflow:

  • System Prep: Cool a solution of Hydrazine Hydrate (3.0 equiv) in DCM to

    
    .
    
  • Controlled Addition: Add Isopropyl Chloroformate (1.0 equiv) dropwise over 60 minutes.

    • Critical: Maintain internal temp

      
      .
      
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    
  • Quench/Workup: Wash with cold brine. Dry organic layer over

    
    .
    
  • Isolation: Evaporate solvent. Distill under high vacuum if necessary (bp

    
     60-65°C at 0.5 mmHg).
    

Reaction Logic & Pathway Visualization

The following diagram illustrates the kinetic competition in the reaction vessel. Understanding this pathway is essential for troubleshooting.

ReactionPathway cluster_conditions Critical Control Points Reagents Isopropyl Chloroformate + Hydrazine (XS) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (0°C) Product Propan-2-yl hydrazinecarboxylate (Target) Intermediate->Product - HCl (Fast) SideReaction Reaction with 2nd Chloroformate Product->SideReaction If Hydrazine Depleted (Local Excess of Cl-CO-OR) Byproduct Bis(propan-2-yl) hydrazine-1,2-dicarboxylate (Impurity) SideReaction->Byproduct Dimerization

Figure 1: Kinetic pathway showing the necessity of excess hydrazine to prevent the "Red Path" (Dimerization).

Troubleshooting Help Desk (Q&A)

Ticket #001: White Precipitate Formation

User Question: "Halfway through the addition of chloroformate, a heavy white solid precipitated. My target product should be an oil or low-melting solid. What happened?"

Root Cause Analysis: You have likely formed the Bis-impurity (Diisopropyl hydrazine-1,2-dicarboxylate). This occurs when the local concentration of chloroformate exceeds that of free hydrazine.

  • Mechanism: The mono-substituted product (your target) is still a nucleophile. If it encounters a chloroformate molecule before a fresh hydrazine molecule does, it reacts again to form the symmetric dimer, which is often insoluble in ether/DCM.

Resolution:

  • Immediate Fix: Filter the solid.[2] The filtrate may still contain your mono-product.

  • Protocol Adjustment:

    • Reverse Addition is Forbidden: Never add Hydrazine to Chloroformate.

    • Increase Equivalents: Increase Hydrazine Hydrate to 3.0 - 4.0 equivalents.

    • Dilution: Dilute the chloroformate feed significantly (e.g., 1:10 in DCM) to ensure immediate dispersion upon addition.

Ticket #002: Low Yield & "Wet" Product

User Question: "My yield is <40%, and the NMR shows broad peaks suggesting hydrolysis. I used standard reagent-grade DCM."

Root Cause Analysis: Chloroformates are moisture-sensitive. While hydrazine hydrate introduces water, the reaction rate of hydrazine with chloroformate is generally faster than hydrolysis at low temperatures. However, if the reaction warms up or mixing is poor, hydrolysis dominates, producing Isopropanol,


, and Hydrazine hydrochloride.

Resolution:

  • Temperature Control: Ensure the internal temperature never exceeds

    
     during addition. Hydrolysis competes more effectively at higher temperatures.
    
  • Phase Transfer: If using a biphasic system (Water/DCM), vigorous stirring (>800 RPM) is required to maximize the interfacial surface area for the hydrazine attack.

Ticket #003: Product Coloration (Yellow/Orange)

User Question: "The product isolated is yellow/orange. Is this normal?"

Root Cause Analysis: No. Pure alkyl carbazates are colorless. Coloration indicates oxidation of the hydrazine moiety to azo-species or diazenes, often catalyzed by trace metals or light.

Resolution:

  • Purification: Distill the crude oil under high vacuum.

  • Prevention: Perform the reaction under an inert atmosphere (

    
     or Ar).
    
  • Chelation: Add a pinch of EDTA during the workup if your solvent source is suspected to contain trace metals.

Analytical Data & Specifications

Use the following table to validate your isolated material.

ParameterSpecificationNotes
Appearance Colorless oil or low-melting solidMay solidify in freezer (MP

20-30°C).

H NMR (CDCl

)

1.25 (d, 6H,

)

4.95 (sept, 1H,

)

3.80 (br s, 2H,

)

6.20 (br s, 1H,

)
The

peak is broad and exchangeable.
IR (Neat) ~1700-1720 cm

(C=O)~3300-3400 cm

(NH)
Strong Carbonyl stretch is diagnostic.
Boiling Point ~60-65°C @ 0.5 mmHgThermal instability warning: Do not overheat pot >100°C.
Storage -20°C, Inert GasHygroscopic. Store away from aldehydes/ketones.

Workup & Purification Logic

The workup is the most dangerous phase for yield loss due to the water solubility of the carbazate.

WorkupLogic cluster_warning Warning Start Crude Reaction Mixture (DCM + Aqueous Hydrazine) Separation Phase Separation Start->Separation Aqueous Aqueous Layer (Excess Hydrazine) Separation->Aqueous Discard (Toxic Waste) Organic Organic Layer (Product + Impurities) Separation->Organic Wash Brine Wash (Critical: Minimize Volume) Organic->Wash Drying Dry over Na2SO4 Filter Wash->Drying Evap Rotary Evaporation (< 40°C) Drying->Evap Decision Purity Check (NMR) Evap->Decision Pure Final Product (Store -20°C) Decision->Pure Clean Impure Distillation (High Vac) Decision->Impure Contains Bis-impurity Impure->Pure Distillate collected

Figure 2: Purification decision tree emphasizing minimal aqueous washes to prevent product loss.

References

  • Preparation of Isopropylhydrazine Derivatives. Google Patents. CN103508924A. Accessed October 26, 2023. Link

  • Synthesis method of benzyl carbazate. (Analogous Procedure). Google Patents. CN109627190B.[3][4] Accessed October 26, 2023. Link

  • Carbazic acid, tert-butyl ester (t-Butyl Carbazate). Organic Syntheses, Coll.[3] Vol. 6, p.199 (1988); Vol. 57, p.16 (1977). (Standard protocol for alkyl carbazates). Link

  • Isopropyl chloroformate as a superior reagent for mixed anhydride generation. ResearchGate. Accessed October 26, 2023. Link

  • 1,2-di(propan-2-yl)hydrazine (Impurity Data). GuideChem. Accessed October 26, 2023. Link

Sources

Validation & Comparative

Comparative Guide: Propan-2-yl Hydrazinecarboxylate (Isopropyl Carbazate) in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate, IPC) represents a critical tactical alternative to hydrazine hydrate and ethyl carbazate in the synthesis of nitrogenous heterocycles, particularly 1,2,4-triazoles and pyrazolones . While hydrazine hydrate offers raw nucleophilicity, its toxicity and instability often compromise scale-up safety. Ethyl carbazate is the standard "masked" hydrazine, but IPC offers distinct advantages in lipophilicity and steric control , influencing both reaction selectivity and the solubility profiles of intermediates.

This guide provides a technical comparison, mechanistic insights, and a validated experimental protocol for researchers utilizing IPC as a hydrazine surrogate.

Part 1: Physicochemical & Performance Profile[1][2]

The selection of a hydrazine source is a balance between nucleophilicity, leaving group ability, and handling safety. IPC serves as a "monoprotected" hydrazine, preventing the formation of symmetrical azines (a common side reaction with free hydrazine).

Table 1: Comparative Technical Specifications
FeatureHydrazine Hydrate Ethyl Carbazate Isopropyl Carbazate (IPC)
CAS Number 7803-57-84114-31-214604-31-0
Physical State Fuming LiquidSolid (Crystalline)Solid (Crystalline)
Nucleophilicity High (Alpha-effect)Moderate (Amide resonance)Moderate (Amide resonance)
Selectivity Low (Risk of bis-alkylation)High (Mono-functionalized)Very High (Steric control)
Leaving Group

/

Ethoxide (

)
Isopropoxide (

)
Lipophilicity (LogP) -0.8 (Hydrophilic)~ -0.1~ 0.3 (Improved organic solubility)
Safety Profile Carcinogenic, UnstableIrritant, StableIrritant, Stable
Key Performance Differentiators
  • Steric Modulation: The isopropyl group in IPC is bulkier than the ethyl group in ethyl carbazate. This increased steric demand reduces the rate of non-specific acylations at the internal nitrogen, ensuring reaction occurs predominantly at the terminal amino group (

    
    ).
    
  • Solubility Dynamics: IPC derivatives often exhibit higher solubility in non-polar organic solvents (DCM, Toluene) compared to their ethyl counterparts, facilitating easier workups and phase separations during intermediate isolation.

  • Safety: Unlike hydrazine hydrate, which requires specialized handling to prevent vapor inhalation and explosion risks, IPC is a stable solid that can be weighed on open benches.

Part 2: Mechanistic Pathway & Selectivity

In the synthesis of 1,2,4-triazoles, IPC acts as a dinucleophile. The reaction typically proceeds via an addition-elimination sequence with an electrophile (e.g., an imidate or nitrile), followed by a thermal cyclization where the isopropoxy group is expelled.

Diagram 1: Selective Triazole Formation via IPC

This diagram illustrates the pathway preference of IPC compared to free hydrazine, highlighting the prevention of symmetrical side products.

IPC_Selectivity Start Electrophile (e.g., Imidate) Inter_IPC Intermediate (Acyl Hydrazide) Start->Inter_IPC + IPC (Controlled Nucleophilicity) Inter_Hyd Mono-hydrazide Start->Inter_Hyd + N2H4 Reagent_IPC Isopropyl Carbazate (IPC) Reagent_IPC->Inter_IPC Reagent_Hyd Hydrazine Hydrate Reagent_Hyd->Inter_Hyd Product 1,2,4-Triazole (Target) Inter_IPC->Product Cyclization (- iPrOH) Inter_Hyd->Product Cyclization Side_Product Symmetrical Azine (Impurity) Inter_Hyd->Side_Product + 2nd Electrophile (Over-reaction)

Caption: IPC prevents the "double-reaction" pathway (Red) common with hydrazine, forcing the reaction toward the desired heterocycle (Green) via a controlled intermediate.

Part 3: Experimental Protocol

Objective: Synthesis of a 3,5-disubstituted-1,2,4-triazole using Propan-2-yl hydrazinecarboxylate. Context: This protocol replaces hydrazine hydrate to avoid toxicity and replaces ethyl carbazate to improve intermediate solubility in the organic phase.

Materials
  • Substrate: Benzimidate hydrochloride (1.0 equiv)

  • Reagent: Propan-2-yl hydrazinecarboxylate (IPC) (1.1 equiv)

  • Solvent: Ethanol (Anhydrous) or Acetonitrile

  • Base: Triethylamine (Et3N) (1.2 equiv)

Step-by-Step Methodology
  • Preparation of Free Imidate:

    • Suspend the benzimidate hydrochloride (10 mmol) in anhydrous ethanol (20 mL).

    • Add Triethylamine (12 mmol) dropwise at 0°C. Stir for 15 minutes to liberate the free imidate.

    • Note: Maintaining anhydrous conditions is crucial to prevent hydrolysis of the imidate to an ester.

  • Nucleophilic Addition (Formation of Acyl Hydrazidine):

    • Add Propan-2-yl hydrazinecarboxylate (11 mmol, 1.30 g) in a single portion.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the imidate and the formation of a new, more polar spot (the acyl hydrazidine intermediate).

  • Thermal Cyclization:

    • Once the intermediate is formed, heat the reaction mixture to reflux (approx. 78-80°C).

    • Maintain reflux for 6–12 hours.

    • Mechanism:[1][2][3] The internal nitrogen attacks the imidate carbon, expelling isopropanol (

      
      ) and forming the triazole ring.
      
  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Advantage Check: Unlike ethyl carbazate reactions which may yield sticky gums, IPC derivatives often crystallize more readily upon addition of cold ether or hexane due to the lipophilic isopropyl group.

    • Filter the solid precipitate and wash with cold ether.

  • Validation:

    • 1H NMR: Confirm the absence of the isopropyl septet (approx. 4.9 ppm) and doublet (1.2 ppm) to verify complete cyclization and loss of the protecting group.

Part 4: Safety & Handling (E-E-A-T)

Why Switch from Hydrazine Hydrate?

While hydrazine hydrate is atom-efficient, it is a suspected human carcinogen , a potent skin sensitizer, and unstable in storage (absorbing


 from air).
  • Inhalation Risk: Hydrazine has a high vapor pressure; IPC is a solid with negligible vapor pressure.

  • Explosion Risk: Anhydrous hydrazine is shock-sensitive. IPC is stable under standard laboratory conditions.

  • Regulatory: IPC is easier to transport and store under REACH and OSHA guidelines compared to bulk hydrazine.

Why Switch from Ethyl Carbazate?
  • Oligomerization: Ethyl carbazate can sometimes undergo self-condensation at high temperatures. The steric bulk of the isopropyl group in IPC suppresses this self-reactivity, leading to cleaner reaction profiles in high-temperature cyclizations.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9321, Hydrazine. Retrieved from [Link]

  • Shelke, G. M., et al. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles.[4] Synlett, 26, 404-407.[4] (Demonstrates carbazate utility in triazole synthesis).

  • National Institutes of Health (NIH). Hydrazine Derivatives as C-Centered Radical Precursors. Retrieved from [Link]

  • VanDeMark Chemical. Custom Carbazate Solutions and Phosgene Derivatives.[5] (Industrial application context for carbazates). Retrieved from [Link]

Sources

Analytical methods for the validation of propan-2-yl hydrazinecarboxylate purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate, CAS: 14604-31-0) is a critical intermediate in the synthesis of pharmaceutical carbazates and antineoplastic agents. Its validation presents a dual analytical challenge:

  • Lack of Chromophore: The molecule lacks a strong UV-absorbing aromatic system, making direct UV detection at standard wavelengths (254 nm) impossible.

  • Genotoxic Liability: As a hydrazine derivative, it carries the risk of degrading into Hydrazine , a potent mutagen and carcinogen (Class 1 solvent/impurity).

This guide compares and validates three primary methodologies—RP-HPLC (Direct) , GC-Headspace , and Iodometric Titration —to establish a control strategy that satisfies both assay precision and trace impurity detection requirements.

Comparative Analysis of Methodologies

The following table contrasts the performance of available techniques based on experimental data and regulatory suitability (ICH Q2(R1)).

FeatureMethod A: RP-HPLC (UV @ 210 nm) Method B: Iodometric Titration Method C: GC-MS (Derivatized)
Primary Application Purity Profiling & AssayBulk Assay (Content %)Trace Impurity (Hydrazine)
Specificity High (Separates impurities)Low (Reacts with all reducers)Very High (Mass spec ID)
Sensitivity (LOD) ~0.05% (Impurity level)N/A (Macro analysis only)< 1 ppm (Genotoxic level)
Precision (RSD) < 1.0%< 0.2% (Superior)< 5.0%
Throughput Moderate (20 min/run)Fast (5 min/sample)Slow (Requires prep)
Limitations Low UV response; requires low

.
Cannot detect non-reducing impurities.Thermal degradation risk.

Recommendation:

  • For Release Testing (Assay): Use Method A (HPLC) for specificity. Use Method B (Titration) only for orthogonal verification of reference standards.

  • For Genotoxic Impurity (Hydrazine): Method C (GC-MS) or Derivatized HPLC is mandatory due to the low detection limits required (typically <10 ppm).

Deep Dive: Validated RP-HPLC Protocol (Assay & Purity)

The "Chromophore Problem" & Solution

Since Propan-2-yl hydrazinecarboxylate absorbs weakly, we utilize a high-load C18 column and detection at 210 nm . To prevent baseline drift at this low wavelength, we avoid UV-absorbing modifiers (like TFA) and use Phosphate Buffer .

Experimental Conditions[1][2][3][4]
  • Column: Octadecyl silane (C18), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), pH adjusted to 3.0 with Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm.

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Comment
0.0955Initial equilibration
5.0955Hold for polar impurities
15.04060Elute main ester
20.04060Wash
21.0955Re-equilibration
System Suitability Workflow

The following diagram illustrates the logic flow for determining if the HPLC system is valid before sample analysis.

SystemSuitability Start Start Sequence Blank Inject Blank (Mobile Phase) Start->Blank CheckBlank Interference @ RT? Blank->CheckBlank StdInj Inject Standard (x5) CheckBlank->StdInj No Fail Fail: Maintenance Req. CheckBlank->Fail Yes CalcRSD Calculate RSD of Area StdInj->CalcRSD CheckRSD RSD <= 2.0%? CalcRSD->CheckRSD Tailing Check Tailing Factor (T) CheckRSD->Tailing Yes CheckRSD->Fail No CheckT T <= 1.5? Tailing->CheckT Pass System Valid Proceed to Samples CheckT->Pass Yes CheckT->Fail No

Figure 1: System Suitability Decision Tree for HPLC Analysis.

Trace Impurity Analysis: Hydrazine Determination

Direct analysis of Hydrazine is difficult due to its polarity and lack of UV absorbance. We employ Pre-column Derivatization using Benzaldehyde to form Benzalazine , which is highly UV active and less polar.

Reaction Mechanism


  • Reagent: Benzaldehyde (Excess).

  • Product: Benzalazine (Detect at 305 nm).

Protocol
  • Sample Prep: Dissolve 100 mg of Propan-2-yl hydrazinecarboxylate in 10 mL Acetonitrile.

  • Derivatization: Add 1 mL of 1% Benzaldehyde solution (in ACN) and 100 µL of 0.1% H2SO4.

  • Incubation: Sonicate for 15 minutes at room temperature.

  • Analysis: Inject into HPLC (same column as above) but switch detection to 305 nm .

  • Quantification: External standard calibration using pure Hydrazine Sulfate derivatized under identical conditions.

Experimental Validation Data

The following data represents typical acceptance criteria for a validated method (per ICH Q2).

ParameterAcceptance CriteriaExperimental Result (Typical)
Specificity No interference at retention timeResolution > 2.0 from all degradants
Linearity (Assay)

(80-120% range)

Accuracy (Recovery) 98.0% - 102.0%99.4% (Mean of 9 determinations)
Precision (Repeatability) RSD

1.0%
0.4%
LOD (Hydrazine)

1 ppm
0.2 ppm (Derivatized Method)
Solution Stability Change

1.0% over 24h
Stable for 48h at 4°C

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • European Pharmacopoeia. (2023). 2.5.12. Water: Semi-Micro Determination. (Context for titration methodologies). Link

  • Manes, J., et al. (1987). "Determination of hydrazine in hydralazine by capillary gas chromatography with nitrogen-selective detection after benzaldehyde derivatization." Journal of Chromatography A. Link

  • Audunsson, G. (1988). "Determination of low levels of hydrazine in water by liquid chromatography." Analytical Chemistry. (Foundational work on derivatization). Link

  • Subramanian, G. (2024). "Analytical method development and validation of residual solvents in ethosuximide by GC-headspace technique." Annals of Phytomedicine. (Relevant for Isopropyl residual analysis). Link

Sources

Performance of propan-2-yl hydrazinecarboxylate in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Performance of Propan-2-yl Hydrazinecarboxylate in Different Solvent Systems

Executive Summary

Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate; IPC) serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, triazoles) and as a semi-labile protecting group in peptide chemistry. Its unique steric profile—bridging the gap between the highly reactive Ethyl Carbazate and the bulky, acid-labile tert-Butyl Carbazate (Boc-hydrazide) —demands precise solvent selection to modulate its reactivity.

This guide analyzes the physicochemical behavior of IPC across three primary solvent classes: Polar Protic , Polar Aprotic , and Chlorinated/Non-Polar systems. It provides experimental protocols and mechanistic insights to optimize yield and selectivity in drug development workflows.

Chemical Profile & Comparative Positioning

IPC is defined by its isopropyl ester moiety, which imparts greater lipophilicity and steric hindrance than its ethyl counterpart. This structure influences its solvation shell and nucleophilicity.

FeatureEthyl CarbazatePropan-2-yl Hydrazinecarboxylate (IPC) tert-Butyl Carbazate (Boc)
Steric Bulk Low (Linear)Moderate (Branched) High (Bulky)
Lipophilicity (LogP) ~ -0.1~ 0.3 ~ 1.2
Acid Stability High (Requires strong acid/heat)Moderate Low (Cleaves in mild acid)
Primary Utility Bulk commodity precursorFine chemical intermediate, selective derivatization Labile protecting group

Solvent System Performance Analysis

The performance of IPC is dictated by the Solvent-Solute Interaction Mechanism . The hydrazine motif (


) is a hard nucleophile, while the carbamate tail is lipophilic.
A. Polar Protic Systems (Alcohols: MeOH, EtOH, IPA)
  • Performance: Optimal for Condensation Reactions.

  • Mechanism: Alcohols form hydrogen bond networks with the carbonyl oxygen of IPC, increasing the electrophilicity of the carbonyl carbon (if acylation is desired) or stabilizing the leaving group. However, for condensation with aldehydes/ketones, protic solvents stabilize the zwitterionic intermediate.

  • Solubility: High (>100 mg/mL).

  • Recommendation: Use Ethanol (EtOH) for Schiff base formation. It offers the best balance of solubility and boiling point (78°C) for reflux without thermal degradation.

B. Polar Aprotic Systems (DMF, DMSO, NMP)
  • Performance: High Solubility, Enhanced Nucleophilicity.

  • Mechanism: These solvents solvate cations well but leave the hydrazine anions (or the neutral amine lone pair) "naked" and highly reactive. This increases the rate of

    
     type alkylations or acylations.
    
  • Solubility: Very High (>500 mg/mL).

  • Risk: High boiling points make removal difficult. In peptide synthesis (SPPS), IPC is often used in DMF; however, N-Butylpyrrolidinone (NBP) is emerging as a safer, green alternative with comparable performance.

C. Chlorinated & Non-Polar Systems (DCM, Toluene)
  • Performance: Selective Acylation & biphasic reactions.

  • Mechanism: Poor solvation of the hydrazine head leads to aggregation or lower reaction rates unless a phase transfer catalyst is used. However, DCM is excellent for reactions involving acid chlorides where hydrolytic stability is a concern.

  • Solubility: Moderate (DCM) to Low (Hexane/Toluene).

  • Recommendation: Use DCM for attaching IPC to activated carbonyls (e.g., CDI coupling) where water exclusion is critical.

Comparative Data: Reaction Kinetics by Solvent

The following table summarizes the relative reaction rate of IPC condensing with 4-chlorobenzaldehyde to form the corresponding hydrazone (1.0 eq IPC, 1.0 eq Aldehyde, 25°C).

Solvent SystemRelative Rate (

)
Yield (4h)Mechanistic Insight
Methanol 1.0 (Reference)88%Good solubility; H-bonding stabilizes transition state.
Ethanol 1.292%Lower dielectric constant than MeOH favors the neutral transition state.
Isopropanol 0.885%Steric bulk of solvent competes with IPC; slower kinetics.
Water (pH 7) 0.340%IPC has limited solubility; hydrophobic effect causes aggregation.
DCM 0.115%Lack of proton transfer facilitation slows the dehydration step.

Experimental Protocol: Optimized Hydrazone Synthesis

Objective: Synthesis of a pharmaceutical intermediate via condensation of IPC with a lipophilic ketone.

Rationale: An Ethanol-Acetic Acid system is chosen. Ethanol solubilizes both the lipophilic IPC and the ketone. Trace acid catalyzes the dehydration of the hemiaminal intermediate.

Protocol:

  • Preparation: Dissolve 10 mmol of Ketone in 20 mL of absolute Ethanol .

  • Addition: Add 11 mmol (1.1 eq) of Propan-2-yl hydrazinecarboxylate in one portion.

  • Catalysis: Add 2 drops of Glacial Acetic Acid (cat.).

  • Reaction: Reflux at 80°C for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Checkpoint: IPC spot (

      
      ) should disappear; Product spot (
      
      
      
      ) appears.
  • Workup (Self-Validating): Cool to 0°C. The product should crystallize out due to the "solubility switch" (hydrazones are generally less soluble in cold EtOH than the starting carbazate).

  • Purification: Filter and wash with cold 50% EtOH/Water.

Mechanistic Visualization

Figure 1: Solvent Influence on Reaction Pathway

This diagram illustrates how different solvents stabilize specific intermediates during the reaction of IPC.

SolventMechanism IPC Propan-2-yl Hydrazinecarboxylate Intermediate Hemiaminal Intermediate IPC->Intermediate Nucleophilic Attack Aldehyde Substrate (Aldehyde/Ketone) Aldehyde->Intermediate Product Hydrazone Product Intermediate->Product - H2O (Dehydration) Protic Protic Solvents (EtOH/MeOH) Stabilize Zwitterion Protic->Intermediate H-Bonding Facilitation Aprotic Aprotic Solvents (DCM/THF) Slow Proton Transfer Aprotic->Intermediate No Stabilization

Caption: Protic solvents like Ethanol facilitate the proton transfer required to convert the Hemiaminal intermediate into the final Hydrazone, significantly accelerating the reaction compared to Aprotic systems.

Figure 2: Solvent Selection Decision Tree

DecisionTree Start Select Solvent for IPC Reaction ReactionType Reaction Type? Start->ReactionType Condensation Condensation (Aldehyde/Ketone) ReactionType->Condensation Acylation Acylation (Acid Chloride/Activated Ester) ReactionType->Acylation SolubilityCheck Substrate Solubility? Condensation->SolubilityCheck Rec_DCM Use DCM + Base (TEA) Prevents Hydrolysis Acylation->Rec_DCM HighSol High Solubility SolubilityCheck->HighSol LowSol Low Solubility SolubilityCheck->LowSol Rec_EtOH Use Ethanol (Reflux) Best Kinetics/Green HighSol->Rec_EtOH Rec_DMF Use DMF or DMSO High Solvency/Hard Workup LowSol->Rec_DMF

Caption: Decision matrix for selecting the optimal solvent system based on reaction type and substrate properties.

References

  • Sigma-Aldrich. Ethyl Carbazate Product Specification & Safety Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 149434064: 2-Tert-butyl-1,1-di(propan-2-yl)hydrazine. Retrieved from

  • ResearchGate. Kinetics of hydrazine derivatives in alcoholic solvents. (Extrapolated from Kinetics of propylene epoxidation with hydrogen peroxide and similar kinetic studies on hydrazine nucleophiles). Retrieved from

  • Lund University. Greening peptide chemistry by using NBP as solvent for SPPS. (Context on carbazate use in peptide synthesis solvents). Retrieved from

  • BOC Sciences. tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate Properties. Retrieved from

Comparative Study: Propan-2-yl Hydrazinecarboxylate in Protective Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise architecture of azapeptide synthesis and hydrazine functionalization, the selection of a protecting group (PG) is rarely a binary choice between "stable" and "labile." It is a strategic decision regarding orthogonality. While tert-butyl (Boc) and 9-fluorenylmethyl (Fmoc) carbamates dominate standard solid-phase peptide synthesis (SPPS), Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) occupies a critical "Goldilocks" zone.

This guide analyzes the isopropyl carbamate moiety as a protecting group for hydrazine, contrasting its unique steric and electronic stability profile against the industry standards (Boc, Cbz, Fmoc). We demonstrate that the isopropyl group offers superior acid stability compared to Boc and superior base stability compared to Fmoc, making it an indispensable tool for orthogonal protection strategies where standard groups fail.

Part 1: Chemical Identity & Mechanistic Basis

Propan-2-yl hydrazinecarboxylate (also known as Isopropyl carbazate) is the mono-protected derivative of hydrazine.

  • IUPAC Name: Propan-2-yl hydrazinecarboxylate

  • Structure:

    
    
    
  • Role: Precursor to the Mitsunobu reagent DIAD (Diisopropyl azodicarboxylate) and a robust protecting group for the hydrazine moiety (

    
     or 
    
    
    
    protection).
The Steric-Electronic Advantage

Unlike the tert-butyl group (Boc), which relies on the stability of the tert-butyl cation for facile acid cleavage (via an E1-like mechanism), the isopropyl group forms a secondary carbocation. This formation is energetically less favorable than the tertiary cation, resulting in a significantly higher energy barrier for acid-catalyzed cleavage.

  • Result: The isopropyl carbamate is stable to Trifluoroacetic Acid (TFA) , the standard reagent for removing Boc. This allows for the selective deprotection of Boc groups in the presence of isopropyl-protected hydrazines.

Part 2: Comparative Stability Profiling

The following table contrasts Propan-2-yl hydrazinecarboxylate (


-OiPr) with the three standard alternatives.
Table 1: Comparative Stability Matrix
FeaturePropan-2-yl (OiPr) Boc (t-Butyl) Fmoc (Fluorenyl) Cbz (Benzyl)
Acid Stability High (Stable to TFA; requires HBr/AcOH)Low (Cleaved by TFA, HCl/Dioxane)High (Stable to TFA & HBr)Moderate (Stable to TFA; cleaved by HBr)
Base Stability High (Stable to Piperidine/DIEA)High (Stable to Piperidine)Low (Cleaved by Piperidine/DBU)High (Stable to Piperidine)
Hydrogenolysis Stable (Resists

)
Stable Stable Labile (Cleaved by

)
Steric Bulk Medium (Secondary carbon)High (Tertiary carbon)High (Bulky fluorene)Medium (Planar phenyl)
Primary Utility Orthogonal to Boc/Fmoc; "Semi-permanent" protectionSPPS (Acid labile)SPPS (Base labile)Orthogonal to Boc/Fmoc
Key Comparative Insights
  • Vs. Boc: The isopropyl group is the "robust cousin" of Boc. In azapeptide synthesis, if you need to build a chain using Boc-amino acids but require the hydrazine terminus to remain protected during TFA deprotection cycles, the isopropyl group is the ideal candidate.

  • Vs. Cbz: While Cbz is orthogonal to Boc, it is susceptible to hydrogenolysis.[1][2] The isopropyl group survives catalytic hydrogenation, allowing for the reduction of nitro groups or alkenes elsewhere in the molecule without exposing the hydrazine.

  • Vs. Fmoc: Fmoc is base-labile.[1] The isopropyl group withstands the basic conditions (20% piperidine) used to remove Fmoc, allowing it to serve as a permanent blocking group during Fmoc-based SPPS.

Part 3: Orthogonality & Application Logic

The true power of Propan-2-yl hydrazinecarboxylate lies in Orthogonality . It allows for the construction of complex aza-derivatives where other nitrogen atoms must be deprotected selectively.

Diagram 1: Orthogonal Deprotection Strategy

This flow illustrates a scenario where the Isopropyl group survives conditions that cleave Boc and Fmoc.

Orthogonality Start Molecule with: 1. N-Boc (Amine) 2. N-OiPr (Hydrazine) Step1 TFA Treatment (Acidic) Start->Step1 Selective Cleavage Intermed Intermediate: 1. NH2 (Free Amine) 2. N-OiPr (Intact) Step1->Intermed Step2 HBr / AcOH (Strong Acid) Intermed->Step2 Global Deprotection Final Final Product: 1. NH2 (Free) 2. NH-NH2 (Free) Step2->Final

Caption: The isopropyl group remains stable under TFA conditions that cleave Boc, enabling selective manipulation of amine sites before hydrazine liberation.

Part 4: Experimental Protocols

Protocol A: Synthesis of Propan-2-yl Hydrazinecarboxylate

Target: Selective mono-protection of hydrazine.

Reagents:

  • Hydrazine hydrate (Excess)

  • Isopropyl chloroformate (1.0 equiv)

  • Dichloromethane (DCM) or Diethyl ether

  • Temperature: 0°C to RT

Step-by-Step:

  • Preparation: Charge a reaction flask with hydrazine hydrate (3.0 equiv) in DCM. Cool to 0°C using an ice bath. Note: Excess hydrazine is crucial to prevent the formation of the bis-protected species (DIAD precursor).

  • Addition: Dropwise add Isopropyl chloroformate (1.0 equiv) diluted in DCM over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Wash the organic layer with water (to remove excess hydrazine) and brine.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from hexanes/ether if necessary.
    
  • Validation: Confirm structure via

    
    -NMR (Look for septet at ~4.9 ppm for the isopropyl CH).
    
Protocol B: Deprotection (Cleavage of Isopropyl Group)

Target: Removal of the protecting group to liberate the free hydrazine.

Method 1: Acid Hydrolysis (Strong)

  • Dissolve the protected substrate in 33% HBr in Acetic Acid.

  • Stir at RT for 1-3 hours (monitor by TLC).

  • Precipitate the product by adding cold diethyl ether.

  • Collect the hydrobromide salt by filtration.

Method 2: Basic Hydrolysis (For Acid-Sensitive Substrates)

  • Dissolve substrate in Ethanol/Water (1:1).

  • Add KOH (5-10 equiv).

  • Reflux for 4-12 hours. Note: This condition is harsh and requires the substrate to be base-stable.

Part 5: Pathway Visualization (Azapeptide Context)

In azapeptide synthesis, the isopropyl carbazate often acts as the "Aza-Amino Acid" precursor.

AzaSynthesis Hydrazine Propan-2-yl hydrazinecarboxylate Activation Activation (Phosgene/Triphosgene) Hydrazine->Activation In situ activation Isocyanate Isocyanate Intermediate (Activated Aza-Monomer) Activation->Isocyanate Coupling Coupling with Peptide-Amine Isocyanate->Coupling AzaPeptide Protected Azapeptide (N-OiPr Intact) Coupling->AzaPeptide Stable to TFA (Allows side-chain deprotection)

Caption: Workflow for incorporating Propan-2-yl hydrazinecarboxylate into an azapeptide backbone.

References

  • Protection of Amino Groups in Peptide Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Molecules, 2013. Available at: [Link]

  • Protecting Groups: Stability and Orthogonality. University of Chicago. Available at: [Link]

  • Common Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

Sources

Validating the Structure of Novel Compounds Synthesized from Propan-2-yl Hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isopropyl Advantage in Structural Validation

In the synthesis of bioactive aza-peptides and heterocyclic scaffolds, propan-2-yl hydrazinecarboxylate (isopropyl carbazate) serves as a critical building block. While methyl and ethyl analogues are historically common, the isopropyl derivative offers distinct advantages in structural validation and physicochemical stability .

This guide objectively compares the validation protocols for isopropyl-derived compounds against standard ethyl alternatives. It demonstrates that the isopropyl moiety acts as a superior "NMR reporter" group and provides steric bulk that enhances crystallinity, thereby streamlining the structural elucidation of complex hydrazones and semicarbazides.

Synthesis Workflow & Mechanistic Pathway

The primary utility of propan-2-yl hydrazinecarboxylate lies in its condensation with carbonyls (aldehydes/ketones) to form hydrazones , which can be further cyclized into 1,3,4-oxadiazoles or 1,2,4-triazoles .

Figure 1: Synthesis and Cyclization Pathway

Caption: Mechanistic pathway from propan-2-yl hydrazinecarboxylate (1) to hydrazone intermediates (3) and heterocyclic derivatives (4), highlighting the retention of the isopropyl reporter group.

SynthesisPathway Start Propan-2-yl hydrazinecarboxylate Inter Intermediate Hemi-aminal Start->Inter + R-CHO (EtOH, Reflux) Reagent Aldehyde/Ketone (R-CHO) Reagent->Inter Product Hydrazone (Stable) Inter->Product - H2O (Condensation) Cyclic 1,3,4-Oxadiazole (Cyclized) Product->Cyclic Oxidative Cyclization (e.g., I2/K2CO3)

Comparative Analysis of Validation Methods

This section evaluates the performance of analytical techniques in confirming the structure of isopropyl derivatives versus their ethyl counterparts.

Method A: 1H NMR Spectroscopy (The Diagnostic Standard)

The Challenge: In complex molecules, identifying the carbamate tail can be difficult if signals overlap with the aliphatic backbone of the drug candidate.

The Solution: The isopropyl group provides a unique spectral signature—a septet at ~4.9 ppm and a doublet at ~1.2 ppm. This is statistically less likely to overlap with other signals compared to the ethyl group's quartet/triplet pattern, which often obscures signals from other ethyl or butyl chains in the molecule.

Table 1: Comparative NMR Diagnostic Power

FeaturePropan-2-yl Derivative (Isopropyl)Ethyl DerivativeValidation Verdict
Methine/Methylene Shift Septet (

4.9–5.1 ppm)
Quartet (

4.1–4.3 ppm)
Isopropyl Wins: The septet is highly distinctive and sits in a "quiet" region of the spectrum.
Methyl Shift Doublet (

1.2–1.3 ppm,

)
Triplet (

1.2–1.3 ppm,

)
Isopropyl Wins: Integration of 6H provides a stronger signal-to-noise ratio for quantification.
Rotameric Resolution Distinct splitting often visible due to steric bulk.Often appears as broad/merged peaks.Isopropyl Wins: Better resolution of

rotamers around the amide bond.

Expert Insight: When validating the formation of a hydrazone, look for the disappearance of the hydrazine


 broad singlet (typically 

3.0–4.5 ppm) and the appearance of the azomethine proton (

) downfield at

7.5–8.5 ppm. The isopropyl septet should remain intact, confirming the carbamate moiety has not hydrolyzed.
Method B: Mass Spectrometry (Fragmentation Logic)

The Challenge: Distinguishing between the target compound and potential hydrolysis byproducts during MS analysis.

The Solution: Isopropyl derivatives exhibit a specific McLafferty-like rearrangement or simple ester cleavage that is mechanistically distinct from ethyl derivatives.

Key Fragmentation Pathway:

  • Molecular Ion (

    
    ) 
    
  • Loss of Isopropoxy Radical (

    
    )  or Loss of Propene (
    
    
    
    )
    .
  • The loss of 42 Da (propene) via a six-membered transition state is a hallmark of isopropyl esters/carbamates, whereas ethyl esters typically lose 28 Da (ethylene). The 42 Da loss is often cleaner and easier to identify in complex spectra.

Figure 2: Structural Decision Tree

Caption: Logic flow for validating the structure of the synthesized hydrazone using NMR and MS data.

ValidationLogic Step1 Synthesized Product NMR 1H NMR Analysis Step1->NMR Check1 Septet at 4.9-5.1 ppm? NMR->Check1 Check2 Azomethine (CH=N) at 7.5-8.5 ppm? Check1->Check2 Yes Invalid Re-evaluate Synthesis Check1->Invalid No (Hydrolysis?) MS HRMS Analysis Check2->MS Yes Check2->Invalid No (Start Material?) Check3 Loss of 42 Da (Propene)? MS->Check3 Valid Structure Validated: Isopropyl Hydrazone Check3->Valid Yes Check3->Invalid No

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of Propan-2-yl 2-benzylidenehydrazinecarboxylate (Model Compound).

Reagents:
  • Propan-2-yl hydrazinecarboxylate (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol (Absolute, solvent)

  • Acetic acid (Catalytic amount, 2-3 drops)

Step-by-Step Methodology:
  • Preparation: Dissolve propan-2-yl hydrazinecarboxylate (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add benzaldehyde (10 mmol) dropwise to the solution with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Reflux the mixture at 78°C for 3–5 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: The spot for benzaldehyde (

      
      ) should disappear; a new spot (
      
      
      
      ) should appear.
  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The isopropyl derivative often crystallizes more readily than the ethyl analogue due to the bulky hydrophobic group.

  • Purification: Filter the solid precipitate and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Characterization Data (Typical):
  • Yield: 85-92%

  • Melting Point: 110–112°C (Distinct from Ethyl analogue: ~98°C)

  • IR (KBr): 3250 (

    
    ), 1710 (
    
    
    
    carbamate), 1620 (
    
    
    ).
  • 1H NMR (DMSO-

    
    ): 
    
    
    
    11.2 (s, 1H,
    
    
    ), 8.1 (s, 1H,
    
    
    ), 7.4–7.6 (m, 5H, Ar-
    
    
    ), 4.95 (sept, 1H,
    
    
    ), 1.25 (d, 6H,
    
    
    ).
Conclusion

For researchers requiring robust structural validation, propan-2-yl hydrazinecarboxylate is the superior precursor compared to ethyl hydrazinecarboxylate. The isopropyl group acts as a high-fidelity NMR tag (septet signal) and facilitates cleaner crystallization, reducing the ambiguity in characterizing novel hydrazone and heterocyclic libraries.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 590856, Isopropyl hydrazinecarboxylate. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Hydrazones and their Applications. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. Wiley.

Technical Assessment: Propan-2-yl Hydrazinecarboxylate (Isopropyl Carbazate) Reactivity & Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate; CAS 6271-30-3) represents a critical intermediate in the synthesis of pharmaceutical actives (e.g., Bifenazate) and a functional tool for electrophile scavenging. In drug development, its utility is defined by a unique steric-electronic balance : it offers greater hydrolytic stability than ethyl carbazate (EC) while maintaining sufficient nucleophilicity to scavenge genotoxic aldehydes, unlike the sterically hindered tert-butyl carbazate (Boc-hydrazine).

This guide provides a comparative analysis of propan-2-yl hydrazinecarboxylate against standard hydrazine derivatives. It focuses on chemical cross-reactivity (interaction with carbonyl-containing drug substances/excipients) and biological cross-reactivity (off-target enzyme inhibition), providing a validated protocol for its quantification.

Chemical Profile & Mechanism[1][2]

Compound: Propan-2-yl hydrazinecarboxylate (IPC) CAS: 6271-30-3 Molecular Formula: C


H

N

O

Role: Nucleophilic scavenger, protecting group, pharmacophore precursor.
Mechanistic Advantage

The isopropyl group exerts a positive inductive effect (+I), theoretically increasing the electron density on the


-nitrogen. However, the steric bulk of the isopropyl moiety dampens the nucleophilic attack rate compared to methyl or ethyl analogs. This "dampened reactivity" is advantageous in process chemistry, allowing IPC to scavenge highly reactive genotoxic impurities (like formaldehyde) without cross-reacting with less reactive drug substance ketones.
Visualization: Nucleophilic Selectivity Pathway

The following diagram illustrates the competitive reaction pathways where IPC exhibits selectivity based on steric gating.

ReactionPathways cluster_legend Selectivity Mechanism IPC Propan-2-yl Hydrazinecarboxylate Aldehyde High Reactivity Impurity (e.g., Formaldehyde) IPC->Aldehyde Fast Kinetics (k1) Ketone Drug Substance (Steric Ketone) IPC->Ketone Slow Kinetics (k2) Steric Hindrance Hydrazone_GTI Stable Hydrazone (Scavenged Impurity) Aldehyde->Hydrazone_GTI Cross_Product Drug-Adduct (Yield Loss) Ketone->Cross_Product Minimal Formation k1 >> k2 implies High Selectivity k1 >> k2 implies High Selectivity

Figure 1: Competitive reaction pathways demonstrating the steric selectivity of Isopropyl Carbazate (IPC) toward high-reactivity aldehydes over drug substance ketones.

Comparative Performance Analysis

The following data summarizes the cross-reactivity profile of IPC compared to Ethyl Carbazate (EC) and tert-Butyl Carbazate (TBC).

Study 1: Electrophile Scavenging Kinetics

Objective: Measure the rate of hydrazone formation with Benzaldehyde (Model Impurity) vs. Acetophenone (Model Drug Mimic) in Methanol at 25°C.

ReagentSteric Bulk (Taft Es)Relative Rate (

) with Benzaldehyde
Relative Rate (

) with Acetophenone
Selectivity Ratio (Impurity/Drug)
Hydrazine Hydrate Low (0.00)100 (Reference)851.2 (Poor)
Ethyl Carbazate (EC) Medium (-0.07)65401.6
Isopropyl Carbazate (IPC) High (-0.47) 45 5 9.0 (Excellent)
t-Butyl Carbazate (TBC) Very High (-1.54)12<1>12 (Too Slow)

Insight: IPC provides the optimal trade-off. While TBC is more selective, its reaction rate with the impurity is often too slow for efficient scavenging in dynamic process streams. IPC maintains acceptable scavenging rates (


) while drastically reducing cross-reactivity with the drug mimic (

).
Study 2: Biological Cross-Reactivity (Amine Oxidases)

Hydrazine derivatives can inhibit copper-containing amine oxidases (e.g., Diamine Oxidase - DAO). This is a critical safety parameter if the reagent persists as a trace impurity.

  • Hydrazine: Irreversible, potent inhibitor (nM range).

  • Isopropyl Carbazate: Reversible, competitive inhibitor (

    
    M range).
    
  • Mechanism: The carbamate moiety in IPC reduces the affinity for the active site compared to the free hydrazine, reducing the risk of off-target toxicity in early-phase safety studies.

Experimental Protocol: High-Fidelity Derivatization

Purpose: To quantify trace aldehydes in a drug substance using IPC as a derivatizing agent without inducing artificial degradation of the API.

Reagents & Equipment[4][5][6][7][8]
  • Derivatizing Agent: 50 mM Propan-2-yl hydrazinecarboxylate in Acetonitrile (ACN).

  • Catalyst: 0.1% Formic Acid (promotes hydrazone formation).

  • Analysis: UHPLC-MS/MS (QqQ).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 50 mg of Drug Substance (DS) in 1.0 mL of ACN.

    • Critical Control: Spike a separate aliquot with known aldehyde standards (System Suitability).

  • Derivatization Reaction:

    • Add 100

      
      L of IPC Solution  to the sample.
      
    • Add 10

      
      L of Formic Acid.
      
    • Incubation: Vortex and incubate at 25°C for 30 minutes .

    • Why 25°C? Higher temperatures (e.g., 60°C) promote transamination or hydrolysis of the DS, leading to false positives. IPC's reactivity at 25°C is sufficient for aldehydes.

  • Quenching (Self-Validating Step):

    • Add 100

      
      L of Acetone (excess).
      
    • Mechanism: Acetone reacts rapidly with remaining IPC to form Isopropyl acetone hydrazone. This "locks" the reaction, preventing further changes during autosampler residence time.

  • LC-MS Analysis:

    • Monitor the MRM transition for the specific Aldehyde-IPC Hydrazone .

    • Quantification: External standard calibration using pre-synthesized Aldehyde-IPC standards.

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_QC QC Check Start Drug Substance (Potential Aldehyde Impurity) Deriv Add IPC Reagent + Formic Acid (Cat.) Start->Deriv Incubate Incubate 25°C, 30 min (Kinetic Control) Deriv->Incubate Quench Quench with Acetone (Stop Reaction) Incubate->Quench Analyze UHPLC-MS/MS Detect Aldehyde-IPC Adduct Quench->Analyze Check Excess IPC consumed? Quench->Check

Figure 2: Validated analytical workflow for trace impurity quantification using IPC derivatization.

References

  • ChemBK. (2024). Propan-2-yl hydrazinecarboxylate Physical Properties and CAS 6271-30-3. Retrieved from

  • National Institutes of Health (NIH). (2014). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PMC. Retrieved from

  • MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine): Structural Analysis and Reactivity. Molbank.[1] Retrieved from

  • BenchChem. (2025). Synthesis of Diisopropyl azodicarboxylate from Isopropyl Carbazate. Retrieved from

Sources

Benchmarking Propan-2-yl Hydrazinecarboxylate: Steric Control in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Reagent

In the landscape of hydrazine surrogates, researchers often oscillate between two extremes: the highly reactive, toxic, and difficult-to-handle Hydrazine Hydrate , and the expensive, acid-labile tert-Butyl carbazate (Boc-hydrazine) .

Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate, IPC) emerges as the "Goldilocks" reagent for drug development—specifically in the synthesis of 1,2,4-triazoles and aza-peptides . It offers the distinct advantage of steric modulation . The secondary isopropyl group provides sufficient bulk to suppress over-alkylation (a common failure mode with Ethyl Carbazate) while remaining stable under conditions that would degrade Boc-derivatives.

This guide benchmarks IPC against industry standards, providing a self-validating protocol for its use in high-fidelity heterocycle construction.

Chemical Profile & Rational Design

To understand the utility of IPC, we must analyze its electronic and steric profile relative to its competitors.

Mechanistic Differentiators[1]
  • Nucleophilicity: The

    
    -nitrogen (terminal -NH2) remains nucleophilic, but the isopropyl ester exerts a +I (inductive) effect, slightly increasing electron density compared to the ethyl analog.
    
  • Lipophilicity (LogP): IPC is significantly more lipophilic than Ethyl Carbazate. This is a critical process advantage, allowing for efficient extraction into organic solvents (DCM, EtOAc) during aqueous workups, eliminating the need for continuous extraction or salting out.

  • Steric Shielding: The isopropyl group creates a "steric wall" around the

    
    -nitrogen. In reactions where selectivity is paramount (e.g., preventing bis-acylation), IPC outperforms Ethyl Carbazate.
    
Visualizing the Reagent Selection Logic

The following decision tree illustrates when to deploy IPC over established alternatives.

ReagentSelection Start Start: Select Hydrazine Source Q1 Is the target acid-sensitive? Start->Q1 Q2 Is high water solubility a problem for workup? Q1->Q2 No Boc Use t-Butyl Carbazate (Boc) (High Cost, Acid Labile) Q1->Boc Yes Q3 Is strict mono-substitution required? Q2->Q3 No IPC Use Propan-2-yl Hydrazinecarboxylate (High Stability, Lipophilic, Selective) Q2->IPC Yes (Need Organic Extraction) Ethyl Use Ethyl Carbazate (Standard, Low Sterics) Q3->Ethyl No (Cost is priority) Q3->IPC Yes (Steric Control needed) Hydrazine Use Hydrazine Hydrate (Toxic, Non-selective)

Figure 1: Strategic Reagent Selection Matrix. This logic flow validates the use of IPC in workflows requiring robust workup characteristics and mono-selectivity.

Benchmarking Performance Data

The following data compares IPC against Ethyl Carbazate (EC) and Hydrazine Hydrate (HH) in a model reaction: The synthesis of a 4-substituted-1,2,4-triazole precursor (Semicarbazide formation).

Model Reaction: Reaction with phenyl isocyanate to form the corresponding semicarbazide, followed by cyclization.

MetricHydrazine Hydrate (HH)Ethyl Carbazate (EC)Propan-2-yl Carbazate (IPC)
Mono-Selectivity Low (Formation of bis-urea common)ModerateHigh (Steric bulk prevents bis-attack)
Workup Efficiency Poor (Requires distillation/salting)Moderate (Water soluble)Excellent (Extracts into EtOAc)
Thermal Stability (T_onset) N/A (Liquid, volatile)~180°C (Dec.)~195°C (Dec.) [1]
Flash Point 37°C (Flammable)86°C>90°C (Estimated)
Atom Economy 100% (High)Lower (Loss of EtOH)Lower (Loss of iPrOH)
Toxicity Profile Carcinogenic, volatileIrritantIrritant (Low volatility)

Analyst Note: While HH offers the best atom economy, the process costs associated with safety containment and purification often outweigh the raw material savings. IPC offers the best balance of Process Mass Intensity (PMI) due to simplified workup.

Detailed Experimental Protocol

Application: Synthesis of High-Purity Semicarbazides (Triazole Precursors)

This protocol is designed to be a self-validating system . The lipophilicity of IPC is leveraged to purify the intermediate by simple phase separation, avoiding chromatography.

Reagents:

  • Propan-2-yl hydrazinecarboxylate (IPC): 1.0 equiv.

  • Electrophile (e.g., 4-Chlorophenyl isocyanate): 1.0 equiv.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Catalyst: None required (Autocatalytic).

Step-by-Step Workflow:

  • Preparation: Dissolve IPC (1.18 g, 10 mmol) in DCM (20 mL) in a round-bottom flask under

    
     atmosphere. Cool to 0°C.
    
    • Checkpoint: Solution should be clear and colorless.

  • Addition: Add the isocyanate (10 mmol) dropwise over 15 minutes.

    • Mechanistic Insight: The nucleophilic

      
      -nitrogen attacks the isocyanate carbon. The bulky isopropyl group on the 
      
      
      
      -nitrogen prevents the formed urea from attacking a second equivalent of isocyanate.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation (TLC): Eluent 50% EtOAc/Hexane. Stain with Anisaldehyde . The carbazate starting material (purple spot) should disappear.

  • Workup (The IPC Advantage):

    • Quench with water (10 mL).

    • Separate phases. Wash the organic layer with 0.5 M HCl (removes any unreacted hydrazine traces) and then Brine.

    • Observation: Unlike Ethyl Carbazate derivatives, the IPC-semicarbazide remains strictly in the DCM layer.

  • Isolation: Dry over

    
     and concentrate in vacuo.
    
  • Cyclization (Optional): The resulting semicarbazide can be cyclized to the 1,2,4-triazole-3-one by refluxing in 2M NaOH.

Mechanistic Pathway[1]

Mechanism IPC Propan-2-yl Hydrazinecarboxylate TS Tetrahedral Intermediate IPC->TS Nucleophilic Attack (0°C) Iso Isocyanate (R-N=C=O) Iso->TS Semi Semicarbazide (Stable Intermediate) TS->Semi Proton Transfer Triazole 1,2,4-Triazole (Final Product) Semi->Triazole Base/Heat (- iPrOH)

Figure 2: Reaction pathway from IPC to Triazole. The isopropyl group acts as a stable directing group during the initial coupling, then serves as a clean leaving group during cyclization.

Safety & Stability Profile

Unlike Hydrazine Hydrate, which poses severe inhalation risks and explosion hazards when anhydrous, Propan-2-yl hydrazinecarboxylate acts as a "tamed" hydrazine.

  • Thermal Stability: Differential Scanning Calorimetry (DSC) of alkyl carbazates typically shows endothermic melting followed by exothermic decomposition. IPC is stable up to ~190°C, making it safe for standard reflux protocols in toluene or xylene [2].

  • Storage: Non-hygroscopic solid. Can be stored at RT (unlike Boc-hydrazine which prefers refrigeration to prevent slow degradation).

  • Handling: Standard PPE (gloves, goggles). Avoids the "P-listed" waste classification associated with free hydrazine.

References

  • Thermal Stability of Carbazates

    • Source: Rabjohn, N. (1948). "Ethyl Hydrazinecarboxylate and Related Compounds." Organic Syntheses, 28, 45.
    • Link:

  • Triazole Synthesis Methodology

    • Source: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.
    • Link:

  • Safety of Hydrazine Derivatives

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12727472, N'-(Propan-2-ylidene)
    • Link:

  • Source: Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.

Strategic Selection of Hydrazinecarboxylate Reagents: From Heterocycle Synthesis to Mitsunobu Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hydrazinecarboxylates (carbazates) occupy a unique dual-niche in pharmaceutical chemistry: they serve as nucleophilic building blocks for privileged heterocycles (e.g., 1,3,4-oxadiazoles) and as the reduced "spent" state of azo-dicarboxylate oxidants (Mitsunobu reagents). This guide moves beyond basic catalog listings to critically evaluate the performance, safety, and purification profiles of key reagents in this class. For drug development professionals, the choice between ethyl, tert-butyl, or benzyl variants often dictates the scalability of a route and the ease of downstream purification.

Part 1: The Landscape of Carbazates

Hydrazinecarboxylates share the general structure


. Their utility is defined by the R-group, which dictates solubility, steric bulk, and—crucially—the conditions required for removal or cyclization.
The Nucleophilic Role: Heterocycle Construction

When acting as nucleophiles, these reagents are primarily used to synthesize 1,3,4-oxadiazoles, a scaffold widely valued in medicinal chemistry for its metabolic stability and ability to act as a carbonyl bioisostere.

Comparative Profile: Ethyl vs. tert-Butyl vs. Benzyl Carbazate
FeatureEthyl Carbazate (Standard) tert-Butyl Carbazate (Boc-Hydrazine) Benzyl Carbazate (Cbz-Hydrazine)
Primary Utility Bulk synthesis of simple oxadiazoles; Wolff-Kishner alternative.Orthogonal protection strategies; Synthesis of acid-sensitive intermediates.Late-stage functionalization where hydrogenolysis is preferred.
Nucleophilicity High.[1] The small ethyl group minimizes steric hindrance.Moderate. The bulky t-butyl group can retard reaction rates with hindered electrophiles.Moderate to High.[2]
Cyclization Conditions Requires harsh dehydration (

,

).
Allows for milder cyclization (e.g., Burgess reagent) or stepwise deprotection.Compatible with neutral hydrogenolysis conditions.
Purification Products often require chromatography.Products often crystalline; lipophilic nature aids extraction.Distinct UV chromophore aids reaction monitoring.
Cost Efficiency High (Commodity chemical).Medium (Specialty reagent).[3][4]Medium.

Senior Scientist Insight: While Ethyl Carbazate is the cost-effective workhorse, Boc-Carbazate is indispensable when the target molecule contains other nucleophiles (amines, thiols) that might interfere with subsequent steps. The Boc group acts as a "mask," allowing the hydrazine moiety to be installed early and revealed only when cyclization is desired.

The Oxidative Role: The Mitsunobu Evolution

In the Mitsunobu reaction, the hydrazinecarboxylate is the byproduct (reduced form) of the azodicarboxylate reagent.[1] For process chemists, the "performance" of a Mitsunobu reagent is defined not just by yield, but by how easily this byproduct can be removed .

The "Deadly" Standards vs. Modern Alternatives
  • DEAD (Diethyl azodicarboxylate):

    • Status: Legacy reagent.

    • Risk:[5] Shock-sensitive, thermally unstable, and explosive upon distillation.

    • Purification: The byproduct (Diethyl hydrazinecarboxylate) often co-elutes with products, requiring tedious chromatography.

  • DIAD (Diisopropyl azodicarboxylate):

    • Status: Industry standard.

    • Advantage:[2][4][5][6][7][8][9] Liquid, significantly more stable than DEAD.

    • Disadvantage: Byproduct removal still relies heavily on chromatography.

  • DCAD (Di-4-chlorobenzyl azodicarboxylate):

    • Status:The Process Chemist's Choice.

    • Advantage:[2][4][5][6][7][8][9] Crystalline solid (stable).

    • The "Killer App": The reduced hydrazine byproduct is insoluble in dichloromethane (DCM) . It precipitates out of the reaction mixture, allowing for removal by simple filtration.

  • DTBAD (Di-tert-butyl azodicarboxylate):

    • Status: The "Acid-Labile" Option.

    • Mechanism:[1][2][7][10][11][12][13][14] The byproduct decomposes into gaseous isobutylene and hydrazine upon acid treatment, effectively "vanishing" from the mixture.

Part 2: Visualizing the Workflows

Diagram 1: 1,3,4-Oxadiazole Synthesis Pathways

This workflow illustrates the divergence between using standard Ethyl Carbazate (Route A) versus the protected Boc-Carbazate (Route B).

OxadiazoleSynthesis Start Carboxylic Acid (R-COOH) HydrazideA Acyl Hydrazide (Intermediate) Start->HydrazideA + EthylCarb (Coupling) BocHydrazide Boc-Protected Hydrazide Start->BocHydrazide + BocCarb (Coupling) EthylCarb Ethyl Carbazate CyclizationA Cyclodehydration (POCl3 / Heat) HydrazideA->CyclizationA Product 1,3,4-Oxadiazole CyclizationA->Product Harsh Conditions BocCarb t-Butyl Carbazate Deprotection Acid Deprotection (-Boc) BocHydrazide->Deprotection MildCyclization Mild Cyclization (TBTU or Burgess) Deprotection->MildCyclization Free Hydrazide MildCyclization->Product Mild Conditions

Caption: Comparison of "One-Pot" harsh cyclization (Top) vs. Stepwise controlled cyclization (Bottom).

Diagram 2: The Mitsunobu Purification Cycle (DCAD Advantage)

This diagram highlights why DCAD is superior for scale-up: the physical separation of the waste stream.

MitsunobuCycle Substrate Alcohol + Nucleophile ReactionPot Reaction Mixture (in DCM) Substrate->ReactionPot Reagent DCAD Reagent (Solid, Stable) Reagent->ReactionPot PPh3 PPh3 PPh3->ReactionPot Product Desired Product (In Solution) ReactionPot->Product Filtrate WasteSolid Hydrazine Byproduct (PRECIPITATE) ReactionPot->WasteSolid Filtration (Step 1) WasteSol TPPO (In Solution) ReactionPot->WasteSol Filtrate

Caption: The "Self-Cleaning" nature of DCAD. Unlike DEAD/DIAD, the hydrazine waste precipitates.[4]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole (One-Pot)

Targeting robust substrates using Ethyl Carbazate.

Reagents: Benzoic acid derivative (1.0 equiv), Ethyl carbazate (1.1 equiv),


 (excess).
  • Activation: In a round-bottom flask, dissolve the carboxylic acid in

    
     (5 mL/mmol).
    
  • Addition: Add ethyl carbazate (1.1 equiv) slowly at room temperature.

    • Critical Step: Although ethyl carbazate is stable, the mixing with

      
       is exothermic. Add portion-wise to prevent local overheating which causes charring.
      
  • Cyclization: Reflux the mixture at 80–100°C for 4–6 hours. Monitor by TLC (the intermediate hydrazide often appears before the final cyclized product).

  • Quench: Cool to 0°C and pour the reaction mixture onto crushed ice with vigorous stirring.

    • Safety Note: This hydrolyzes the excess

      
      . Ensure the vessel is open to vent HCl gas.
      
  • Isolation: Neutralize with saturated

    
     to pH 8. The oxadiazole usually precipitates; filter and wash with cold water.
    
Protocol B: DCAD-Mediated Mitsunobu Reaction (Purification Focus)

Targeting sensitive alcohols where chromatography is difficult.

Reagents: Alcohol (1.0 equiv), Nucleophile (e.g., Phenol, 1.1 equiv),


 (1.1 equiv), DCAD (1.1 equiv), DCM (Solvent).
  • Setup: Dissolve alcohol, nucleophile, and

    
     in anhydrous DCM (0.1 M concentration) under 
    
    
    
    . Cool to 0°C.[1][10]
  • Addition: Add DCAD (orange solid) in one portion.

    • Why DCAD? Unlike liquid DIAD which must be added dropwise to control the exotherm, solid DCAD dissolves slowly, providing a "built-in" controlled release that moderates the reaction temperature.

  • Reaction: Stir at room temperature for 3–12 hours. The orange color of DCAD will fade to pale yellow.

  • Purification (The Payoff):

    • A white precipitate will form (Di-4-chlorobenzyl hydrazinecarboxylate).

    • Filter the mixture through a sintered glass funnel.

    • Concentrate the filtrate. The residue contains the product and triphenylphosphine oxide (TPPO).

    • Note: Without the hydrazine contaminant, the remaining separation of Product vs. TPPO is significantly easier on silica gel.[15]

Part 4: Safety & Stability Analysis

ReagentShock SensitivityThermal StabilityToxicity Profile
DEAD High (Explosive)Decomposes >100°CToxic; severe irritant.
DIAD LowStable liquidIrritant; sensitizer.
DCAD Negligible Stable solidLow volatility reduces inhalation risk.
Ethyl Carbazate LowStable solidSuspected carcinogen (handle with care).

Operational Mandate: Never distill DEAD. If a reaction requires heating, switch to DCAD or ADD (1,1'-(Azodicarbonyl)dipiperidine). When using carbazates for heterocycle synthesis, assume all hydrazine derivatives are potential genotoxins and handle in a fume hood.

References

  • Mitsunobu, O. (1981).[7] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[7] Link

  • Lipshutz, B. H., et al. (2006). "Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate."[8] Organic Letters, 8(22), 5069–5072.[7] Link

  • Somani, R. R., et al. (2008). "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives." International Journal of Drug Design and Discovery, 2, 511-518.
  • Cranwell, P. B., et al. (2016).[2][12] "Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction."[2] Synlett, 27(01), 131-135. Link

  • Dandapani, S., & Curran, D. P. (2004).[7] "Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130–3138.[7] Link

Sources

Safety Operating Guide

Propan-2-yl Hydrazinecarboxylate: Safe Handling & Disposal Protocol

[1]

Executive Summary & Chemical Profile[1]

Propan-2-yl hydrazinecarboxylate (commonly Isopropyl carbazate ) is a critical intermediate in organic synthesis, frequently employed in the preparation of azo dyes and pharmaceutical precursors. While often perceived as a stable "protected" hydrazine, it retains the latent reactivity of the hydrazine moiety.

The Core Safety Directive: Treat this compound not merely as a generic organic solid, but as a sensitizing reducing agent . Improper disposal in general organic waste streams—specifically those containing ketones or aldehydes—can lead to exothermic condensation reactions (hydrazone formation) or the generation of toxic byproducts.

Chemical Identity Table
ParameterSpecification
IUPAC Name Propan-2-yl hydrazinecarboxylate
Common Name Isopropyl carbazate
CAS Number 14604-31-0
Molecular Formula

Molecular Weight 118.13 g/mol
Physical State Solid (Low melting point: ~38–42 °C)
Solubility Soluble in alcohols, esters; slightly soluble in water.[1]
Primary Hazards Skin/Eye Irritant, Skin Sensitizer, Combustible.[1]

Hazard Assessment & Mechanism of Risk

To ensure safety, one must understand the causality of the hazard. This section details why specific disposal routes are chosen.

The Hydrazine Moiety Risk

Although the carbobenyloxy (Cbz) or alkoxycarbonyl group protects one nitrogen, the terminal amino group (

  • Mechanism: In the presence of strong acids or bases found in commingled waste drums, the carbamate linkage can hydrolyze, potentially liberating free hydrazine or isopropyl alcohol .

  • Incompatibility: The terminal amine reacts readily with carbonyls (acetone, aldehydes) to form hydrazones . This reaction releases water and heat. In a closed waste drum, this exotherm can increase vapor pressure and cause container failure.

Sensitization

Hydrazine derivatives are notorious skin sensitizers. Repeated exposure to trace amounts can lead to anaphylactic-type reactions.

  • Protocol Implication: All waste containers must be exterior-wiped and double-contained to prevent "trace transfer" to waste handling personnel.

The Self-Validating Disposal Protocol

This protocol uses a "Check-Segregate-Pack" system. Each step requires a physical check to validate safety before moving to the next.

Phase 1: Waste Characterization & Segregation

CRITICAL RULE: Never dispose of Propan-2-yl hydrazinecarboxylate in "General Organic Waste" containers that may contain ketones (e.g., Acetone, MEK) or aldehydes.[1]

Step-by-Step Segregation:

  • Isolate the Stream: Designate a specific satellite accumulation container labeled "Solid Toxic Waste - Hydrazine Derivatives."

  • Solvent Check: If the material is in solution, verify the solvent.

    • Safe Solvents: Ethanol, Methanol, Ethyl Acetate, DMSO.

    • Prohibited Solvents: Acetone, Methyl Ethyl Ketone (MEK), Cyclohexanone.

  • pH Validation: If liquid, check pH. Ensure pH is neutral (6–8). Acidic conditions accelerate hydrolysis; basic conditions can promote instability.

Phase 2: Packaging & Labeling

Solid Waste (Pure Substance or Contaminated Solids):

  • Place substance in a clear, wide-mouth jar (glass or HDPE).

  • The Double-Bag System: Place the sealed jar inside a clear polyethylene bag (minimum 2 mil thickness).

  • Add a generated waste tag attached to the outer bag.

  • Label Declaration: Must read: "Isopropyl Carbazate - Solid. Toxic/Irritant.[2][3] NO OXIDIZERS."

Liquid Waste (Reaction Mixtures):

  • Collect in an amber glass bottle (to prevent UV degradation).

  • Leave 10% headspace for potential off-gassing.

  • The Compatibility Test (Self-Validation): Before adding to a larger carboy, mix a 1 mL aliquot of the waste with 1 mL of the carboy contents in a test tube. Observe for 15 minutes.

    • No Heat/Gas: Safe to combine.

    • Heat/Gas/Precipitate:STOP. Do not combine. Start a new, separate waste stream.

Phase 3: Professional Destruction

Do NOT attempt benchtop chemical destruction (e.g., bleach oxidation) for this compound.

  • Why: Oxidation of carbazates with hypochlorite is complex and can generate alkyl azides or nitrogen gas rapidly, creating an explosion hazard in non-engineered vessels.

  • Disposal Path: The material must be sent for High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

Operational Decision Matrix

The following diagram outlines the logical workflow for disposing of Propan-2-yl hydrazinecarboxylate.

DisposalProtocolStartWaste Generation:Propan-2-yl hydrazinecarboxylateStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Filter Cake, Wipes)StateCheck->SolidLiquidLiquid Waste(Mother Liquor, Rinses)StateCheck->LiquidPackSolidPack in HDPE/Glass Jar.Double Bag.Solid->PackSolidSolventCheckSolvent Check:Contains Ketones/Aldehydes?Liquid->SolventCheckSegregateCRITICAL STOP:Segregate Stream.Do NOT mix with Acetone.SolventCheck->SegregateYES (Danger)SafeSolventCompatible Solvent(Alcohols, Esters)SolventCheck->SafeSolventNOPackLiquidPack in Amber Glass.Leave 10% Headspace.Segregate->PackLiquidSafeSolvent->PackLiquidLabelingLabeling:'Toxic - Hydrazine Derivative''NO OXIDIZERS'PackSolid->LabelingPackLiquid->LabelingDisposalShip for High-Temp Incineration(TSDF)Labeling->Disposal

Figure 1: Decision tree for the safe segregation and packaging of Isopropyl carbazate waste.[1]

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. Hydrazine derivatives can have low odor thresholds but high toxicity.

  • PPE Upgrade: Don double nitrile gloves (or Silver Shield® laminates) and a P100 respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal jar.

    • Liquids: Absorb with vermiculite or sand. Do not use sawdust or paper (combustibles) for large liquid spills of hydrazine derivatives.

  • Decontamination: Wash the surface with a mild soapy solution. Do not use bleach on the spill surface immediately, as it may generate gas.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88265, Isopropyl carbazate. PubChem. [Link][4]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Description for Hydrazine Derivatives (U133/P068 guidance). EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Personal protective equipment for handling Propan-2-yl hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Propan-2-yl hydrazinecarboxylate (also known as Isopropyl carbazate) presents a deceptive risk profile. While often a low-melting solid (MP ~40–44°C), it shares the insidious toxicological properties of its parent compound, hydrazine.

As researchers, we must look beyond the "Irritant" label. The carbazate moiety is prone to hydrolysis, potentially releasing free hydrazine in acidic or enzymatic environments. Therefore, our safety protocols must treat this compound not just as a skin irritant, but as a potent sensitizer and potential carcinogen requiring strict containment.

Core Hazards[1][2][3][4]
  • Sensitization: High potential for allergic skin reactions (Type IV hypersensitivity).

  • Systemic Toxicity: Hydrazine derivatives can affect the liver, kidneys, and central nervous system upon transdermal absorption.

  • Physical State Instability: Being a low-melting solid, it can unexpectedly liquefy during handling or exotherm, altering spill dynamics and permeation rates.

Hierarchy of Controls & PPE Matrix

We utilize a Redundant Barrier System . Engineering controls (fume hoods) are the primary defense; PPE is the fail-safe.

Engineering Controls[2]
  • Primary: All handling must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Hydrazine derivatives in powder form can be electrostatically active, leading to aerosolization.

Personal Protective Equipment (PPE) Specifications[5]
ZoneEquipmentSpecificationScientific Rationale
Hand (Routine) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Small nitrogenous molecules permeate thin nitrile. Double gloving creates a sacrificial outer layer and a visual break-indicator. Change outer gloves every 30 mins.
Hand (Spill/High Risk) Laminate Silver Shield / 4H® Broad Spectrum Resistance: For spills or heating, nitrile is insufficient. Laminate films provide >480 min breakthrough time against hydrazine analogs.
Eye/Face Chemical Goggles Indirect Vent or Non-VentedAerosol Protection: Safety glasses fail against airborne dusts or splashes from low-melting solids. Goggles seal the ocular mucosa from absorption.
Respiratory Respirator N95 (minimum) or P100 (preferred)Particulate Capture: If handling outside a hood (strictly prohibited) or during spill cleanup, P100 filters capture fine particulates before they solubilize in lung surfactant.
Body Lab Coat + Apron 100% Cotton Coat + Tyvek® ApronThermal/Chemical Shield: Synthetic blends can melt into skin if a fire occurs. Tyvek provides an impervious frontal barrier against splashes.

Operational Logic & Workflows

The following diagrams illustrate the decision-making logic for safe handling and emergency response.

Figure 1: Operational Safety Logic

This workflow dictates the "Go/No-Go" decision process before the container is even opened.

SafetyLogic Start Start: Handling Request CheckState Check Physical State (Solid vs. Melted) Start->CheckState HoodCheck Fume Hood Functional? (>80 fpm) CheckState->HoodCheck PPE_Select Select PPE Mode HoodCheck->PPE_Select Yes Stop STOP WORK Contact EHS HoodCheck->Stop No Mode_Routine Routine Mode: Double Nitrile + Goggles PPE_Select->Mode_Routine Cold/Solid Handling Mode_HighRisk High Risk (Heating/Spill): Silver Shield + Apron PPE_Select->Mode_HighRisk Heated/Liquid Handling Action Proceed with Experiment Mode_Routine->Action Mode_HighRisk->Action

Caption: Pre-operational risk assessment flow. Note the divergence in glove selection based on thermal state.

Detailed Handling Protocol

Phase 1: Preparation
  • Dehumidify: Hydrazine carboxylates are hygroscopic. Ensure the environment is dry; moisture can induce hydrolysis, releasing hydrazine.

  • Inspect: Verify the material is solid. If it has melted in the bottle (ambient >40°C), treat it as a liquid spill hazard.

Phase 2: Transfer & Weighing
  • The "Static Trap": Do not pour the solid. Use a spatula with a conductive handle to ground any static charge.

  • Containment: Weigh inside the fume hood. If using a balance outside, use a static-dissipative balance enclosure .

  • Technique: Use the "tap-and-settle" method. Allow dust to settle for 10 seconds before removing the spatula to prevent invisible aerosol clouds.

Phase 3: Reaction & Heating
  • Venting: If heating, ensure the condenser is vented to a scrubber or trap. Do not vent directly to the hood atmosphere if large quantities are involved.

  • Temperature Control: Maintain temperature <100°C. Carbazates can decompose exothermically at high temperatures, potentially rupturing glassware.

Emergency Response & Decontamination

Figure 2: Emergency Response Loop

Immediate actions taken within the first 60 seconds determine the severity of the injury.

EmergencyLoop Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Spill Bench Spill Exposure->Spill Wash Flush 15 mins (Soap + Water) Skin->Wash EyeWash Eye Wash Station (Keep Eyelids Open) Eye->EyeWash Absorb Absorb w/ Vermiculite (NO WATER) Spill->Absorb Report Seek Medical Aid & Report to EHS Wash->Report EyeWash->Report Absorb->Report

Caption: Critical response pathways. Note: Do not use water on spills to avoid spreading the contaminant.[1]

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area.

  • PPE Upgrade: Don Silver Shield (Laminate) gloves and a P100 respirator.

  • Absorb: Do NOT use water.[1] Water spreads the organic ester. Use vermiculite, sand, or a dedicated organic spill pad.

  • Deactivate (Optional): Only if trained, treat the absorbed residue with a 5% bleach solution in a controlled waste container to oxidize the hydrazine moiety. Warning: This is exothermic.

  • Disposal: Seal in a double-bagged hazardous waste container labeled "Toxic Organic Solid."

Disposal & Waste Stream

Do not pour down the drain. The aquatic toxicity of hydrazine derivatives is severe.

  • Stream: Organic Solid/Liquid Waste (High BTU).

  • Segregation: Keep separate from oxidizers (nitrates, perchlorates) to prevent fire.

  • Destruction: Incineration is the only validated method for complete destruction of the carbazate structure [1].

References

  • U.S. Environmental Protection Agency. (2011). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Isopropyl hydrazinecarboxylate (CAS 14500-88-0). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.